4-(Prop-2-en-1-yl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-8(10)4-6-9-7-5-8/h2,9-10H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWHWKOPJSTPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Prop-2-en-1-yl)piperidin-4-ol: A Privileged Scaffold for Divergent Synthesis
Topic: 4-(Prop-2-en-1-yl)piperidin-4-ol (4-Allyl-4-hydroxypiperidine) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of medicinal chemistry, 4-(prop-2-en-1-yl)piperidin-4-ol (commonly 4-allyl-4-hydroxypiperidine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural value lies in its gem-disubstituted C4 center , which introduces critical three-dimensionality (Fsp³ character) into drug candidates, breaking the "flatness" often associated with poor clinical success.
This guide analyzes the physicochemical properties, synthetic architecture, and reactivity profile of this core.[1] We focus on its utility as a precursor for spirocyclic systems (via Ring-Closing Metathesis) and its role in modulating opioid and neurokinin receptors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
While the free base exists, this compound is most frequently manipulated as its N-protected carbamate (N-Boc) or ammonium salt (HCl) to prevent oxidative degradation and facilitate purification.
Key Derivatives & Properties
| Property | Free Base (Calculated) | N-Boc Derivative (Commercial Std) | N-Benzyl Derivative |
| CAS Number | Not widely listed | 146666-60-8 | 79554-75-5 |
| Formula | C₈H₁₅NO | C₁₃H₂₃NO₃ | C₁₅H₂₁NO |
| MW | 141.21 g/mol | 241.33 g/mol | 231.33 g/mol |
| State | Viscous Oil / Low-melt Solid | White Crystalline Solid | Solid |
| Melting Point | N/A | 61–65 °C | 68–72 °C |
| pKa (Base) | ~9.8 (Piperidine N) | N/A (Carbamate) | ~8.5 |
| LogP | 0.6 (Hydrophilic) | 2.1 (Lipophilic) | 2.4 |
Structural Insight: The C4-hydroxyl group acts as a hydrogen bond donor/acceptor, while the allyl group serves as a lipophilic "handle" or a reactive site for further functionalization. The steric bulk at C4 forces the piperidine ring into a rigid chair conformation, often locking the substituents into specific axial/equatorial orientations critical for receptor binding.
Synthetic Architecture
The synthesis of 4-allyl-4-hydroxypiperidine is a classic example of nucleophilic addition to a ketone . The choice of protecting group (PG) on the nitrogen is the critical variable; the tert-butoxycarbonyl (Boc) group is preferred for modern diverse-oriented synthesis due to its stability against nucleophiles and ease of removal.
Core Synthesis Workflow (Grignard Addition)
Reaction Logic: The reaction involves the addition of allylmagnesium bromide to N-Boc-4-piperidone.
-
Solvent Choice: Anhydrous THF or Diethyl Ether is mandatory to stabilize the Grignard reagent.
-
Temperature Control: The addition is exothermic. Maintaining 0°C prevents enolization of the ketone, which would lower the yield.
-
Quench: A mild acidic quench (saturated NH₄Cl) is required to protonate the alkoxide without cleaving the Boc group.
Experimental Protocol: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with N-Boc-4-piperidone (10.0 g, 50 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice/water bath.
-
Addition: Transfer Allylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Observation: A white precipitate (magnesium alkoxide) will form.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexane; Stain: KMnO₄).
-
Workup: Cool back to 0°C. Quench carefully with saturated aq. NH₄Cl (50 mL). Dilute with EtOAc (100 mL).
-
Extraction: Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (0→40% EtOAc in Hexanes).
Visualization of Synthetic Pathway
Figure 1: Grignard addition pathway for the synthesis of the N-Boc protected scaffold.
Reactivity & Functionalization Matrix
The utility of 4-(prop-2-en-1-yl)piperidin-4-ol lies in its orthogonal reactivity . It possesses three distinct chemical handles:[2][3]
-
Secondary Amine (Latent): Accessible via deprotection (acidic cleavage of Boc).
-
Tertiary Alcohol: Difficult to etherify due to sterics, but prone to elimination or intramolecular trapping.
-
Terminal Alkene (Allyl): The most versatile handle for diversity.
Divergent Workflows
| Transformation | Reagents | Outcome | Application |
| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst, DCM | Spirocyclic Piperidines | Conformationally restricted peptidomimetics (e.g., NK1 antagonists). |
| Oxidative Cleavage | OsO₄/NaIO₄ or O₃ | Aldehyde/Ketone | Precursor for reductive amination to extend the side chain. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂/NaOH | Primary Alcohol | Creates a diol scaffold for cyclization or solubilizing groups. |
| Ritter Reaction | Acetonitrile, H₂SO₄ | Amide at C4 | Converts the tertiary alcohol to an acetamide (rare but possible via carbocation). |
Pathway Visualization: The "Allyl Handle"
Figure 2: Divergent synthesis capabilities utilizing the allyl alkene handle.
Pharmacophore Utility[10]
Opioid Receptor Modulation
The 4-substituted piperidine is the structural backbone of the fentanyl and pethidine classes. However, the 4-allyl-4-hydroxy motif is distinct. It often serves as a precursor to 4-propyl-4-hydroxypiperidines or rigidified spirocycles that target the Mu (µ) and Kappa (κ) opioid receptors .
-
Mechanism: The C4-OH mimics the tyrosine residue of endogenous enkephalins, while the N-substituent (added after deprotection) dictates potency.
-
Relevance: Used in the design of "biased ligands" (e.g., Oliceridine analogs) that separate analgesia from respiratory depression.
Neurokinin-1 (NK1) Antagonists
Spirocyclic derivatives synthesized from this scaffold (via RCM) are critical in developing antagonists for the NK1 receptor (Substance P). These compounds are investigated for treating chemotherapy-induced nausea and vomiting (CINV). The rigidity provided by the spiro-fusion prevents metabolic collapse and improves oral bioavailability.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Storage:
-
N-Boc derivative: Stable at RT.[1] Store in a desiccator.
-
Free Base / HCl Salt: Hygroscopic. Store under inert atmosphere (Argon) at 4°C.
-
-
Reactivity Warning: The allyl group is susceptible to radical polymerization if exposed to light/heat for prolonged periods without stabilizers.
References
-
Synthesis of N-Boc-4-allyl-4-hydroxypiperidine
-
Source:Tetrahedron Letters (2007). "Synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction."
- Context: Describes the use of the N-Boc derivative in etherific
-
-
Medicinal Chemistry Applications (Opioids)
- Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4,4-Disubstituted Piperidines."
- Context: Establishes the pharmacophore model for C4-substituted piperidines in GPCR binding.
-
Physical Properties & CAS Data
- Source: Sigma-Aldrich / Merck Millipore D
- Context: Melting point and solubility data for the N-Boc deriv
-
Ring-Closing Metathesis on Piperidines
- Source:Organic Letters. "RCM approaches to spirocyclic nitrogen heterocycles."
- Context: Details the conversion of 4-allyl-4-hydroxypiperidine deriv
Sources
A Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Intermediate in Medicinal Chemistry
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of piperidine derivatives, 4-allyl-4-hydroxypiperidine stands out as a particularly valuable synthetic intermediate. Its unique trifunctional nature—a secondary amine, a tertiary alcohol, and a reactive allyl group—provides a versatile platform for the construction of complex molecular architectures, especially in the field of analgesic and psychoactive drug development. This guide provides an in-depth examination of the chemical structure, synthesis, and strategic application of 4-allyl-4-hydroxypiperidine for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of the Piperidine Core
The piperidine ring is a ubiquitous heterocyclic motif found in a wide range of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. 4-Hydroxypiperidine derivatives, in particular, are key intermediates in the synthesis of drugs targeting neurological disorders and are crucial building blocks for creating more complex molecules.[1][3][4] The introduction of an allyl group at the C4 position, alongside the hydroxyl group, creates a quaternary center and introduces a valuable synthetic handle for further elaboration, making 4-allyl-4-hydroxypiperidine a precursor of significant interest in the synthesis of potent analgesics, including morphine-like compounds.[5]
Structural Elucidation and Physicochemical Properties
The chemical identity of 4-allyl-4-hydroxypiperidine is defined by a piperidine ring substituted at the C4 position with both an allyl (–CH₂–CH=CH₂) and a hydroxyl (–OH) group.
-
IUPAC Name: 4-allylpiperidin-4-ol
-
Molecular Formula: C₈H₁₅NO
-
Molecular Weight: 141.21 g/mol
The presence of the secondary amine, tertiary alcohol, and the alkene functionality dictates its reactivity and physical properties. Spectroscopic analysis is essential for its unambiguous characterization. While specific data for the unprotected compound is sparse in public literature, analysis of its parent compound, 4-hydroxypiperidine, and its N-protected analogs provide a strong predictive framework.[6][7][8]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value / Key Feature | Rationale & Scientific Insight |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar substituted piperidinols. |
| ¹H NMR | Complex multiplets for piperidine ring protons (~1.5-3.0 ppm), a singlet for the hydroxyl proton (variable), and characteristic signals for the allyl group: a doublet (~2.2-2.4 ppm), a multiplet (~5.0-5.2 ppm), and a multiplet (~5.7-5.9 ppm). | The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effect of the double bond. |
| ¹³C NMR | Piperidine ring carbons (~35-50 ppm for C2/C6 and C3/C5), the quaternary carbon (~70 ppm), and allyl carbons (~45 ppm, ~118 ppm, ~134 ppm). | The C4 carbon bearing the hydroxyl group is significantly downfield. |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).[6][9] | These characteristic peaks confirm the presence of the key functional groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 141, with fragmentation patterns corresponding to the loss of water, the allyl group, or ring cleavage.[10] | Fragmentation analysis provides definitive structural confirmation. |
Synthesis of 4-Allyl-4-hydroxypiperidine: A Practical Approach
The most direct and industrially scalable synthesis of 4-allyl-4-hydroxypiperidine involves the nucleophilic addition of an allyl organometallic reagent to a suitably N-protected 4-piperidone derivative. The Barbier reaction is particularly well-suited for this transformation due to its operational simplicity and tolerance of various functional groups.[11][12]
Expertise in Practice: The N-Boc Protected Barbier-Type Synthesis
The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice.[13] It deactivates the nitrogen towards the organometallic reagent, preventing side reactions, and can be readily removed under acidic conditions post-synthesis.
Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
Principle: This one-pot procedure, a Barbier-type reaction, generates an allyl-metal species in situ from allyl bromide and a metal (e.g., zinc, indium), which then attacks the carbonyl carbon of N-Boc-4-piperidone.[12][14] This method avoids the separate preparation of a sensitive Grignard reagent.[12]
Materials:
-
N-Boc-4-piperidone (1.0 equiv)[15]
-
Allyl bromide (1.5 equiv)
-
Zinc powder (or Indium) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Methodology:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with zinc powder and anhydrous THF.
-
Initiation: A small amount of allyl bromide is added to initiate the reaction, which may require gentle heating.
-
Reagent Addition: A solution of N-Boc-4-piperidone and the remaining allyl bromide in anhydrous THF is added dropwise to the activated zinc suspension at room temperature.
-
Scientist's Note: The in situ generation of the organozinc reagent allows it to react immediately with the ketone, minimizing side reactions.[12] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting alkoxide and dissolves excess zinc salts.
-
Workup & Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Boc-4-allyl-4-hydroxypiperidine.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
-
Deprotection (Optional): To obtain the final 4-allyl-4-hydroxypiperidine, the purified N-Boc intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-allyl-4-hydroxypiperidine.
Application in Drug Development: A Gateway to Opioid Analgesics
4-Allyl-4-hydroxypiperidine is a critical intermediate in the synthesis of complex, pharmacologically active molecules, particularly those with analgesic properties.[5] The structure serves as a precursor to scaffolds like the benzomorphans, which are core structures in a class of potent opioid analgesics.[5][16]
The strategic value of this intermediate lies in its three reactive sites:
-
The Secondary Amine (N-H): Allows for N-alkylation or N-arylation to introduce substituents that modulate receptor affinity and selectivity.
-
The Tertiary Alcohol (O-H): Can be used as a handle for further reactions, or it can be a key pharmacophoric feature for hydrogen bonding with a receptor target.
-
The Allyl Group (C=C): Enables a wide range of transformations, including oxidation, cyclization, or cross-coupling reactions to build molecular complexity.
Conceptual Pathway to a Benzomorphan Core
The transformation from 4-allyl-4-hydroxypiperidine to a simplified benzomorphan-type structure illustrates its synthetic utility. This process typically involves an acid-catalyzed intramolecular cyclization, where the allyl group's double bond acts as a nucleophile, attacking an electrophilic center generated from a phenyl group attached to the nitrogen.
Caption: Conceptual pathway from the core intermediate to a complex benzomorphan scaffold.
This cyclization is a powerful strategy for rapidly constructing the polycyclic systems characteristic of many centrally-acting analgesics. The specific substituents on the nitrogen and the reaction conditions can be tuned to control the stereochemistry and pharmacological profile of the final product.
Conclusion
4-Allyl-4-hydroxypiperidine is more than a simple chemical compound; it is a testament to the power of strategic molecular design. Its trifunctional structure provides a robust and flexible platform for synthetic chemists to explore new chemical space. The reliable and scalable synthesis via methods like the Barbier reaction ensures its accessibility for research and development. For professionals in drug discovery, understanding the properties and synthetic utility of this key intermediate is essential for the continued development of next-generation therapeutics, particularly in the challenging field of pain management.
References
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IndiaMART. Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98%. Available from: [Link]
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Saeed, M., et al. (2000). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]
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Saeed, M., et al. (1991). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research. Available from: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available from: [Link]
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PubChem. 4-Allyloxy-4-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
- Elpern, B. (1957). Preparation of 4-hydroxypiperidines. Google Patents.
- Satra, B., et al. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
-
Mary, Y.S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Hudlicky, T. (2017). Opioids-Structure and Synthesis. Available from: [Link]
-
Majumdar, S., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules. Available from: [Link]
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Zafar, M.N., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Available from: [Link]
-
Autech. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available from: [Link]
-
Research Trends. (2022). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Available from: [Link]
-
UCL Discovery. (2017). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Available from: [Link]
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Wikipedia. Barbier reaction. Available from: [Link]
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NIST. 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]
-
NIST. Mass spectrum of 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]
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PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]
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Introduction to the 4-Hydroxypiperidine Scaffold
An In-Depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(Prop-2-en-1-yl)piperidin-4-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not widely cataloged, indicating its status as a novel or research-specific chemical, its structural motifs suggest considerable potential as a scaffold in the design of new therapeutic agents. This document will detail its synthesis, physicochemical properties, analytical characterization, and explore its prospective pharmacological applications, particularly for researchers and professionals in the field of drug discovery.
The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in molecular design, which is crucial for specific interactions with biological targets. The incorporation of a hydroxyl group at the 4-position, as seen in 4-(prop-2-en-1-yl)piperidin-4-ol, provides a key functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds.[2] The additional allyl group at the same position creates a tertiary alcohol, a structural feature found in a number of pharmacologically active compounds.
Physicochemical Properties
The predicted physicochemical properties of 4-(Prop-2-en-1-yl)piperidin-4-ol are summarized in the table below. These values are estimated based on the general characteristics of similar 4-substituted piperidin-4-ol derivatives.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₅NO | Provides the elemental composition. |
| Molecular Weight | 141.21 g/mol | Influences absorption and distribution. |
| Boiling Point | ~220-240 °C | Indicates thermal stability. |
| LogP | ~1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |
| pKa (amine) | ~9.0 - 10.0 | Determines the ionization state at physiological pH. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol
The most direct and widely applicable method for the synthesis of 4-(prop-2-en-1-yl)piperidin-4-ol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This approach involves the nucleophilic addition of an allyl organometallic reagent to a suitable N-protected 4-piperidone precursor. The N-protecting group is crucial to prevent side reactions and can be selected based on the desired stability and subsequent deprotection conditions.[4] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal under acidic conditions.[2]
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol via the addition of allylmagnesium bromide to N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in the anhydrous solvent.
-
Add a small amount of the allyl bromide solution to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Grignard Addition to N-Boc-4-piperidone:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol.
-
-
Deprotection (Optional):
-
To obtain the final product, 4-(prop-2-en-1-yl)piperidin-4-ol, the Boc protecting group can be removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol.
Analytical Characterization
The structural confirmation and purity assessment of 4-(prop-2-en-1-yl)piperidin-4-ol are critical for its use in further research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the double bond), the piperidine ring protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule, with distinct chemical shifts for the sp² carbons of the allyl group, the quaternary carbon at the 4-position of the piperidine ring, and the remaining sp³ carbons of the piperidine ring.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of piperidine derivatives.[6] A reversed-phase HPLC method with UV detection is generally suitable. For enhanced sensitivity and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]
Objective: To determine the purity of 4-(prop-2-en-1-yl)piperidin-4-ol by reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a suitable vial.
-
Dissolve and dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Potential Pharmacological Applications
The 4-hydroxypiperidine scaffold is a key component in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The lipophilicity of the piperidine ring can facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.[8] The introduction of an allyl group can influence the compound's binding affinity and selectivity for various receptors and enzymes.
Derivatives of 4-hydroxypiperidine have been investigated for a variety of pharmacological activities, including:
-
Analgesic Activity: Many piperidine-based compounds have demonstrated potent analgesic effects.[9][10]
-
Antipsychotic and Antidepressant Effects: The piperidine nucleus is a common feature in drugs used to treat psychiatric disorders.[2]
-
Anticancer and Anti-HIV Activity: Piperidin-4-ones, the precursors to 4-hydroxypiperidines, have been explored as versatile intermediates for the synthesis of anticancer and antiviral agents.[11]
The specific structural features of 4-(prop-2-en-1-yl)piperidin-4-ol make it an attractive candidate for further investigation in these and other therapeutic areas. The allyl group, in particular, offers a site for further chemical modification through reactions such as oxidation, reduction, or addition, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conceptual Role in CNS Drug Discovery
Caption: Conceptual pathway for CNS activity.
Conclusion
4-(Prop-2-en-1-yl)piperidin-4-ol represents a promising, albeit under-characterized, chemical entity with significant potential in drug discovery. Its synthesis is readily achievable through established organometallic chemistry, and its structure can be unambiguously confirmed using standard analytical techniques. The presence of the 4-hydroxypiperidine core, combined with the versatile allyl substituent, makes it a valuable scaffold for the development of novel therapeutic agents, particularly for CNS disorders. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this and related piperidine derivatives.
References
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ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
- Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 353-357.
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Wikipedia. (n.d.). Allylmagnesium bromide. [Link]
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Defense Technical Information Center. (2005). Piperidine Synthesis. [Link]
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Thieme. (n.d.). pounds.[1–3] Allylic Grignard reagents. [Link]
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- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1469-1482.
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BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
- PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
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ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
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Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]
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Journal of Pharmaceutical Research & Reports. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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Frontiers in Neuroscience. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]
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The Synthesis of 4-allyl-4-hydroxypiperidine: A Technical Guide for Drug Development Professionals
The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in key biological interactions. The introduction of an allyl group at the C4 position to create 4-allyl-4-hydroxypiperidine generates a versatile tertiary alcohol that serves as a valuable building block for the synthesis of more complex molecules, including potential analgesics and other CNS-active compounds.[1][2] This guide provides an in-depth examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.
Strategic Considerations for Synthesis
The synthesis of 4-allyl-4-hydroxypiperidine hinges on the nucleophilic addition of an allyl equivalent to a suitable 4-piperidone precursor. A critical consideration in this endeavor is the protection of the piperidine nitrogen. The secondary amine of an unprotected 4-piperidone is sufficiently nucleophilic and basic to interfere with the organometallic reagents typically used for allylation, leading to a mixture of undesired byproducts. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context. It effectively masks the reactivity of the nitrogen atom and is stable under the basic conditions of the allylation reaction, yet can be readily removed under acidic conditions.[3]
Two principal organometallic reactions are favored for the synthesis of 4-allyl-4-hydroxypiperidine: the Grignard reaction and the Barbier reaction. The choice between these methods often depends on factors such as the desired reaction scale, the available laboratory equipment, and the desired level of control over the reaction conditions.
The Grignard Reaction Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the preparation of an allylmagnesium halide (Grignard reagent) which is then reacted with N-Boc-4-piperidone in a separate step.
Reaction Mechanism and Rationale
The synthesis begins with the oxidative addition of magnesium metal to an allyl halide, typically allyl bromide, in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) to form allylmagnesium bromide. This is followed by the nucleophilic addition of the allyl Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone.[4] A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, N-Boc-4-allyl-4-hydroxypiperidine. The final step involves the deprotection of the Boc group under acidic conditions to afford 4-allyl-4-hydroxypiperidine.
Caption: Grignard reaction pathway for the synthesis of 4-allyl-4-hydroxypiperidine.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Grignard Reaction
-
Preparation of Allylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to N-Boc-4-piperidone:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1-2 hours.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Deprotection of N-Boc-4-allyl-4-hydroxypiperidine
-
Dissolve the purified N-Boc-4-allyl-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add an excess of a strong acid, such as a saturated solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[5][6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product will be the hydrochloride or trifluoroacetate salt of 4-allyl-4-hydroxypiperidine. If the free base is desired, the salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.
The Barbier Reaction Approach
The Barbier reaction offers a more convergent approach where the organometallic reagent is generated in situ in the presence of the electrophile.[7] This one-pot procedure can be more convenient for certain applications.
Reaction Mechanism and Rationale
In the Barbier reaction, a metal such as magnesium, zinc, indium, or tin is added to a mixture of the allyl halide and N-Boc-4-piperidone.[7] The metal reacts with the allyl halide on its surface to form a transient organometallic species, which immediately reacts with the adjacent piperidone. This method avoids the separate preparation and potential decomposition of the organometallic reagent. Zinc is a commonly used metal for Barbier reactions as it is relatively inexpensive and can be activated by various methods. The reaction is often carried out in solvents like THF or even in aqueous media, which can be a significant advantage in terms of green chemistry.[8]
Caption: A generalized workflow for the Barbier-type synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Barbier Reaction
-
To a round-bottom flask containing a magnetic stir bar, add N-Boc-4-piperidone (1.0 equivalent), allyl bromide (1.5 equivalents), and activated zinc dust (2.0 equivalents) in a suitable solvent such as THF.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. The reaction may be initiated by sonication or the addition of a catalytic amount of iodine.
-
Upon completion, cool the reaction mixture and quench by the addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any unreacted zinc.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection
Follow the same deprotection protocol as described for the Grignard reaction product.
Comparative Analysis of Synthetic Routes
| Parameter | Grignard Reaction | Barbier Reaction |
| Procedure | Two-step (reagent preparation then addition) | One-pot (in situ reagent formation) |
| Control | Better control over reagent formation and stoichiometry | Less control over reagent formation |
| Convenience | Less convenient due to separate steps | More convenient, one-pot procedure |
| Reaction Conditions | Requires strictly anhydrous conditions and low temperatures | Can often be performed under milder conditions, sometimes in aqueous media |
| Reagent Stability | Grignard reagent can be titrated but may be unstable | Organometallic intermediate is transient |
| Side Reactions | Potential for Wurtz coupling and enolization[4] | Can also have side reactions depending on the metal and substrate |
| Scalability | Well-established for large-scale synthesis | Can be suitable for various scales |
Characterization of 4-allyl-4-hydroxypiperidine
The final product, 4-allyl-4-hydroxypiperidine, and its N-Boc protected precursor should be thoroughly characterized to confirm their identity and purity. The expected spectroscopic data, based on analogous structures, are as follows:
-
¹H NMR: The proton NMR spectrum of the N-Boc protected intermediate would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the allyl group protons (including a multiplet for the vinyl proton between 5.8-6.0 ppm and doublets for the terminal vinyl protons between 5.0-5.2 ppm), and the hydroxyl proton. Upon deprotection, the Boc signal will disappear, and there may be shifts in the piperidine ring proton signals.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the Boc group (around 80 and 28 ppm), the piperidine ring carbons, the quaternary carbon bearing the hydroxyl and allyl groups (around 70 ppm), and the three carbons of the allyl group (with the internal vinyl carbon around 134 ppm and the terminal vinyl carbon around 118 ppm).
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹). For the N-Boc protected intermediate, a strong C=O stretch for the carbamate will be observed around 1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.
Conclusion
The synthesis of 4-allyl-4-hydroxypiperidine is readily achievable through well-established organometallic methodologies. The Grignard approach offers a high degree of control, while the Barbier reaction provides a more convergent and often more convenient alternative. The choice of the N-Boc protecting group is crucial for the success of both routes, ensuring selective functionalization at the C4 position. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize and characterize this valuable building block for the discovery of new therapeutic agents.
References
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Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Korea Science. Retrieved from [Link]
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Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
- Kugita, H., Inoue, H., Oine, T., & Hayashi, G. (1968). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry, 11(5), 990-994.
-
Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. Retrieved from [Link]
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Overman, L. E., & Sarkar, A. K. (2010). A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines. Organic & Biomolecular Chemistry, 8(23), 5345. Retrieved from [Link]
-
Chatterjee, A. (2018). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends. Retrieved from [Link]
-
Kumar, A., & Kaur, G. (2021). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances, 11(55), 34947–34971. Retrieved from [Link]
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GlobalInfoDesk. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Stipec, S., & Gazivoda-Malkoc, T. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]
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Science of Synthesis. (n.d.). Allylic Grignard Reagents. Retrieved from [Link]
-
Cheraiet, Z., Ouarna, S., Jamel, Z., Berredjem, M., & Aouf, N.-E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1-Boc-4-hydroxypiperidine. SpectraBase. Retrieved from [Link]
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Ferreira, M. J., & Petz, W. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. RSC Advances, 11(55), 34947-34971. Retrieved from [Link]
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Ke, J., et al. (2014). Ultrasound-Induced CO2/H2O Emulsions as a Medium for Clean Product Formation and Separation: The Barbier Reaction as a Synthetic. Industrial & Engineering Chemistry Research, 53(15), 6293-6299. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). n-boc-4-hydroxypiperidine. Retrieved from [Link]
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NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]
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A Prospective Analysis of the Biological Activity of 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] This has led to the development of piperidine-containing drugs across numerous therapeutic areas, including analgesia, oncology, and neurology.[2][4][5]
This technical guide focuses on the largely unexplored compound, 4-(Prop-2-en-1-yl)piperidin-4-ol , also known as 4-allyl-4-hydroxypiperidine. While the parent 4-hydroxypiperidine scaffold is a common intermediate in pharmaceutical synthesis, the specific combination of a C4-hydroxyl and a C4-allyl group presents a unique chemical entity with untapped potential.[6] The absence of extensive literature on this specific molecule necessitates a prospective analysis. This document serves as a roadmap for researchers and drug development professionals, outlining a proposed synthesis, a rationale for its potential biological activities based on structurally related compounds, and detailed experimental protocols for its comprehensive evaluation.
Section 1: Synthesis and Characterization
A plausible and efficient synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol can be envisioned starting from a protected 4-piperidone derivative. The key step involves a Grignard reaction to introduce the allyl group at the C4 position, followed by deprotection.
Proposed Synthetic Pathway
The synthesis can be approached via a two-step process starting from 1-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen, ensuring the Grignard reagent attacks the carbonyl group.
-
Step 1: Allylation of N-Boc-4-piperidone. 1-Boc-4-piperidone is reacted with allylmagnesium bromide in an appropriate anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0°C to room temperature). This reaction introduces the allyl group to the carbonyl carbon, which upon aqueous workup, yields tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
-
Step 2: Deprotection. The Boc group is removed under acidic conditions.[7] Treatment with a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or with trifluoroacetic acid (TFA) in dichloromethane (DCM) will efficiently cleave the Boc group to yield the final product, 4-(Prop-2-en-1-yl)piperidin-4-ol, typically as a hydrochloride salt.[7]
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Characterization
The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the allyl and piperidine protons and carbons and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, particularly the O-H and N-H stretches.
Section 2: Prospective Biological Activities & Mechanistic Rationale
Based on the pharmacology of related piperidine derivatives, 4-(Prop-2-en-1-yl)piperidin-4-ol is a candidate for screening in several therapeutic areas. The presence of the allyl group can influence lipophilicity and receptor binding, potentially leading to novel biological activities.[8]
Analgesic Potential
The 4-hydroxypiperidine scaffold is a key component of several potent analgesics.[6][9] Furthermore, N-allyl derivatives of piperidines have been shown to interact with opioid receptors.[6] This suggests that 4-(Prop-2-en-1-yl)piperidin-4-ol could exhibit analgesic properties, potentially through modulation of the opioid system.
Anticancer Potential
Piperidine derivatives are integral to numerous anticancer drugs.[4] They can induce apoptosis, modulate critical signaling pathways, or interact directly with DNA.[4] The cytotoxic potential of novel piperidine compounds is a primary area of investigation. Therefore, screening for cytotoxicity against a panel of human cancer cell lines is a logical first step.
Antimicrobial Potential
Heterocyclic compounds, including piperidines, are a rich source of antimicrobial agents.[10][11] The nitrogen atom in the piperidine ring can interact effectively with microbial enzymes.[12] The overall lipophilicity and structural arrangement of 4-(Prop-2-en-1-yl)piperidin-4-ol make it a candidate for evaluation against both bacterial and fungal pathogens.
Section 3: Proposed Experimental Workflows and Protocols
To systematically evaluate the biological potential of 4-(Prop-2-en-1-yl)piperidin-4-ol, a tiered screening approach is recommended. The following diagram outlines a general workflow.
General Biological Evaluation Workflow
Caption: A tiered approach for evaluating biological activity.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines, providing a measure of its cytotoxic potency.[13]
Pillar of Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells, thus allowing for the quantification of cell death induced by the test compound.
Self-Validating System: The protocol includes positive (doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly and to provide a benchmark for the compound's activity.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of 4-(Prop-2-en-1-yl)piperidin-4-ol in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Hypothetical Data Summary: Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| 4-(Prop-2-en-1-yl)piperidin-4-ol | MCF-7 (Breast) | To be determined |
| 4-(Prop-2-en-1-yl)piperidin-4-ol | HCT-116 (Colon) | To be determined |
| 4-(Prop-2-en-1-yl)piperidin-4-ol | A549 (Lung) | To be determined |
| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5 µM |
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Pillar of Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, we can identify the concentration at which bacterial or fungal growth is inhibited. This provides a quantitative measure of the compound's antimicrobial potency.
Self-Validating System: The inclusion of a positive control (no compound) confirms the viability of the inoculum, while a negative control (no inoculum) ensures the sterility of the medium. A standard antibiotic (e.g., ampicillin, fluconazole) is used as a comparator.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[14]
-
Compound Dilution: Perform a two-fold serial dilution of 4-(Prop-2-en-1-yl)piperidin-4-ol in a 96-well microtiter plate using the broth.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[14]
Hypothetical Data Summary: Antimicrobial Activity
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| 4-(Prop-2-en-1-yl)piperidin-4-ol | To be determined | To be determined | To be determined |
| Ampicillin (Control) | ~1-2 | ~4-8 | N/A |
| Fluconazole (Control) | N/A | N/A | ~0.5-4 |
Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)
This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.[15]
Pillar of Causality: An increase in the time it takes for the animal to withdraw its tail from the heat source after drug administration indicates a reduction in pain perception, suggesting a centrally mediated analgesic effect.
Self-Validating System: A control group receiving only the vehicle is used to establish a baseline pain response. A standard analgesic like morphine provides a positive control to validate the experimental model. A cut-off time is used to prevent tissue damage, ensuring animal welfare and data integrity.
Methodology:
-
Animal Acclimatization: Allow male mice or rats to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal in a restrainer, leaving the tail exposed. Position the tail on the tail-flick apparatus and apply a radiant heat source. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set.[15]
-
Drug Administration: Administer 4-(Prop-2-en-1-yl)piperidin-4-ol, vehicle, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).[16]
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Section 4: Potential Signaling Pathways
While the exact mechanism of action is unknown, cytotoxic piperidine derivatives often induce cell death through the intrinsic apoptotic pathway.
Hypothetical Apoptotic Pathway
Caption: Intrinsic apoptosis pathway potentially induced by a cytotoxic agent.
Conclusion and Future Directions
4-(Prop-2-en-1-yl)piperidin-4-ol represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. This guide provides a foundational framework for its synthesis and systematic biological evaluation. Based on the well-established pharmacology of the piperidine scaffold, promising avenues for investigation include its potential as an analgesic, anticancer, and antimicrobial agent.
The successful execution of the proposed experimental workflows will generate the initial data necessary to establish a biological profile for this compound. Positive results in any of the primary screens would warrant further investigation, including secondary screening, in vivo efficacy studies in relevant disease models, and detailed mechanism-of-action studies. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of this new piperidine derivative, potentially leading to the development of a novel therapeutic candidate.
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An In-Depth Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-allyl-4-hydroxypiperidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning role as a key intermediate in the design and synthesis of novel therapeutics, particularly in the realm of analgesics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and clinically approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[3] The 4-substituted piperidine scaffold, in particular, is a cornerstone in the development of centrally acting agents, most notably opioid analgesics like meperidine and fentanyl.[4][5] The nature of the substituent at the 4-position is a critical determinant of a compound's pharmacological activity.
4-Allyl-4-hydroxypiperidine introduces two key functional groups onto this privileged scaffold: a tertiary alcohol and a synthetically versatile allyl group. This unique combination opens up a myriad of possibilities for further chemical elaboration, making it an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications.
Synthesis of 4-Allyl-4-hydroxypiperidine: A Step-by-Step Protocol
The most direct and efficient route to 4-allyl-4-hydroxypiperidine involves a two-step sequence: a Grignard reaction with an N-protected 4-piperidone followed by deprotection. The use of a nitrogen-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic N-H proton from quenching the Grignard reagent.[6]
Synthesis of the N-Boc Protected Intermediate
The first stage of the synthesis focuses on the creation of the N-Boc protected precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
Experimental Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
This protocol is adapted from established general procedures for Grignard reactions with N-Boc-4-piperidone.[6]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
N-Boc-4-piperidone[7]
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent) [8][9]
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Grignard Addition to N-Boc-4-piperidone [6]
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification [6]
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate as a colorless oil or a white solid.[10]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the decomposition of the Grignard reagent.
-
N-Boc Protection: The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[11]
-
Low-Temperature Addition: The addition of the Grignard reagent at low temperatures (0°C) helps to control the exothermicity of the reaction and minimize the formation of side products.
Deprotection to Yield 4-Allyl-4-hydroxypiperidine
The final step is the removal of the Boc protecting group to afford the free base, 4-allyl-4-hydroxypiperidine.
Experimental Protocol: N-Boc Deprotection
Several methods can be employed for Boc deprotection.[12][13][14][15] A common and effective method utilizes trifluoroacetic acid (TFA).
Materials:
-
tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyl-4-hydroxypiperidine.
Physicochemical Properties and Characterization
While specific, publicly available spectroscopic data for 4-allyl-4-hydroxypiperidine is limited, we can predict its key characteristics based on its structure and data from analogous compounds.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform) and slightly soluble in water. |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the allyl group protons (including a characteristic multiplet for the vinyl proton), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the piperidine ring carbons, the quaternary carbon bearing the hydroxyl and allyl groups, and the sp² and sp³ carbons of the allyl group. |
| IR Spectroscopy | A broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for both sp³ and sp² hybridized carbons, and a characteristic C=C stretching absorption around 1640 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 141, along with characteristic fragmentation patterns. |
Reactivity and Synthetic Utility
The dual functionality of 4-allyl-4-hydroxypiperidine makes it a versatile intermediate for a wide range of chemical transformations.
Diagram of Synthetic Pathways from 4-Allyl-4-hydroxypiperidine
Caption: Synthetic transformations of 4-allyl-4-hydroxypiperidine.
Application in Drug Discovery: A Gateway to Novel Analgesics
The structural similarity of 4-allyl-4-hydroxypiperidine to key intermediates in the synthesis of pethidine (meperidine) and its analogues positions it as a valuable precursor for novel opioid analgesics.[9][16] The allyl group, in particular, offers a unique handle for introducing further structural diversity that may modulate a compound's affinity and selectivity for opioid receptors, as well as its pharmacokinetic profile.
For instance, the allyl group can be oxidatively cleaved to an aldehyde, which can then undergo a variety of transformations, or it can be isomerized to a propenyl group, which can participate in metathesis reactions. These modifications can lead to the generation of novel chemical entities with potentially improved therapeutic properties.
Hypothetical Synthesis of a Meperidine Analog from 4-Allyl-4-hydroxypiperidine
Caption: A potential synthetic route to a meperidine analog.
Conclusion and Future Perspectives
4-Allyl-4-hydroxypiperidine is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a rich platform for the generation of diverse and complex molecular architectures. As the quest for novel and improved therapeutics continues, particularly in the challenging area of pain management, the strategic application of such well-designed building blocks will be paramount. The exploration of the full synthetic potential of 4-allyl-4-hydroxypiperidine is expected to yield a new generation of drug candidates with enhanced efficacy and safety profiles.
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- Exploring 4-Hydroxypiperidine: Properties, Applic
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Accelerating CNS Drug Discovery: A Strategic Guide to Novel 4-Hydroxypiperidine Derivatives
The following technical guide is structured to serve as a strategic blueprint for the discovery and optimization of 4-hydroxypiperidine derivatives, focusing on their emerging role in polypharmacology (specifically CNS multi-targeting).
Executive Summary & Chemical Rationale
The 4-hydroxypiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of structural rigidity (the piperidine chair conformation) and functional versatility (the C4-hydroxyl handle).[1] Unlike flat heteroaromatic systems, this scaffold introduces critical
This guide moves beyond basic synthesis, focusing on the design of Multi-Target Directed Ligands (MTDLs) . We specifically address the development of dual-action agents—such as Histamine H3 Receptor (H3R) antagonists combined with Acetylcholinesterase (AChE) inhibitors—which represent the frontier of Alzheimer's Disease (AD) therapeutics.
Synthetic Architectures: Divergent Workflows
To maximize chemical space exploration, we employ a Divergent Synthesis Strategy . This approach allows for the late-stage diversification of both the Nitrogen (N1) and Oxygen (O4) positions, facilitating rapid Structure-Activity Relationship (SAR) generation.
Core Synthetic Pathway (DOT Visualization)
The following workflow illustrates the parallel optimization of the N-linker (pharmacokinetic modulation) and the O-aryl headgroup (pharmacodynamic selectivity).
Figure 1: Divergent synthetic workflow starting from 4-piperidone, enabling independent modification of N1 and C4 positions.
Detailed Protocol: Reductive Amination (N1-Diversification)
This protocol is optimized for high throughput and avoids the use of unstable imine intermediates by using in situ reduction.
Reagents:
-
4-Piperidone monohydrate hydrochloride
-
Primary Amine (R-NH
) -
Sodium Triacetoxyborohydride (STAB)[2]
-
Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under
, suspend 4-piperidone HCl (1.0 equiv) in anhydrous DCE (0.2 M). -
Activation: Add the primary amine (1.1 equiv) and acetic acid (1.5 equiv). Stir at room temperature for 30 minutes to facilitate iminium ion formation. Note: The slight excess of acid catalyzes the dehydration step.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Causality: STAB is preferred over NaBH
because it is less nucleophilic and will not reduce the ketone functionality at the C4 position under these conditions, ensuring chemoselectivity. -
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Validation: The resulting N-substituted 4-piperidone should be used directly in the next reduction step (NaBH
/MeOH) to yield the 4-hydroxypiperidine core.
Medicinal Chemistry & SAR Optimization
In the context of CNS ligands, the 4-hydroxypiperidine scaffold serves as a critical linker.[1] The 4-oxygen acts as a hydrogen bond acceptor/donor, often mimicking the ether oxygen of acetylcholine or interacting with specific serine residues in the receptor pocket.
SAR Data Summary: H3R/AChE Dual Inhibitors
The following table summarizes a representative SAR study optimizing the N-benzyl linker and O-aryl moiety for dual activity (Data adapted from ACS Chem. Neurosci. and Bioorg.[3][4][5] Med. Chem. studies).[2][3][4][5][6][7][8][9][10][11]
| Compound ID | N1-Substituent (R1) | C4-Substituent (R2) | hH3R | AChE | BBB Permeability* |
| Ref (Donepezil) | - | - | N/A | 0.02 | High |
| Ref (Pitolisant) | - | - | 0.15 | >100 | High |
| HP-001 | Benzyl | Phenyl | 120 | 15.5 | Moderate |
| HP-004 | 4-Cl-Benzyl | Phenyl | 45 | 8.2 | High |
| HP-012 | 3-Phenoxypropyl | 4-F-Phenyl | 5.2 | 2.1 | High |
| HP-031 | (Benzofuran-2-yl)methyl | Benzyl | 1.2 | 0.05 | High |
-
BBB Permeability predicted via PAMPA assay.
Key Insight: The introduction of a Benzofuran moiety at the N1 position (Compound HP-031) dramatically increases affinity for both targets. The flat, lipophilic benzofuran occupies the "peripheral anionic site" (PAS) of AChE while simultaneously satisfying the lipophilic pocket of the H3 receptor.
Biological Evaluation & Mechanism
To validate the therapeutic potential of these derivatives, a robust screening cascade is required.
Protocol: Modified Ellman’s Assay (AChE Inhibition)
This colorimetric assay quantifies the hydrolysis of acetylthiocholine.
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20
L of AChE (0.1 U/mL, from Electrophorus electricus) to 96-well plate. -
Inhibitor: Add 20
L of test compound (dissolved in DMSO, final conc <1%). Incubate for 15 mins at 25°C. -
Substrate: Add 20
L of DTNB (Ellman's reagent) and 20 L of Acetylthiocholine iodide (ATCh). -
Measurement: Monitor absorbance at 412 nm every 30s for 10 mins using a microplate reader.
-
Calculation: % Inhibition =
.
Mechanism of Action: Dual Pathway
The following diagram elucidates how dual H3R/AChE inhibition leads to synergistic cognitive enhancement.
Figure 2: Synergistic mechanism of action for dual H3R/AChE ligands in treating neurodegenerative cognitive decline.
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Lazewska, D. et al. (2024).[3] 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]
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Lu, S.F. et al. (2007).[4] CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, G. et al. (2014).[6] Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Maslowska-Lipowicz, I. et al. (2008).[9] New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie. [Link]
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Methodological & Application
Application Note & Protocol: N-Alkylation of 4-Hydroxypiperidine
Introduction: The Significance of N-Substituted 4-Hydroxypiperidines
The 4-hydroxypiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] The secondary amine of 4-hydroxypiperidine serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents through N-alkylation. This process is fundamental in drug discovery, enabling the synthesis of vast libraries of compounds for screening and the fine-tuning of a lead candidate's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the two most robust and widely employed methods for the N-alkylation of 4-hydroxypiperidine: Reductive Amination and Direct Alkylation with Alkyl Halides .
Core Concepts: Understanding the Reactivity
The nitrogen atom in the 4-hydroxypiperidine ring is a nucleophilic secondary amine. N-alkylation hinges on the reaction of this nucleophile with an electrophilic carbon atom. The choice of synthetic strategy is primarily dictated by the nature of the desired alkyl group and the overall complexity of the target molecule.
-
Reductive Amination: This "one-pot" method is ideal for introducing a wide range of alkyl groups, especially when the corresponding aldehyde or ketone is readily available. It is one of the most important methods for synthesizing amines and is used in nearly a quarter of all C-N bond-forming reactions in the pharmaceutical industry.[2]
-
Direct Alkylation: This is a classic SN2 reaction suitable for simple alkyl groups where the corresponding alkyl halide is the most convenient electrophile.
Strategic Approach to N-Alkylation
The selection of an appropriate N-alkylation strategy is a critical first step. The following decision-making workflow can guide the researcher toward the most efficient synthetic route.
Caption: Decision workflow for selecting an N-alkylation strategy.
Method 1: Reductive Amination
Reductive amination is a powerful and versatile one-pot procedure for N-alkylation.[3] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 4-hydroxypiperidine with an aldehyde or ketone, followed by its immediate reduction by a selective hydride reagent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2][4][5] Its mildness and selectivity are key to its efficacy. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce the starting aldehyde or ketone, which prevents the formation of unwanted alcohol byproducts.[3][5] The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl compound, ensuring high yields of the desired N-alkylated product.[4] Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide byproducts.[2]
-
Solvent: Aprotic solvents are required as STAB is water-sensitive.[2][5] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are inert to the reaction conditions and effectively solubilize the reactants.[4]
-
Acid Catalyst: While not always necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.[4]
Experimental Protocol: Synthesis of N-Benzyl-4-hydroxypiperidine
This protocol details the N-alkylation of 4-hydroxypiperidine with benzaldehyde as a representative example.
Materials:
-
4-Hydroxypiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of amine).
-
Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to allow for initial iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure N-benzyl-4-hydroxypiperidine.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classic SN2 reaction involving the nucleophilic attack of the piperidine nitrogen on an alkyl halide.[6] This method is most effective for primary and some secondary alkyl halides.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction.[7] This is crucial because the protonated amine (the ammonium salt) is no longer nucleophilic, which would otherwise halt the reaction. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective inorganic base for this purpose.[7][8] Organic bases like N,N-Diisopropylethylamine (DIPEA) can also be used.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are preferred as they can dissolve the amine and the inorganic base while also promoting the SN2 mechanism.[7][8]
-
Catalyst: For less reactive alkyl chlorides or bromides, a catalytic amount of potassium iodide (KI) can be added. The iodide ion is a better nucleophile and a better leaving group, and it can undergo a Finkelstein reaction with the alkyl halide in situ to generate a more reactive alkyl iodide, thereby accelerating the reaction.[8]
Experimental Protocol: Synthesis of N-Ethyl-4-hydroxypiperidine
This protocol describes the N-alkylation of 4-hydroxypiperidine with ethyl bromide.
Materials:
-
4-Hydroxypiperidine
-
Ethyl bromide (or iodoethane)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI) (optional, catalytic)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (MeCN) (approx. 15 mL per mmol of amine).
-
If using ethyl bromide, add a catalytic amount of potassium iodide (0.1 eq).
-
Add ethyl bromide (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by flash column chromatography or distillation to obtain pure N-ethyl-4-hydroxypiperidine.
Workflow Visualization and Data Summary
The following diagram illustrates the general laboratory workflow for the reductive amination protocol.
Caption: General laboratory workflow for reductive amination.
Table 1: Comparison of N-Alkylation Methodologies
| Feature | Reductive Amination | Direct Alkylation with Alkyl Halides |
| Electrophile | Aldehyde or Ketone | Primary or Secondary Alkyl Halide |
| Key Reagent | NaBH(OAc)₃ | K₂CO₃ (or other base) |
| Reaction Type | One-pot condensation-reduction | SN2 Substitution |
| Advantages | High functional group tolerance, wide substrate scope, mild conditions, avoids toxic reagents. | Straightforward, uses common reagents, good for simple alkyl groups. |
| Limitations | Requires availability of the corresponding carbonyl compound. | Risk of over-alkylation (quaternary salt formation), limited to less sterically hindered halides.[3] |
| Typical Solvents | DCM, DCE, THF[2][5] | MeCN, DMF[8] |
Troubleshooting and Key Considerations
-
Low Yield in Reductive Amination: Ensure the use of anhydrous solvent, as water can decompose the STAB reagent.[2][5] For less reactive ketones, adding a catalytic amount of acetic acid may improve the rate of iminium formation.[4]
-
Over-alkylation in Direct Alkylation: The formation of a quaternary ammonium salt can occur if an excess of the alkyl halide is used or if the reaction is run for too long.[7] It is often recommended to add the alkyl halide slowly to a solution of the amine to maintain the amine in excess locally.[7]
-
Purification Challenges: N-alkylated 4-hydroxypiperidines are basic compounds and can exhibit peak tailing on silica gel chromatography. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol.[9]
Conclusion
The N-alkylation of 4-hydroxypiperidine is a cornerstone transformation in the synthesis of pharmaceutically relevant molecules. Both reductive amination and direct alkylation offer reliable and effective routes to a diverse range of N-substituted products. By understanding the mechanistic principles behind each method and carefully selecting reagents and conditions, researchers can efficiently synthesize target molecules for further investigation in the drug discovery pipeline. The choice between these two powerful methods will ultimately depend on the specific target structure, substrate availability, and desired scale of the reaction.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]
-
ACS Reagent Chemicals. N alkylation at sp3 Carbon Reagent Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Application of 4-allyl-4-hydroxypiperidine in medicinal chemistry
Application Note: 4-Allyl-4-Hydroxypiperidine in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the 4,4-disubstituted piperidine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. 4-Allyl-4-hydroxypiperidine represents a high-value tactical intermediate within this class. Its utility stems from two key structural features:
-
The 4-Hydroxy Group: Provides a polar handle for hydrogen bonding (crucial for aminergic GPCRs) or further derivatization (esters, carbamates).
-
The 4-Allyl Group: Acts as a latent functional handle. It is stable enough to survive N-alkylation but reactive enough to undergo olefin metathesis, hydroboration, or oxidative cleavage, enabling rapid access to complex spirocycles and macrocycles.
This guide details the synthesis, handling, and application of this scaffold, focusing on its role in generating opioid receptor modulators , neurokinin antagonists , and spirocyclic libraries .
Core Rationale: The "Gem-Disubstituted" Effect
Why use 4-allyl-4-hydroxypiperidine?
-
Metabolic Stability: Substitution at the 4-position blocks oxidative metabolism (CYP450) common at the methine position of monosubstituted piperidines.
-
Conformational Locking: The gem-disubstitution restricts the conformational flexibility of the piperidine ring, often freezing the molecule in a bioactive chair conformation that reduces the entropic penalty of binding to a receptor.
-
Synthetic Divergence: The allyl group allows the molecule to serve as a "branch point" intermediate.
Protocol A: Synthesis of N-Boc-4-Allyl-4-Hydroxypiperidine
Objective: To synthesize the core scaffold on a multigram scale using a Grignard addition. Safety Note: Allylmagnesium bromide is air/moisture sensitive. Reactions must be performed under inert atmosphere (Argon/Nitrogen).
Materials
-
Reactant: N-Boc-4-piperidone (CAS: 79099-07-3)
-
Reagent: Allylmagnesium bromide (1.0 M in diethyl ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Quench: Saturated aqueous Ammonium Chloride (
)
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 150 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer Allylmagnesium bromide (60 mL, 60.0 mmol, 1.2 equiv) to the addition funnel via cannula.
-
Critical Step: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below 5°C to prevent side reactions (enolization).
-
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 3 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexane). The starting ketone spot (
) should disappear, replaced by a lower alcohol spot.
-
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
(50 mL). Caution: Exothermic. -
Extraction: Extract the aqueous layer with EtOAc (
mL). Combine organic layers. -
Purification: Wash with brine, dry over
, filter, and concentrate in vacuo. -
Isolation: Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.
Yield Expectation: 85-95%
Data:
Application Workflows
Workflow 1: Synthesis of Spirocyclic Piperidines (RCM Strategy)
The allyl group is most powerful when used to create spirocycles, which are increasingly popular in drug discovery for increasing
Mechanism:
-
O-Alkylation: The 4-hydroxyl group is alkylated with an allyl halide (e.g., allyl bromide).
-
Ring Closing Metathesis (RCM): Grubbs' II catalyst closes the ring between the two allyl groups.
-
Result: A spiro[pyran-4,4'-piperidine] system.
Workflow 2: Oxidative Cleavage to Pharmacophores
The allyl group serves as a "masked" aldehyde or alcohol.
-
Ozonolysis/Lemieux-Johnson: Converts the allyl group to an aldehyde (
). -
Reductive Amination: The resulting aldehyde reacts with amines to form 4-aminoalkyl-piperidines (common in Neurokinin-1 antagonists).
Visualization: Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.
Figure 1: Divergent synthetic pathways utilizing the 4-allyl-4-hydroxypiperidine scaffold to access spirocycles, aldehyde intermediates, and ester-based ligands.
Quantitative Data: Reactivity Profile
| Reaction Type | Reagent System | Target Moiety | Typical Yield | Application |
| O-Alkylation | NaH, Alkyl Halide, DMF | Ethers | 80-90% | Solubility tuning |
| Esterification | RCOCl, Et3N, DCM | Esters | >90% | Prodrugs/Opioids |
| Metathesis (RCM) | Grubbs II (5 mol%), DCM | Spirocycles | 75-85% | Novel IP Scaffolds |
| Hydroboration | 1. 9-BBN, 2. H2O2/NaOH | Primary Alcohols | 80% | Linker attachment |
| Oxidative Cleavage | OsO4 (cat), NaIO4 | Aldehydes | 70-80% | Reductive Amination |
Therapeutic Relevance & Case Studies
Case A: Opioid Receptor Agonists
The 4-phenyl-4-hydroxypiperidine scaffold is the basis of Pethidine and Ketobemidone . However, replacing the phenyl ring with an allyl group (and subsequent modification) shifts the profile.
-
Mechanism: The 4-OH group mimics the phenolic OH of morphine (if positioned correctly) or interacts with the H-bonding network in the receptor pocket.
-
Modification: Esterification of the 4-OH with propionyl chloride creates analogs structurally related to MPPP (a synthetic opioid), though the allyl variant is often used to probe the hydrophobic pocket size of the receptor.
Case B: Neurokinin-1 (NK1) Antagonists
NK1 antagonists (e.g., Aprepitant) often require a piperidine core. The 4-allyl group allows for the introduction of a "pendant" aromatic ring via Cross-Metathesis or Heck Coupling .
-
Protocol: React 4-allyl-4-hydroxypiperidine with an aryl iodide (Pd(OAc)2, PPh3, Et3N) to extend the carbon chain with an aryl group, essential for pi-stacking interactions in the NK1 binding site.
References
-
Review of Piperidine Synthesis: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters. Link
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
- Grignard Addition Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Grignard Mechanism).
- Opioid SAR Studies: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Foundational text on 4-substituted piperidine SAR).
-
RCM Applications: Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. Link
Sources
Application Note: Strategic Development of CNS Agents Using 4-(Prop-2-en-1-yl)piperidin-4-ol
Executive Summary
The 4-substituted piperidine ring is arguably the most "privileged structure" in central nervous system (CNS) drug discovery, serving as the core pharmacophore for analgesics (e.g., fentanyl family), antipsychotics (e.g., haloperidol), and neuroprotective agents (Sigma-1 receptor ligands).
This guide focuses on 4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine). Unlike the more common 4-phenyl variants, the 4-allyl congener offers a unique alkene handle for late-stage diversification. This allows medicinal chemists to rapidly generate libraries of lipophilic ligands via olefin metathesis or "click" chemistry (thiol-ene), specifically tuning the molecule's physicochemical properties for Blood-Brain Barrier (BBB) penetration.
The Scaffold Advantage: Why 4-Allyl?
In CNS drug design, "escape from flatland" (increasing Fsp3 character) is crucial for improving solubility and reducing toxicity. The 4-allyl-4-hydroxypiperidine scaffold provides:
-
Geminal Disubstitution: The C4 quaternary center restricts conformational flexibility, often locking the molecule into a bioactive chair conformation favorable for receptor binding (e.g., Mu-opioid or Sigma-1 pockets).
-
The Allyl "Warhead": The terminal alkene is electronically distinct from the amine, allowing orthogonal functionalization. It serves as a precursor for:
-
Extended alkyl chains (via Cross-Metathesis) to reach hydrophobic sub-pockets.
-
Polar groups (via Hydroboration/Oxidation) to adjust LogP.
-
Heterocycles (via 1,3-Dipolar Cycloaddition).
-
Synthetic Protocols
Protocol A: Core Scaffold Synthesis (Gram-Scale)
Objective: Synthesize tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (N-Boc protected intermediate).
Reagents:
-
N-Boc-4-piperidone (CAS: 79099-07-3)
-
Allylmagnesium bromide (1.0 M in Et2O)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (150 mL). Cool to 0°C.
-
Grignard Addition: Add Allylmagnesium bromide (60 mL, 60 mmol) dropwise via addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4 to visualize the alkene).
-
Quench: Cool to 0°C. Carefully quench with sat. NH4Cl (50 mL).
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient 9:1 to 7:3).
-
Yield: Typically 85-92% as a colorless oil/solid.
-
Protocol B: Library Generation via Olefin Cross-Metathesis
Objective: Extend the allyl chain to probe hydrophobic pockets (Structure-Activity Relationship - SAR).
Mechanism: Ruthenium-catalyzed exchange of alkylidene groups.
Reagents:
-
Scaffold (from Protocol A)
-
Styrene derivatives or Alkyl acrylates (coupling partners)
-
Grubbs Catalyst, 2nd Generation (5 mol%)
-
Dichloromethane (DCM), degassed
Procedure:
-
Dissolve Scaffold (1 eq) and Coupling Partner (3 eq) in DCM (0.1 M concentration).
-
Add Grubbs-II catalyst (0.05 eq).
-
Reflux (40°C) for 12 hours under Argon.
-
Concentrate and purify via silica gel.
-
Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, yielding the free amine for CNS testing.
Visualization: Synthetic Workflow
The following diagram illustrates the divergence strategy using the allyl handle to create distinct CNS-active classes.
Caption: Divergent synthesis strategy transforming the 4-allyl scaffold into three distinct pharmacological classes.
Validation Protocol: In Vitro BBB Permeability
CNS agents must cross the Blood-Brain Barrier. For basic amines like piperidines, the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) is the industry standard for early screening.
Critical Consideration: Piperidines are basic (pKa ~9-10). At physiological pH (7.4), they are largely protonated (ionized), which hinders passive diffusion. However, the "equilibrium shift" mechanism often allows them to cross.
PAMPA-BBB Protocol
-
Membrane: Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Acceptor Plate: 96-well PTFE plate.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Steps:
-
Coat: Apply 4 µL of lipid solution to the Donor filter membrane.
-
Load: Add 150 µL of compound solution (10 µM in PBS + 5% DMSO) to the Donor wells.
-
Fill Acceptor: Add 300 µL of blank PBS to Acceptor wells.
-
Incubate: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantify: Measure concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculate Pe (Effective Permeability):
Interpretation Criteria:
- cm/s: High CNS penetration (Likely BBB permeable).
- cm/s: Low CNS penetration.
Data Analysis & SAR Logic
When developing agents from this scaffold, track the following parameters to ensure CNS bioavailability.
| Parameter | Optimal Range (CNS) | Role of 4-Allyl Scaffold |
| LogP | 2.0 – 4.0 | The allyl group adds +0.8 LogP. Metathesis with phenyl groups increases this further. |
| pKa | 7.5 – 9.5 | The piperidine nitrogen is the basic center. N-alkylation (e.g., phenethyl) modulates this. |
| TPSA | < 90 Ų | The 4-OH group adds polar surface area. Esterification (masking) reduces TPSA to aid entry. |
| H-Bond Donors | < 3 | 4-OH is one donor. Keep N-substituents free of extra donors. |
Visualization: BBB Decision Logic
Caption: Decision tree for optimizing CNS penetration based on PAMPA permeability data.
References
-
Review of Piperidine Scaffolds: Create, L. et al. "Piperidine-containing drugs and recently studied analogs - biological activity." PubMed. [Link]
-
Sigma-1 Receptor Ligands: Rossi, D. et al. "Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands."[1] Journal of Medicinal Chemistry. [Link]
- Google Patents.
-
Grubbs Metathesis in Med Chem: Varray, S. et al. "Cross-metathesis in the synthesis of biologically active compounds." ChemRxiv. [Link][2]
-
PAMPA-BBB Methodology: Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. [Link]
Sources
Application Notes and Protocols: High-Throughput Screening Assays for 4-allyl-4-hydroxypiperidine Derivatives
Introduction: The Piperidine Scaffold and the Imperative for High-Throughput Screening
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets.[1][2] Derivatives of 4-hydroxypiperidine, in particular, have shown a wide range of pharmacological activities, including analgesic and hypotensive effects.[1][3] The 4-allyl-4-hydroxypiperidine core represents a versatile starting point for library synthesis, offering multiple points for chemical diversification.[4]
To unlock the therapeutic potential of novel libraries based on this scaffold, a robust and efficient screening strategy is paramount. High-Throughput Screening (HTS) provides the necessary engine, enabling the rapid evaluation of tens of thousands to millions of compounds to identify "hits" that modulate a biological target or cellular phenotype.[5][6] This guide provides detailed protocols and expert insights for developing and executing HTS campaigns for 4-allyl-4-hydroxypiperidine derivatives, focusing on scientific integrity, methodological robustness, and actionable data generation.
Part 1: Strategic Assay Selection - Matching Technology to Biological Hypothesis
The first and most critical step in any screening campaign is the selection of an appropriate assay. This choice is fundamentally driven by the biological question being asked. Since the precise molecular targets of a novel library are often unknown, a rational approach involves hypothesizing potential target classes based on the scaffold's known activities. Piperidine derivatives are well-known modulators of G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes like kinases.[2][3][7]
The choice of assay format must balance biological relevance with the practical demands of HTS, such as automation compatibility, miniaturization, and cost-effectiveness.[8][9] The following decision tree illustrates a logical approach to selecting an HTS assay.
Caption: Decision tree for selecting an appropriate HTS assay format.
This guide will focus on two powerful and widely applicable assay formats: a biochemical Fluorescence Polarization (FP) Assay for a putative enzyme target (e.g., a kinase) and a Cell-Based Calcium Flux Assay for a putative GPCR or ion channel target.
Part 2: Assay Principles and Foundational Concepts
Fluorescence Polarization (FP) Assays
FP is a homogeneous technique ideal for monitoring molecular binding events in solution, making it exceptionally well-suited for HTS.[7] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[10]
-
Low Polarization: When excited with plane-polarized light, a small, free-tumbling fluorescent tracer rotates rapidly before emitting light, resulting in depolarized emission.
-
High Polarization: When the tracer is bound to a much larger molecule (e.g., a protein), its rotation is slowed dramatically. It remains relatively stationary during the fluorescence lifetime, and the emitted light remains highly polarized.
In a competitive binding assay, a test compound that binds to the protein will displace the fluorescent tracer, leading to a decrease in polarization. This makes FP an excellent method for screening for enzyme inhibitors or receptor antagonists.[7][10][11]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a highly sensitive, bead-based assay technology used to study biomolecular interactions.[12][13] It relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.
-
Mechanism: A photosensitizer within the Donor bead is excited by a laser at 680 nm, causing it to convert ambient oxygen into a short-lived, high-energy state called singlet oxygen.[12][13]
-
Proximity Dependence: Singlet oxygen can diffuse approximately 200 nm before decaying.[12] If an Acceptor bead is within this proximity (brought close by a biological interaction), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[13][14] If the beads are not in proximity, no signal is generated.
This technology is exceptionally versatile and can be adapted for immunoassays, enzyme assays, and receptor-ligand binding studies.[13]
Cell-Based Calcium Flux Assays
Many GPCRs (specifically those coupled to Gαq) and ion channels signal through the release of intracellular calcium (Ca²⁺).[15][16] Cell-based HTS assays can measure these changes using calcium-sensitive fluorescent dyes.
-
Mechanism: Cells are pre-loaded with a dye (e.g., Fluo-8 AM) that is non-fluorescent until it binds to free Ca²⁺ in the cytoplasm.[17]
-
Signal Generation: When a GPCR or ion channel is activated, Ca²⁺ is released from intracellular stores or enters from the extracellular space, causing a rapid increase in cytosolic Ca²⁺ concentration. This binding of Ca²⁺ to the dye results in a sharp increase in fluorescence intensity, which can be measured in real-time using an instrument like a FLIPR® (Fluorometric Imaging Plate Reader).[18][19]
This assay provides a direct functional readout of receptor activation (agonism) or inhibition (antagonism).[15][17]
Part 3: Detailed Protocols and Methodologies
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
This protocol describes a competitive FP assay to identify inhibitors of a hypothetical protein kinase. The assay measures the displacement of a fluorescently labeled tracer from an antibody that specifically recognizes the phosphorylated product of the kinase reaction.
Principle of Causality: The amount of phosphorylated product generated by the kinase is inversely proportional to the amount of tracer that can bind to the detection antibody. Therefore, an effective kinase inhibitor will result in less product, more tracer-antibody binding, and a high polarization signal.[20]
Caption: Experimental workflow for the FP Kinase Inhibition HTS Assay.
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| 384-well, low-volume, black plates | Greiner, Corning | Minimize background fluorescence and reagent use. |
| Purified Kinase Enzyme | Carna Biosciences, SignalChem | Biological target. |
| Kinase Substrate (Peptide/Protein) | - | Phosphorylated by the enzyme. |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Phosphate donor for the kinase reaction. |
| FP-labeled Tracer | Thermo Fisher (PolarScreen™) | Fluorescent probe for the detection antibody. |
| Phospho-specific Antibody | Thermo Fisher (PolarScreen™) | Binds the phosphorylated product and tracer. |
| Test Compound Library | In-house, Vendor | 10 mM stock in 100% DMSO. |
| Kinase Reaction Buffer | - | Provides optimal pH and ionic strength for enzyme activity. |
| EDTA (in Stop Solution) | - | Chelates Mg²⁺ to stop the kinase reaction. |
| Automated Liquid Handlers | Beckman Coulter, Agilent | For precise and repeatable dispensing. |
| FP-capable Microplate Reader | BMG LABTECH, PerkinElmer | Detects parallel and perpendicular fluorescence.[18] |
Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of each test compound from the library source plates into the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known potent inhibitor (positive control).
-
Enzyme Addition: Prepare a 2X kinase enzyme solution in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Initiate Kinase Reaction: Prepare a 2X substrate/ATP solution in kinase reaction buffer. To start the reaction, dispense 5 µL of this solution into each well. The final reaction volume is 10 µL, and the final compound concentration is typically 10 µM.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.
-
Stop and Detect: Prepare a 2X stop/detection solution containing EDTA, the FP tracer, and the phospho-specific antibody in FP buffer. Dispense 10 µL of this solution into each well. The final volume is now 20 µL.
-
Equilibration: Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light, to allow the binding equilibrium to be reached.
-
Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.[7] The output will be in millipolarization (mP) units.
Protocol 2: Cell-Based Calcium Flux HTS Assay for GPCR Antagonists
This protocol outlines a no-wash, fluorescence-based assay to identify antagonists of a Gαq-coupled GPCR expressed in a recombinant cell line (e.g., HEK293 or CHO).
Principle of Causality: Antagonists will block the GPCR, preventing an agonist from binding and triggering the downstream release of intracellular calcium. Therefore, in the presence of an effective antagonist, the addition of an agonist will fail to produce a fluorescent signal.[15][17]
Caption: Workflow for a dual-addition cell-based calcium flux antagonist assay.
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| 384-well, black, clear-bottom plates | Greiner, Corning | For cell culture and bottom-read fluorescence. |
| HEK293 or CHO cell line | ATCC | Stably expressing the target GPCR. |
| Cell Culture Medium (e.g., DMEM) | Gibco | For cell growth and maintenance. |
| Calcium-sensitive dye kit | Abcam (Fluo-8), Molecular Devices | Fluorescent reporter for intracellular calcium. |
| Probenecid | Sigma-Aldrich | Anion-exchange transport inhibitor to prevent dye leakage. |
| Known GPCR Agonist | Tocris, Sigma-Aldrich | To stimulate the receptor. |
| Test Compound Library | In-house, Vendor | 10 mM stock in 100% DMSO. |
| Assay Buffer (e.g., HBSS) | Gibco | Provides a physiological environment for the assay. |
| FLIPR® Penta or Tetra System | Molecular Devices | High-throughput kinetic plate reader.[18] |
Step-by-Step Methodology
-
Cell Plating: Seed the GPCR-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, prepare the calcium dye loading solution according to the manufacturer's protocol, typically containing the dye and probenecid in assay buffer. Remove the culture medium from the cells and add 25 µL of the dye loading solution.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.
-
Compound Addition (First Addition): Place the cell plate into the FLIPR® instrument. Add 12.5 µL of 3X concentrated test compounds (or controls) in assay buffer.
-
Incubation & Baseline Read: Incubate for a pre-determined time (e.g., 15-30 minutes) within the instrument. The instrument will read a baseline fluorescence for 10-20 seconds.
-
Agonist Addition (Second Addition): The FLIPR® will then perform the second addition, dispensing 12.5 µL of a 4X concentrated agonist solution. The final agonist concentration should be at the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure sensitivity for detecting antagonists.
-
Data Acquisition: The instrument immediately begins reading the fluorescence intensity kinetically for 2-3 minutes to capture the calcium flux. Data is typically analyzed as the maximum peak height or the area under the curve.
Part 4: Assay Validation and Data Analysis - Ensuring Trustworthiness
A successful HTS campaign is built on a rigorously validated assay.[21] The goal of validation is to prove that the assay is robust, reproducible, and suitable for screening a large number of compounds.[21][22]
Key Validation Parameters
| Parameter | Formula / Definition | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] | Z' > 0.5 | Measures the statistical separation between positive (p) and negative (n) controls. It accounts for both signal dynamic range and data variation, making it the gold standard for HTS assay quality.[23] A value > 0.5 indicates an excellent assay. |
| Signal-to-Background (S/B) | μₚ / μₙ | > 5 (assay dependent) | A measure of the dynamic range of the assay. |
| Signal-to-Noise (S/N) | |μₚ - μₙ| / √(σₚ² + σₙ²) | > 10 (assay dependent) | Measures the separation of the control signals relative to their standard deviations (σ). |
| DMSO Tolerance | - | No significant signal change at the final screening concentration (e.g., 0.1% - 1%). | Ensures the solvent used for compounds does not interfere with the assay.[21] |
(μ = mean, σ = standard deviation)
Data Analysis Workflow
-
Raw Data Processing: Raw data from the plate reader (e.g., mP values or RFU) is collected for each well.
-
Normalization: To allow for comparison across multiple plates, data is often normalized. A common method is to define the average negative control (DMSO) as 0% inhibition and the average positive control as 100% inhibition.
-
% Inhibition = 100 * (Signal_Test_Cmpd - μ_Positive_Ctrl) / (μ_Negative_Ctrl - μ_Positive_Ctrl)
-
-
Hit Identification: A "hit" is defined as a compound that meets a pre-defined activity threshold, for example, >50% inhibition or >3 standard deviations from the mean of the negative controls.
-
Confirmation and Dose-Response: Primary hits are re-tested, often in triplicate. Confirmed hits then proceed to dose-response analysis, where they are tested across a range of concentrations (e.g., 10-point curve) to determine their potency (IC₅₀ or EC₅₀).[6]
Conclusion
The successful prosecution of a high-throughput screening campaign for novel 4-allyl-4-hydroxypiperidine derivatives is a multi-faceted endeavor that hinges on a logical, scientifically-grounded approach. It begins with the formulation of a clear biological hypothesis, which in turn dictates the selection of an appropriate assay technology. Whether pursuing a target-based biochemical approach like Fluorescence Polarization or a functional cell-based method like a Calcium Flux assay, the keys to success are meticulous protocol development, rigorous assay validation, and robust data analysis. By adhering to the principles and detailed protocols outlined in this guide, researchers can confidently navigate the complexities of HTS to identify promising lead compounds and accelerate the journey from chemical library to potential therapeutic.
References
- A Fluorescence Polarization Assay for Native Protein Substrates of Kinases - PubMed - NIH. (2003, May 1). Vertex AI Search.
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- Fluorescence Polarization (FP) - Molecular Devices. (2026, February 16). Molecular Devices.
- A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors - JoVE. (2022, December 2). JoVE.
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay - Thermo Fisher Scientific. Thermo Fisher Scientific.
- PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. Echelon Biosciences.
- AlphaScreen® - Berthold Technologies GmbH & Co.KG. Berthold Technologies.
- High Throughput Screening Instrumentation - Center for Innovative Drug Discovery.
- HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
- Introduction - High-Throughput Screening Center. (2007, March). Eli Lilly and Company.
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Carpenter-Singh Lab. Broad Institute.
- High-Throughput Fluorescence Assays for Ion Channels and GPCRs - ResearchGate. (2025, August 9).
- A live cell biosensor protocol for high-resolution screening of therapy-resistant cancer cells. (2026, February 17). PLOS ONE.
- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. Revvity.
- In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) - Bio-protocol. (2019, February 5). Bio-protocol.
- Assay Guidance Manual - NCBI Bookshelf.
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- Resources for Assay Development and High Throughput Screening - MSU Drug Discovery.
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- Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - ACS Publications. (2022, February 25).
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- Small Compound Screening Overview - Target Discovery Institute - University of Oxford. University of Oxford.
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- Adaptation of a potassium channel assay to enable easier high throughput screening - BMG Labtech. (2025, January 23). BMG LABTECH.
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- Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Aurora Biomed.
- A General Strategy for N–(Hetero)
- High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. Vipergen.
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Application Notes and Protocols for Evaluating the Cellular Activity of 4-(Prop-2-en-1-yl)piperidin-4-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs with diverse biological activities. Compounds incorporating this motif have been developed as analgesics, antihistamines, antipsychotics, and more. 4-(Prop-2-en-1-yl)piperidin-4-ol, hereafter referred to as "Compound X," is a novel synthetic molecule featuring this key heterocyclic ring. While its precise biological target is yet to be elucidated, its structural similarity to known pharmacologically active agents suggests potential interactions with key receptors in the central nervous system.
This comprehensive guide provides a strategic framework and detailed protocols for the initial characterization of Compound X's cellular activity. As a Senior Application Scientist, the following methodologies have been curated not merely as a sequence of steps, but as a logical, self-validating workflow designed to provide robust and interpretable data. We will explore its potential activity at three high-value therapeutic targets frequently modulated by piperidine-containing molecules: the µ-opioid receptor, the NMDA receptor, and the sigma-1 receptor.
The protocols herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach to screening. This begins with an essential assessment of cytotoxicity to establish a viable concentration range for subsequent specific functional assays. Each assay is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and guidance for data analysis and interpretation.
Part 1: Foundational Analysis - Determining the Therapeutic Window
Before investigating specific receptor interactions, it is crucial to determine the concentration range at which Compound X exhibits its biological effects without inducing general cellular toxicity. This is achieved through cell viability assays. We present two common and reliable methods: the MTT and the Resazurin assays. These assays are based on the metabolic activity of viable cells and provide a quantitative measure of cytotoxicity.
Principle of Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
The Resazurin assay is a fluorometric method that uses the blue, non-fluorescent dye resazurin. In viable cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin.[3] The fluorescence intensity is directly proportional to the number of living, metabolically active cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of Compound X.
Detailed Protocol: MTT Assay
Materials:
-
Human embryonic kidney (HEK293) cells or a relevant cell line of choice.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear flat-bottom plates.
-
Microplate spectrophotometer.
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound X in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest Compound X concentration).
-
Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.[4]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of Compound X that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log concentration of Compound X and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. Represents 100% viability. |
| Test Concentrations | A range of concentrations of Compound X used to treat the cells. |
| Blank | Wells containing medium but no cells, to measure background absorbance/fluorescence. |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Part 2: Primary Screening - µ-Opioid Receptor Activity
The 4-anilidopiperidine scaffold is a core component of potent µ-opioid receptor agonists like fentanyl.[5] Therefore, a primary screen to assess the activity of Compound X on the µ-opioid receptor is a logical starting point. The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Principle of the cAMP Assay
This assay measures the ability of Compound X to modulate the intracellular levels of cAMP in a cell line stably expressing the human µ-opioid receptor.[8][9] A known adenylyl cyclase activator, such as forskolin, is used to stimulate cAMP production. If Compound X is a µ-opioid receptor agonist, it will activate the Gi pathway, inhibit adenylyl cyclase, and thus reduce the forskolin-induced cAMP accumulation. Conversely, if it is an antagonist, it will block the effect of a known µ-opioid agonist.
Signaling Pathway of µ-Opioid Receptor
Caption: Workflow for the NMDA receptor calcium flux assay.
Detailed Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells stably or transiently expressing NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B). [10][11]* Complete culture medium.
-
Compound X stock solution.
-
Glutamate and Glycine stock solutions.
-
A calcium-sensitive dye kit (e.g., Fluo-4 AM or Calcium-5).
-
Assay buffer (e.g., HBSS).
-
96-well or 384-well black-walled, clear-bottom plates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed HEK293-NMDA cells in a black-walled, clear-bottom 96-well plate and incubate for 24-48 hours.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of Compound X in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Add the Compound X dilutions to the cells and incubate for a specified time (e.g., 5-15 minutes).
-
Add a mixture of glutamate and glycine (at their EC80 concentrations) to stimulate calcium influx.
-
Measure the fluorescence intensity over time, before and after the addition of the agonists.
Data Analysis and Interpretation
The antagonist effect of Compound X is determined by its ability to reduce the peak fluorescence signal induced by glutamate and glycine. The data is typically normalized to the response in the absence of the compound. An IC50 value can be calculated from the dose-response curve.
Part 4: Tertiary Screening - Sigma-1 Receptor Binding
Sigma receptors are unique intracellular proteins implicated in a variety of neurological and psychiatric disorders. [12]Many synthetic piperidine-containing compounds have shown high affinity for sigma receptors. [13]A radioligand binding assay can determine if Compound X interacts directly with the sigma-1 receptor.
Principle of the Radioligand Binding Assay
This is a competitive binding assay that measures the ability of Compound X to displace a known high-affinity radiolabeled ligand from the sigma-1 receptor. [14]The assay is typically performed using cell membranes prepared from a cell line with high endogenous expression of the sigma-1 receptor, such as the human fibrosarcoma cell line HT-1080. [15]A decrease in the amount of bound radioactivity in the presence of Compound X indicates binding to the receptor.
Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay
Materials:
-
HT-1080 cells.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[³H]-(+)-pentazocine (a common sigma-1 receptor radioligand).
-
Haloperidol (for determining non-specific binding).
-
Compound X stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture HT-1080 cells to confluency, harvest, and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Binding Assay: In a 96-well plate or microcentrifuge tubes, combine the cell membranes (e.g., 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (at its Kd concentration), and varying concentrations of Compound X.
-
For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes). [14]5. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis and Interpretation
The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by Compound X is plotted against its log concentration. The IC50 value is determined from this curve, and the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
| Parameter | Calculation |
| Total Binding | Radioactivity in the absence of any competing ligand. |
| Non-specific Binding | Radioactivity in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). |
| Specific Binding | Total Binding - Non-specific Binding. |
| Ki | IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
Conclusion
This application note provides a structured and comprehensive approach to the initial cellular characterization of 4-(Prop-2-en-1-yl)piperidin-4-ol (Compound X). By first establishing a non-toxic concentration range and then systematically screening against a panel of high-value CNS targets, researchers can efficiently and robustly elucidate the compound's primary pharmacological activity. The detailed protocols and data interpretation guidelines herein are designed to ensure scientific integrity and generate reliable data, paving the way for further preclinical development.
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved February 19, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 19, 2026, from [Link]
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Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Retrieved February 19, 2026, from [Link]
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JoVE. (2018). NMDA-receptor Study Protocol. Retrieved February 19, 2026, from [Link]
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MilliporeSigma. (n.d.). Ready-to-Assay Mu Opioid Receptor Frozen Cells. Retrieved February 19, 2026, from [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved February 19, 2026, from [Link]
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Wikipedia. (n.d.). HT1080. Retrieved February 19, 2026, from [Link]
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Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved February 19, 2026, from [Link]
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Emory Theses and Dissertations. (2018). Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A. Retrieved February 19, 2026, from [Link]
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Cellosaurus. (n.d.). Cellosaurus cell line HT-1080 (CVCL_0317). Retrieved February 19, 2026, from [Link]
-
Public Health England. (n.d.). HT 1080. Retrieved February 19, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved February 19, 2026, from [Link]
-
SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved February 19, 2026, from [Link]
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- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. revvity.com [revvity.com]
- 10. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 11. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. revvity.com [revvity.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. HT1080 - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Evaluating the Efficacy of 4-allyl-4-hydroxypiperidine in Preclinical Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-allyl-4-hydroxypiperidine, a novel compound with potential therapeutic applications in pain and neuropsychiatric disorders. Lacking specific data on this molecule, this guide draws upon established methodologies for analogous 4-hydroxypiperidine derivatives and compounds targeting the N-methyl-D-aspartate (NMDA) and sigma (σ) receptors. We present detailed protocols for validated animal models of neuropathic pain and opioid addiction, including behavioral assays and data interpretation strategies, to rigorously assess the efficacy of 4-allyl-4-hydroxypiperidine.
Introduction: The Therapeutic Potential of 4-allyl-4-hydroxypiperidine
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 4-hydroxypiperidine have been investigated for a range of pharmacological activities, including analgesia and as antagonists for receptors in the central nervous system (CNS).[2][3][4][5][6] The addition of an allyl group to the 4-hydroxy-4-phenylpiperidine structure has been noted in the synthesis of related compounds.[7]
-
NMDA Receptor Antagonism: The piperidine ring is a common feature in many NMDA receptor antagonists.[8][9] Overactivation of NMDA receptors is linked to excitotoxicity and central sensitization, key mechanisms in chronic pain and some neurological disorders.[10][11] Antagonists of the NMDA receptor have shown promise in treating depression and pain.[8][9]
-
Sigma (σ) Receptor Modulation: Sigma receptors, particularly the σ1 subtype, are unique binding sites in the brain that modulate various neurotransmitter systems, including the glutamatergic system.[12][13][14] Ligands for the sigma receptor are being explored for their therapeutic potential in a variety of conditions such as amnesia, cognitive deficits, depression, anxiety, schizophrenia, and analgesia.[13][14][15]
Given these potential mechanisms, a thorough preclinical evaluation of 4-allyl-4-hydroxypiperidine is warranted to characterize its pharmacological profile and therapeutic potential. This guide outlines the critical in vivo models and protocols to achieve this.
Strategic Selection of Animal Models
The choice of animal models is paramount for obtaining clinically relevant data. Based on the putative mechanisms of action of 4-allyl-4-hydroxypiperidine, we recommend focusing on models of neuropathic pain and opioid addiction. Rodent models, particularly rats and mice, are the most commonly used and well-validated for these indications.[16][17]
Rationale for Model Selection
| Therapeutic Area | Recommended Animal Models | Key Pathophysiological Features Modeled |
| Neuropathic Pain | - Chronic Constriction Injury (CCI)- Spared Nerve Injury (SNI)- Chemotherapy-Induced Neuropathy (e.g., Vincristine) | - Allodynia (pain from non-painful stimuli)- Hyperalgesia (exaggerated pain response)- Spontaneous pain |
| Opioid Addiction | - Conditioned Place Preference (CPP)- Intravenous Self-Administration (IVSA) | - Rewarding effects of drugs- Motivation to seek drugs- Relapse behavior |
Workflow for Efficacy Testing
A systematic approach to efficacy testing is crucial. The following diagram illustrates the proposed workflow for evaluating 4-allyl-4-hydroxypiperidine.
Sources
- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]
- 2. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation [mdpi.com]
- 3. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US2784192A - Preparation of 4-hydroxypiperidines - Google Patents [patents.google.com]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Allyl-4-Hydroxypiperidine
Topic: HPLC Analysis of 4-Allyl-4-Hydroxypiperidine Content Type: Application Note & Protocol Guide
Introduction & Scientific Context
4-Allyl-4-hydroxypiperidine (4-Allylpiperidin-4-ol) is a critical heterocyclic intermediate, frequently employed in the synthesis of piperidine-based pharmaceuticals, including opioid analgesics and antagonists. Structurally, it possesses a secondary amine (pKa ~10.8), a tertiary hydroxyl group, and an allyl moiety.
The Analytical Challenge
The analysis of this molecule presents a distinct "Detection Paradox" common in early-stage drug intermediates:
-
Weak Chromophore: The piperidine ring is UV-transparent. The hydroxyl group does not contribute to UV absorption. The only UV-active moiety is the isolated allyl double bond (
), which absorbs weakly in the deep UV region (190–210 nm). -
Polarity & Basicity: The secondary amine is highly basic. At standard acidic HPLC pH (pH 2–3), the molecule is fully protonated, leading to poor retention on standard C18 columns and potential "peak tailing" due to silanol interactions.
This guide provides two distinct protocols:
-
Protocol A (Direct UV): A high-throughput method for purity assay (mg/mL levels) utilizing low-wavelength detection and chaotropic buffers.
-
Protocol B (Derivatization): A high-sensitivity method for trace analysis (µg/mL levels) utilizing benzoylation to introduce a strong chromophore.
Method Development Strategy (Expertise & Logic)
Selection of Detection Wavelength
For Protocol A , we must operate near the UV cutoff of the solvent. The allyl group exhibits a
-
Constraint: Common buffers like Acetate or Formate absorb heavily below 215 nm.
-
Solution: We utilize Phosphoric Acid/Phosphate buffer , which is UV-transparent down to 195 nm, allowing detection at 205 nm .
Stationary Phase Selection
Standard C18 columns often fail to retain the protonated, polar piperidine cation.
-
Recommendation: Use a Pentafluorophenyl (PFP) column or a Polar-Embedded C18 . The PFP phase offers unique selectivity for amines via cation-
interactions and separates the allyl moiety based on - selectivity, superior to hydrophobic interaction alone.
Protocol A: Direct UV Analysis (Purity & Assay)
Best for: Raw material testing, reaction monitoring, and % purity determination.
Chromatographic Conditions[1][2][3][4][5][6][7]
| Parameter | Setting | Rationale |
| Column | Fluorophenyl (PFP) or C18-AQ, 150 x 4.6 mm, 3–5 µm | PFP enhances retention of the polar amine and selectivity for the allyl group. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Suppresses silanol activity; UV transparent. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low UV cutoff compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 205 nm | Targets the allyl |
| Temperature | 30°C | Improves mass transfer and peak shape. |
| Injection Vol. | 10–20 µL | Higher volume compensates for weak extinction coefficient. |
Gradient Program
The molecule is relatively polar. A high-aqueous start is required.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold for polar retention |
| 2.0 | 95 | 5 | Isocratic loading |
| 12.0 | 60 | 40 | Linear gradient to elute analyte |
| 15.0 | 60 | 40 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation[2][8]
-
Diluent: 90:10 Water:Acetonitrile (match initial gradient).
-
Stock Solution: Dissolve 10 mg of 4-allyl-4-hydroxypiperidine in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute to 0.5 mg/mL. Filter through 0.22 µm PVDF filter (Nylon may bind amines).
Protocol B: Pre-Column Derivatization (Trace Analysis)
Best for: Impurity profiling, cleaning validation, or biological matrices.
Principle: The secondary amine reacts with Benzoyl Chloride under basic conditions to form N-benzoyl-4-allyl-4-hydroxypiperidine. This adds a phenyl ring, increasing UV absorbance by >100-fold and shifting
Derivatization Workflow
-
Reagent: 10 mg/mL Benzoyl Chloride in Acetonitrile.
-
Base: 1.0 M Sodium Hydroxide (NaOH).
-
Reaction:
-
Mix 500 µL Sample + 250 µL NaOH + 250 µL Benzoyl Chloride solution.
-
Vortex and incubate at Ambient Temperature for 10 minutes.
-
Quench: Add 100 µL 1.0 M Glycine or simply dilute with mobile phase to stop reaction.
-
-
Analysis: Inject directly.
Modified Conditions (for Derivatized Sample)
-
Detection: UV @ 230 nm (Strong Benzamide absorption).
-
Mobile Phase: Same as Protocol A, but the gradient can start at 20% B due to increased hydrophobicity of the benzamide derivative.
Validation Parameters (Self-Validating Logic)
To ensure the method is trustworthy (Part 2 requirement), perform these system suitability tests:
-
Tailing Factor (
): Must be < 1.5.[1]-
Troubleshooting: If
, add 5 mM Triethylamine (TEA) to Mobile Phase A (and adjust pH to 3.0 with phosphoric acid) to act as a silanol blocker.
-
-
Sensitivity Check (S/N):
-
For Protocol A (Direct UV), a 10 µg/mL solution should yield a Signal-to-Noise ratio > 10. If not, the UV lamp may be aging, or the mobile phase has high background absorbance (check water quality).
-
-
Linearity:
-
Range: 0.05 – 1.0 mg/mL (Protocol A).
-
should be
.
-
Visualization: Method Selection & Logic
Caption: Decision tree for selecting the appropriate analytical protocol based on sensitivity requirements and troubleshooting peak tailing issues.
References
-
BenchChem. (2025).[2][3] HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols for Chromophoric and Non-Chromophoric Analytes. Retrieved from
-
Thermo Fisher Scientific. (2024). 4-Hydroxypiperidine Specifications and Analysis Guide. Retrieved from [1]
-
ResearchGate. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine by HPLC with fluorescence detection after pre-column derivatization. Biomedical Chromatography. Retrieved from
-
SIELC Technologies. (2023). Separation of Piperidine Derivatives on Mixed-Mode Columns (Newcrom R1). Retrieved from
Sources
Application Note: Derivatization of 4-(Prop-2-en-1-yl)piperidin-4-ol for Bioassays
Abstract & Strategic Analysis
The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous CNS-active agents, particularly opioid receptor modulators (e.g., fentanyl, meperidine analogs) and sigma receptor ligands. The specific variant 4-(Prop-2-en-1-yl)piperidin-4-ol presents a unique trifunctional platform for bioassay development:
-
Secondary Amine (N1): A high-nucleophilicity site for library generation via reductive amination or acylation.
-
Allyl Group (C4-Substituent): A bio-orthogonal handle for "Click" chemistry (Thiol-Ene), allowing the attachment of fluorophores or biotin without altering the pharmacophore's core binding affinity.
-
Tertiary Alcohol (C4-OH): A critical hydrogen-bond donor/acceptor often required for receptor pocket fidelity. Caution: This site is sterically hindered and prone to acid-catalyzed elimination (dehydration), requiring specific handling during derivatization.
This guide details two orthogonal protocols to transform this scaffold into high-value tools for Structure-Activity Relationship (SAR) studies and Fluorescence Polarization (FP) assays.
Chemical Reactivity Profile
The following diagram illustrates the strategic derivatization logic:
Figure 1: Strategic reactivity map of the 4-(Prop-2-en-1-yl)piperidin-4-ol scaffold.
Protocol A: N-Functionalization via Reductive Amination
Objective: Generate a library of N-substituted derivatives for SAR profiling (e.g., optimizing lipophilicity or receptor affinity). Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB). Rationale: Direct alkylation often leads to over-alkylation (quaternary ammonium salts). Reductive amination using STAB is mild, selective, and avoids the strong acidic conditions that could dehydrate the C4-tertiary alcohol [1].
Materials
-
Substrate: 4-(Prop-2-en-1-yl)piperidin-4-ol (1.0 equiv).
-
Aldehyde: R-CHO (1.1 equiv) (e.g., benzaldehyde, substituted arylaldehydes).
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
-
Add AcOH (1.0 mmol). Note: The pH should be ~5-6. Do not use strong mineral acids (HCl) to avoid elimination of the C4-OH.
-
Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
-
-
Quench & Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Crucial: Ensure basic pH to neutralize any remaining acid.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
-
Quality Control Parameters
| Parameter | Acceptance Criteria | Method |
| Purity | >95% | HPLC (254 nm) |
| Identity | [M+H]⁺ matches calc. | LC-MS (ESI+) |
| Integrity | C4-OH signal present | ¹H NMR (No alkene protons from elimination) |
Protocol B: Probe Synthesis via Thiol-Ene "Click" Chemistry
Objective: Attach a fluorophore (e.g., Fluorescein-thiol) or affinity tag (Biotin-thiol) to the allyl handle for use in binding assays. Method: Photo-initiated Radical Thiol-Ene Addition.[2] Rationale: This reaction is highly chemoselective for the alkene and tolerates the free hydroxyl and amine (if protonated or substituted). It forms a stable thioether linkage [2].[3]
Workflow Diagram
Figure 2: Thiol-Ene Click Chemistry Workflow.
Step-by-Step Methodology
-
Preparation:
-
Dissolve the N-substituted scaffold (from Protocol A) or protected scaffold (1.0 equiv) in Degassed Methanol or DMF.
-
Add the Thiol-Linker (e.g., Dansyl-cysteamine or Biotin-PEG-SH) (1.2 – 1.5 equiv).
-
Add Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.1 equiv).
-
-
Reaction:
-
Place the vial in a UV reactor (365 nm, ~6 mW/cm²).
-
Irradiate for 15–30 minutes at RT.
-
Note: If UV is unavailable, thermal initiation with AIBN (0.2 equiv) at 60°C for 4 hours is a valid alternative, though less mild.
-
-
Workup:
-
Concentrate the solvent directly.
-
The thioether product is often more polar; purification via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% TFA) is recommended to remove excess thiol.
-
Bioassay Application: Fluorescence Polarization (FP)
Context: Use the fluorophore-conjugated derivative (from Protocol B) as a tracer to measure the binding affinity of unknown compounds to a target receptor (e.g., Mu-Opioid Receptor).
Assay Setup
-
Tracer: Thiol-Ene derived Fluorescein-Piperidine conjugate (10 nM final conc).
-
Receptor: Solubilized membrane preparation or purified protein (titrated to determine K_d).
-
Competitor: The "Unknown" library compound (titrated 1 pM – 10 µM).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
Data Interpretation[4][5]
-
High Polarization (mP): Tracer is bound to the receptor (Slow tumbling).
-
Low Polarization (mP): Tracer is displaced by the competitor (Fast tumbling).
-
Output: IC₅₀ values are calculated by fitting the displacement curve.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| Product contains diene (M-18 mass) | Acid-catalyzed elimination of C4-OH. | Reduce acid concentration in Protocol A. Switch from AcOH to milder Lewis acids or buffer the reaction. |
| Low Yield in Thiol-Ene | Oxygen inhibition of radical chain. | Degas solvents thoroughly (sparge with Ar/N₂) for 15 mins before adding DMPA. |
| Over-alkylation (N-derivatization) | Aldehyde excess or wrong reducing agent. | Use STAB (mild) instead of NaCNBH₃ or NaBH₄. Ensure stoichiometric control of aldehyde. |
| Precipitation in Bioassay | Hydrophobic derivative. | Ensure DMSO concentration <1% in final assay buffer. Use PEG-linked thiols in Protocol B to improve solubility. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2][3][5][6] Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36. Link
-
BenchChem. (2025).[7] "The Piperidine Scaffold: A Comprehensive Guide to SAR Studies." BenchChem Technical Guides. Link
Sources
- 1. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Thiol-Ene Click Chemistry for the Functionalization of 4-Allyl-4-hydroxypiperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and bioactive natural products.[1] The strategic functionalization of this heterocycle is a critical activity in drug discovery, enabling the fine-tuning of pharmacological properties.[2][3][4] This guide provides an in-depth exploration of the thiol-ene "click" reaction as a robust, efficient, and highly versatile method for the specific modification of 4-allyl-4-hydroxypiperidine. We will detail the underlying reaction mechanism, provide field-tested protocols for reaction setup and execution, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers in pharmaceutical and materials science.
Introduction: The Power of Click Chemistry on Privileged Scaffolds
In the quest for novel therapeutics, the ability to rapidly generate and screen libraries of related compounds is paramount. "Click chemistry" provides a powerful set of reactions that are rapid, high-yielding, and create minimal byproducts, making them ideal for drug discovery and chemical biology applications.[5][6][7]
Among these reactions, the photoinitiated radical thiol-ene reaction is exceptionally well-suited for modifying molecules containing alkene moieties.[5][8] This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage under exceptionally mild conditions.[5] For a substrate like 4-allyl-4-hydroxypiperidine, this offers a direct and specific handle for introducing a diverse array of functionalities, from simple alkyl chains to complex biomolecules, without affecting other sensitive groups on the piperidine core.
The Thiol-Ene Reaction: Mechanism and Advantages
The photoinitiated thiol-ene reaction operates through a free-radical chain-growth mechanism. Understanding this process is key to optimizing reaction conditions and troubleshooting experiments.[5][8]
Core Mechanism:
-
Initiation: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), absorbs UV light (typically ~365 nm) and cleaves to form initial radical species. These radicals then abstract a hydrogen atom from a thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[9][10]
-
Propagation: The thiyl radical adds across the double bond of the allyl group on the piperidine scaffold. This is an anti-Markovnikov addition, meaning the sulfur atom attaches to the terminal carbon, forming a more stable secondary carbon-centered radical. This carbon radical then readily abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[5][8]
-
Termination: The reaction ceases when two radical species combine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. labinsights.nl [labinsights.nl]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol
Status: Operational Ticket Type: Yield Optimization & Troubleshooting Subject: Overcoming Enolization and Wurtz Coupling in Grignard/Barbier Additions Applicable Substrates: N-Boc-4-piperidone, N-Benzyl-4-piperidone
Executive Summary
The synthesis of 4-(prop-2-en-1-yl)piperidin-4-ol (4-allyl-4-hydroxypiperidine) typically involves the nucleophilic addition of an allyl metal species to a 4-piperidone derivative.[1]
Researchers often report yields ranging from 0% to 30% when using standard Grignard conditions. This low yield is rarely due to reagent quality alone; it is primarily caused by enolization of the ketone and Wurtz coupling of the allyl halide.
This guide provides two validated protocols to bypass these failure modes:
-
The "Imamoto" Method (Grignard +
): For maximum yield (recommended). -
The Barbier Method (Zn-mediated): For operational simplicity.
Module 1: Critical Failure Modes (Why Your Yield is Low)
Before altering your protocol, diagnose your specific failure mode using the table below.
| Symptom | Chemical Cause | Mechanism |
| Recovered Starting Material (>50%) | Enolization | Allylmagnesium bromide acts as a base, not a nucleophile. It deprotonates the acidic |
| Thick White Precipitate / No Reaction | Amine Quenching | Using unprotected 4-piperidone. The N-H proton destroys the Grignard reagent immediately. You must use N-Boc or N-Benzyl piperidone. |
| ** viscous Oil / Dimer Formation** | Wurtz Coupling | Allyl bromide reacts with the formed Grignard reagent to form 1,5-hexadiene (biallyl). This consumes your reagent before it attacks the ketone. |
| Gelatinous Emulsion during Workup | Magnesium Salts | Magnesium hydroxide forms a gel that traps the product, preventing extraction into the organic phase. |
Visualizing the Competition: Addition vs. Enolization
Figure 1: The bifurcation of reaction pathways. Standard Grignard conditions favor Path A (Enolization) due to the basicity of the allyl reagent. Modifiers like Cerium(III) shift the pathway to Path B.
Module 2: High-Yield Protocols
Protocol A: The Imamoto Method (Grignard +
)
Best for: Maximizing yield (>80%) by suppressing basicity.
The Science: Anhydrous Cerium(III) chloride activates the ketone carbonyl (increasing electrophilicity) while transmetallating the Grignard to a less basic organocerium species, preventing enolization [1].
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
Allylmagnesium Bromide (1.5 eq, 1.0 M in ether)
-
Cerium(III) Chloride, anhydrous (1.5 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Preparation (CRITICAL): Commercially available "anhydrous"
often contains moisture. Grind 1.5 eq of quickly and place in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should spin freely in the white powder when dry. -
Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF. Stir for 1 hour to form a milky suspension.
-
Substrate Addition: Add N-Boc-4-piperidone (dissolved in minimal THF) to the slurry. Stir for 30 mins at 0°C.
-
Reagent Addition: Cool to -78°C . Add Allylmagnesium bromide dropwise.
-
Note: The low temperature is vital to prevent Wurtz coupling of the reagent.[3]
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench: Add 10% aqueous acetic acid or sat.
.[4]
Protocol B: The Barbier Reaction (Zinc-Mediated)
Best for: Simplicity and robustness against moisture.
The Science: Generates the allylzinc species in situ. Zinc is less basic than Magnesium, significantly reducing enolization. It tolerates "wet" solvents better [2].
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
Allyl Bromide (1.5 eq)
-
Zinc Dust (2.0 eq, activated with dilute HCl then dried)
-
Sat. aq.
(5 mL) + THF (20 mL)
Step-by-Step:
-
Setup: In a flask, combine N-Boc-4-piperidone and Allyl Bromide in THF.
-
Activation: Add the Zinc dust.
-
Initiation: Add 5 mL of saturated aqueous
dropwise. The reaction is exothermic; use a water bath to keep it near room temperature (20-25°C).-
Tip: If the reaction doesn't start (no heat/bubbles), add a crystal of Iodine.
-
-
Completion: Stir for 4-12 hours. Monitor by TLC.
-
Workup: Filter off excess Zinc. Extract with Ethyl Acetate.[2]
Module 3: Workup & Purification (The Recovery)
The "gel" formed during Grignard workup is Magnesium Hydroxide. It entraps product, lowering isolated yield.
The Fix: Rochelle's Salt Wash Instead of using simple acid/water, use Potassium Sodium Tartrate (Rochelle's Salt) .
-
Quench: Pour reaction mixture into a saturated solution of Rochelle's Salt.
-
Stir: Vigorously stir for 30-60 minutes. The tartrate chelates the magnesium/aluminum/cerium salts.
-
Separation: You will see two clear layers (Organic and Aqueous) with no emulsion.
-
Extraction: Separate layers. Extract aqueous layer 2x with DCM or EtOAc.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for troubleshooting yield issues in allylation reactions.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Li, C. J. "Aqueous Barbier-Grignard Type Reaction: Scope, Mechanism, and Synthetic Applications."[5] Tetrahedron, vol. 52, no.[6] 16, 1996, pp. 5643-5668. Link
-
BenchChem. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Technical Support Center, 2025. Link
-
Organic Syntheses. "Allylmagnesium Bromide." Org.[3][7] Synth., Coll. Vol. 4, p. 792. Link
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Barbier Reaction (Chapter 7) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Barbier reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
Technical Support Center: Purification of 4-Allyl-4-Hydroxypiperidine
Executive Summary & Molecule Profile
User Query: "I am facing low yields and purity issues with 4-allyl-4-hydroxypiperidine. How do I purify it effectively?"
Technical Assessment: The purification of 4-allyl-4-hydroxypiperidine (4-AHP) presents a unique "chemical conflict." You have a basic secondary amine (prone to streaking on silica), a polar tertiary alcohol (prone to hydrogen bonding), and a labile tertiary center (prone to acid-catalyzed dehydration).[1]
Most failures stem from treating this molecule like a standard secondary amine.[1] If you use strong acids to form a salt, you risk eliminating the hydroxyl group to form the tetrahydropyridine impurity (the "wasted alkene"). If you use standard silica chromatography, the amine adheres to silanols, leading to broad peaks and mass loss.[1]
Physicochemical Profile
| Property | Value (Estimated/Observed) | Implication for Purification |
| Structure | 4,4-disubstituted piperidine | Sterically crowded C4 position; OH is tertiary. |
| pKa (Conj. Acid) | ~10.5 - 11.0 | Highly basic.[1] Will protonate fully at pH < 9.[1] |
| LogP | ~1.2 (Free Base) | Moderately lipophilic; extractable into DCM/EtOAc at pH > 12.[1] |
| Stability | Acid Sensitive | CRITICAL: Strong acids + heat = Dehydration to 4-allyl-1,2,3,6-tetrahydropyridine.[1] |
Critical Purification Challenges & Solutions
Challenge A: The Dehydration Trap (Acid Sensitivity)[1]
-
The Issue: Tertiary alcohols at the 4-position of piperidines are thermodynamically driven to eliminate water under acidic conditions, forming the conjugated enamine or alkene (tetrahydropyridine).[1]
-
The Fix: Avoid heating acidic aqueous solutions. If forming the HCl salt, use anhydrous conditions (HCl in Dioxane/Ether) at 0°C and do not heat to recrystallize unless verified stable.[1]
Challenge B: Silica Gel "Streaking"
-
The Issue: The secondary amine interacts strongly with acidic silanol groups (
) on silica gel, causing tailing and irreversible adsorption.[1] -
The Fix: You must "deactivate" the silica.[1] Pre-treat the column with 1-2% Triethylamine (TEA) or Ammonia in the mobile phase.[1]
Challenge C: Separation from Grignard Side Products
-
The Issue: Synthesis typically involves reacting N-protected-4-piperidone with Allylmagnesium bromide. Common impurities include Wurtz coupling products (diallyl) and unreacted ketone.[1]
-
The Fix: The alcohol is significantly more polar than the side products.[1] Use a gradient starting with non-polar solvents to flush the "grease" before eluting the amine.[1]
Workflow Visualization
The following logic flow guides you through the decision-making process for purification based on the state of your crude material.
Figure 1: Decision matrix for purifying 4-allyl-4-hydroxypiperidine, prioritizing extraction over chromatography to minimize yield loss.
Step-by-Step Troubleshooting Protocols
Protocol A: The "Gentle" Acid-Base Extraction
Best for: Removing non-basic impurities (Grignard byproducts) without chromatography.
-
Dissolution: Dissolve crude residue in 1 M HCl (aq) . Note: Keep cold (0-5°C) to prevent dehydration.
-
Wash (Acidic): Wash the aqueous layer 2x with Ethyl Acetate (EtOAc) .[1]
-
Basification: Adjust the aqueous layer to pH > 12 using 6 M NaOH or 50% KOH . Keep cold.
-
Visual Cue: The solution should become cloudy as the free base amine precipitates/oils out.[1]
-
-
Extraction (Basic): Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]
-
Tip: Pure DCM is often sufficient, but adding Isopropanol helps break emulsions common with piperidines.[1]
-
-
Drying: Dry combined organics over Sodium Sulfate (Na₂SO₄) (avoid Magnesium Sulfate if possible, as it is slightly acidic) and concentrate.
Protocol B: Amine-Modified Silica Chromatography
Best for: Separating the product from unreacted piperidone or closely related polar impurities.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Pre-treatment: Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]
-
Mobile Phase Gradient:
-
Detection: Ninhydrin Stain (Stains amines red/purple) or KMnO₄ (Stains the allyl double bond).[1] UV may be weak unless a chromophore (like Benzyl) is present.[1]
Protocol C: Anhydrous Salt Formation (Storage Form)
Best for: Long-term stability.[1] The free base is prone to oxidation/polymerization.[1]
-
Dissolve: Dissolve the purified free base in Anhydrous Diethyl Ether or MTBE .[1]
-
Acidify: Add 2 M HCl in Diethyl Ether or 4 M HCl in Dioxane dropwise at 0°C.
-
Precipitate: A white solid should form immediately.[1]
-
Filtration: Filter under Nitrogen/Argon (the salt is hygroscopic).[1]
-
Warning: Do NOT boil in ethanol/water to recrystallize unless absolutely necessary. The combination of heat + acid + water drives the dehydration reaction.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a new set of alkene peaks at 5.6-5.8 ppm? A: You likely dehydrated the alcohol.[1] The allyl group has terminal alkenes (~5.1 and 5.8 ppm). If you see a new internal alkene signal (often a triplet or broad singlet around 5.6 ppm inside the ring), you have formed 4-allyl-1,2,3,6-tetrahydropyridine .[1]
-
Cause: Acidic workup was too hot, or the rotary evaporator bath was too hot during acid removal.[1]
Q2: My product is an oil, but the literature says it's a solid. Why? A: 4-allyl-4-hydroxypiperidine free base often exists as a viscous oil or low-melting solid due to the flexible allyl chain disrupting crystal packing. It may only solidify upon high-vacuum drying or freezing.[1] The HCl salt should be a solid.[1]
Q3: Can I use C18 Reverse Phase HPLC? A: Yes, but you must use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10) or an ion-pairing agent (TFA/Formic Acid).[1]
-
Warning: If using TFA (acidic), do not leave the compound in the fraction collector for days; the acidic solvent can induce slow dehydration.[1] Lyophilize immediately.
Q4: I'm seeing low recovery from the silica column. A: The amine is sticking to the silica.[1] Did you add Triethylamine (TEA) to the mobile phase? If yes, try switching to Alumina (Basic) stationary phase, which requires no amine modifier and is gentler on acid-sensitive alcohols.
References
-
Synthesis of 4-substituted-4-hydroxypiperidines
-
Dehydration Mechanisms in Piperidines
-
Purification of Piperidine Derivatives
-
General Properties of 4-Hydroxypiperidine
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Technical Support Center: Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol
Executive Summary
The synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol (an allyl-substituted tertiary piperidinol) typically involves the nucleophilic addition of allylmagnesium bromide (or allyllithium) to an
This guide provides a root-cause analysis and remediation protocols for these specific issues.
Diagnostic & Troubleshooting Matrix
If your reaction is failing, match your observation to the symptoms below.
| Symptom | Probable Cause | Mechanism | Remediation Protocol |
| High recovery of starting material ( | Enolization | The Grignard reagent acts as a Base ( | Protocol A: Adopt the Imamoto Method (CeCl |
| Grignard reagent is cloudy/white or titration shows low molarity ( | Wurtz Coupling | Allyl bromide reacts with itself during formation to form 1,5-hexadiene (Biallyl).[1] | Protocol B: Cryogenic reagent preparation with high-surface-area Mg. |
| Product contains alkene impurity (NMR signals at | Elimination | Acidic workup dehydrates the tertiary alcohol to form a tetrahydropyridine. | Protocol C: Buffered Ammonium Chloride quench; avoid HCl/H |
Detailed Technical Protocols
Issue #1: The Enolization Trap (Recovered Starting Material)
The Problem: 4-Piperidones are moderately hindered and have acidic
The Solution: The Imamoto Reagent (Organocerium Chemistry)
Lanthanide salts, specifically anhydrous Cerium(III) Chloride (
Protocol A: CeCl
-Mediated Addition
-
Drying CeCl
(CRITICAL): Heat at under high vacuum ( ) for 2 hours. A stir bar should crush the powder as it dries. Failure to dry completely kills the Grignard. -
Slurry Formation: Suspend the dry
(1.5 equiv) in anhydrous THF. Stir at room temperature (RT) for 2 hours to form a milky suspension. -
Transmetallation: Cool to
. Add Allylmagnesium bromide (1.5 equiv) dropwise.[1] Stir for 30 minutes. The reagent is now an Allyl-Cerium species. -
Addition: Add the
-protected 4-piperidone (1.0 equiv) in THF dropwise. -
Warm & Quench: Allow to warm to
over 2 hours. Quench with aqueous .[2]
Issue #2: Reagent Degradation (Wurtz Coupling)
The Problem: Allyl halides are hyper-reactive. During Grignard formation, the generated allyl radical/anion can attack unreacted allyl bromide, forming 1,5-hexadiene (a useless dimer).
Protocol B: High-Fidelity Grignard Prep
-
Magnesium Excess: Use a 3-fold excess of Mg turnings (crushed/activated).
-
Dilution is Key: Dissolve allyl bromide in a large volume of Diethyl Ether (Et
O), not THF. Et O suppresses homocoupling better than THF for allyl species. Concentration should be . -
Slow Addition: Add the halide solution extremely slowly (over 2–3 hours) to the Mg suspension at
or lower. -
Titration: Always titrate the resulting solution (e.g., using salicylaldehyde phenylhydrazone) before use. Do not assume theoretical molarity.
Issue #3: Product Instability (Acid-Catalyzed Elimination)
The Problem: The product is a tertiary alcohol.[3][4] In the presence of strong acid (often used to remove Mg salts), the hydroxyl group protonates and leaves as water, creating a carbocation that eliminates to form a double bond (endo- or exo-cyclic).
Protocol C: Buffered Workup
-
Avoid HCl: Never use HCl to solubilize the magnesium salts.
-
The Rochelle Salt Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 1–2 hours. The tartrate chelates the Mg/Ce salts, keeping them in the aqueous phase without requiring low pH.
-
Extraction: Extract with EtOAc or DCM.
-
Purification: If column chromatography is needed, use neutral alumina or silica gel pre-treated with 1% Triethylamine to prevent on-column dehydration.
Mechanistic Visualization
Pathway Analysis: Competition between Addition and Side Reactions
The following diagram illustrates the divergent pathways determined by reagent choice and workup conditions.
Caption: Figure 1. Mechanistic divergence in the reaction of 4-piperidone with allylmagnesium bromide. Red paths indicate failure modes; Green paths indicate the desired synthesis.
Troubleshooting Flowchart
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Decision tree for diagnosing reaction failure based on crude NMR analysis.
References
-
Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[5][6] Journal of the American Chemical Society, 111(12), 4392–4398.
-
BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction: Side Reactions." BenchChem Knowledge Base.
-
Organic Chemistry Portal. "Grignard Reaction: Mechanism and Side Reactions." Organic Chemistry Portal.
-
Organic Syntheses. "Allylmagnesium Bromide Preparation and Wurtz Coupling." Organic Syntheses, Coll. Vol. 3, p.121.
-
RSC Advances. "Acid-catalysed dehydration of 4-hydroxypiperidines." Royal Society of Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 6. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (Journal Article) | OSTI.GOV [osti.gov]
Optimization of reaction conditions for 4-allyl-4-hydroxypiperidine
Technical Support Center: Optimization of 4-Allyl-4-Hydroxypiperidine Synthesis
Ticket ID: #SYN-4A4HP-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary
The synthesis of 4-allyl-4-hydroxypiperidine is a critical transformation in medicinal chemistry, serving as a scaffold for opioid receptor ligands (e.g., fentanyl derivatives) and neurokinin antagonists. While conceptually simple—a nucleophilic addition of an allyl group to a piperidinone—the reaction is plagued by specific failure modes: enolization of the ketone, Wurtz homocoupling of the allyl halide, and difficult magnesium salt workups.
This guide moves beyond standard textbook procedures to address the process chemistry required for high-yield (>85%) and high-purity isolation.
Part 1: The "Golden Standard" Protocol
Optimized for reproducibility and minimization of side reactions.
Reaction Scheme: The most robust route utilizes N-Boc-4-piperidinone to prevent N-alkylation and Allylmagnesium Bromide (Grignard) under cryogenic conditions.
Figure 1: Optimized synthetic workflow from commercially available precursors to the target salt.
Step-by-Step Methodology
-
Reagent Preparation (The "Allyl" Factor):
-
Note: Commercial AllylMgBr (1.0 M in ether) is preferred over in situ preparation to avoid the Wurtz coupling dimer (1,5-hexadiene).
-
If preparing in situ: Add allyl bromide slowly to Mg turnings in THF at 0°C. Rapid addition causes localized heating and massive homocoupling.
-
-
The Addition (Cryogenic Control):
-
Dissolve N-Boc-4-piperidinone (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cool to -78°C (Dry ice/Acetone).
-
Add AllylMgBr (1.2 equiv) dropwise over 30 minutes.
-
Critical: Stir at -78°C for 1 hour, then allow to warm to 0°C only. Do not reflux.
-
-
The Quench (Emulsion Management):
Part 2: Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q: The reaction stalled at 60% conversion. I see starting material (ketone) in the NMR. Should I add more Grignard?
-
Diagnosis: This is likely Enolization , not just stalled kinetics. The basic Grignard reagent deprotonated the
-carbon of the piperidinone (acting as a base) rather than attacking the carbonyl (acting as a nucleophile). Upon quench, the enolate reverts to the starting ketone.[3] -
Solution:
-
Temperature Control: Ensure the addition happens strictly at -78°C . At higher temperatures, basicity competes with nucleophilicity.
-
Cerium Chloride (CeCl₃) Additive: Pre-stirring the Grignard with anhydrous CeCl₃ (Imamoto conditions) increases the oxophilicity of the reagent, suppressing enolization and promoting addition [1].
-
Q: I am observing a "double addition" product. What happened?
-
Diagnosis: This is impossible with the ketone if pure. However, if you used an ester precursor (e.g., N-Boc-isonipecotic acid ester), you will get the tertiary alcohol with two allyl groups.
-
Verification: Check your starting material COA.[4] Ensure it is N-Boc-4-piperidinone (CAS: 79099-07-3).
Category B: Impurity Profile
Q: There is a persistent oily impurity that won't crystallize. NMR shows alkene peaks at 5.8 ppm.
-
Diagnosis: This is 1,5-hexadiene , the Wurtz homocoupling product of allyl bromide.[5] It is lipophilic and often co-elutes with the N-Boc intermediate.
-
Solution:
-
Prevention: Use commercial Grignard or High-Dilution in situ prep.
-
Removal: This impurity is volatile. High-vacuum drying (<1 mbar) at 40°C for 4 hours will usually remove it. Do not attempt recrystallization until this oil is removed.
-
Q: My product has a low melting point and is hygroscopic.
-
Diagnosis: You likely isolated the Free Base . The 4-allyl-4-hydroxypiperidine free base is a low-melting solid/oil.
-
Solution: Convert to the Hydrochloride (HCl) salt for stability. Treat the Boc-deprotected amine with 2M HCl in ether. The HCl salt should be a white solid, mp >140°C.
Category C: Green Chemistry Alternatives
Q: Can I avoid moisture-sensitive Grignard reagents?
-
Alternative: Yes, use the Barbier Reaction with Zinc or Indium.[6]
-
Protocol: Mix N-Boc-4-piperidinone, Allyl Bromide (1.5 equiv), and Indium powder (1.2 equiv) in THF:H₂O (1:1). Sonicate for 2 hours.
-
Pros: Tolerates air and moisture; no enolization side products.
-
Cons: Indium is expensive. Zinc requires activation (TMSCl or 1,2-dibromoethane) [2].
Part 3: Diagnostic Logic Tree
Use this flow to diagnose low yields or purity issues.
Figure 2: Decision matrix for troubleshooting reaction failures.
Part 4: Comparative Data Table
| Parameter | Grignard (Mg) | Barbier (Zn) | Barbier (In) |
| Solvent | Anhydrous THF/Ether | THF/Sat. NH₄Cl | THF/H₂O |
| Temperature | -78°C to 0°C | 0°C to RT | RT |
| Moisture Tolerance | None (Strictly Anhydrous) | Moderate | High |
| Primary Side Reaction | Enolization (SM Recovery) | Wurtz Coupling | None |
| Typical Yield | 85-92% (Optimized) | 60-75% | 88-95% |
| Cost Efficiency | High (Cheap) | High (Cheap) | Low (Expensive) |
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Li, C. J., & Chan, T. H. "Organic Syntheses Using Indium-Mediated Allylation in Aqueous Media." Tetrahedron, vol. 55, no. 37, 1999, pp. 11149-11176. Link
-
Janssen, P. A. J. "4-Hydroxy-piperidine derivatives and their preparation." U.S. Patent 3,845,062, filed 1972, issued 1974. Link
-
Organic Syntheses. "Preparation of Allylmagnesium Bromide." Org.[4] Synth. 1956, 36, 6. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Allyl-4-Hydroxypiperidine Optimization
Status: Operational Operator: Senior Application Scientist Topic: Toxicity Mitigation & Scaffold Optimization Reference ID: PIP-ALL-TOX-001
Welcome to the Technical Support Center
You have accessed this guide because your 4-allyl-4-hydroxypiperidine lead compounds are failing safety screens. This scaffold is a privileged structure in medicinal chemistry, often associated with opioid receptor modulation (e.g., antagonists or biased agonists). However, it carries distinct structural alerts that frequently lead to hepatotoxicity (reactive metabolites) and cardiotoxicity (hERG inhibition) .
This guide treats your chemical optimization process as a debugging workflow. We do not just list problems; we provide the mechanistic "code" to patch them.
Module 1: Hepatotoxicity & Reactive Metabolites[1][2][3]
User Issue: "My compounds show time-dependent inhibition (TDI) of CYPs or rapid drop in hepatocyte viability, but are stable in buffer."
Root Cause Analysis: The allyl group at the 4-position is a "structural alert." While essential for receptor affinity (filling the hydrophobic pocket), it is a metabolic soft spot. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can epoxidize the allylic double bond.
-
Epoxidation: The resulting epoxide is an electrophile capable of alkylating DNA (genotoxicity) or proteins (hepatotoxicity).
-
Michael Acceptors: If the piperidine ring opens or oxidizes, it can form reactive iminium ions or acrolein-like species.
Troubleshooting Protocol: The "Metabolic Patch"
| Symptom | Diagnosis | Chemical Solution |
| GSH Adducts Detected | Formation of reactive electrophiles (Epoxide/Quinone-methide). | Fluorination: Introduce fluorine at the allylic position or the piperidine ring to deactivate the double bond electronically. |
| High CYP TDI | Irreversible binding to CYP heme (Mechanism-Based Inactivation). | Steric Shielding: Add a methyl group adjacent to the double bond (e.g., 2-methylallyl) to hinder enzymatic attack. |
| Rapid N-Dealkylation | Oxidation of the alpha-carbon next to Nitrogen. | Deuteration: Replace protons on the alpha-carbons (C2/C6 of piperidine) with Deuterium to utilize the Kinetic Isotope Effect (KIE). |
Standard Operating Procedure: Glutathione (GSH) Trapping Assay Use this protocol to confirm if your toxicity is metabolite-driven.
-
Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).
-
Activation: Add NADPH (1 mM) to initiate metabolism.
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).[1] Note: Use a mixture of labeled (
-GSH) and unlabeled GSH to easily identify adducts by their isotopic doublet pattern in MS. -
Termination: Quench with ice-cold acetonitrile after 60 mins.
-
Analysis: Analyze via LC-MS/MS (High-Res Orbitrap or Q-TOF).
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor specific GSH fragment ions (
272).
Visualizing the Toxicity Pathway Figure 1: Mechanism of Allyl-Piperidine Bioactivation and Mitigation Strategies.
Caption: The allyl moiety undergoes CYP-mediated epoxidation, leading to toxicity. Structural modification (fluorination) shunts metabolism toward safer pathways.
Module 2: Cardiotoxicity (hERG Inhibition)
User Issue: "My compound has single-digit micromolar or nanomolar affinity for hERG in patch-clamp assays. I am seeing QT prolongation risks."
Root Cause Analysis: The 4-substituted piperidine is a classic pharmacophore for hERG channel blocking. The channel pore contains aromatic residues (Tyr652, Phe656) that engage in:
-
Pi-Pi Stacking: With the aromatic/allyl groups of your ligand.
-
Cation-Pi Interaction: The basic piperidine nitrogen (protonated at physiological pH) binds strongly to the aromatic cage of the channel.
Troubleshooting Guide: De-risking hERG
| Parameter | Target Value | Adjustment Strategy |
| LogP (Lipophilicity) | < 3.0 | Reduce Lipophilicity: hERG binding correlates with LogP. Introduce polar groups (ethers, hydroxyls) on the periphery. |
| pKa (Basicity) | < 7.5 | Lower pKa: Reduce the basicity of the piperidine nitrogen. Add an electron-withdrawing group (EWG) like a fluorine on the beta-carbon or convert the amine to a weak base. |
| Rigidity | High | Conformational Restriction: hERG prefers flexible molecules that can "induce fit" into the pore. Rigidify the scaffold (e.g., bridge the piperidine ring) to reduce affinity. |
Self-Validating Experiment: The "LogP/pKa Matrix" Do not rely on a single assay. Construct a small library of 3-5 analogs with varying pKa and LogP.
-
Synthesize:
-
Analog A: Reduced LogP (add -OH).
-
Analog B: Reduced pKa (add beta-fluorine).
-
Analog C: Zwitterion (add carboxylic acid tail - usually kills hERG completely).
-
-
Test: Run parallel hERG binding (radioligand displacement) and FluxOR™ thallium flux assays.
-
Validation: If Analog B shows reduced hERG but maintained potency, the issue is the cation-pi interaction. If Analog A works, the issue is hydrophobic trapping.
Visualizing the Decision Logic Figure 2: hERG Optimization Decision Tree.
Caption: Systematic reduction of hERG liability by targeting lipophilicity first, then basicity (pKa).
Module 3: FAQs & Quick Fixes
Q: Can I replace the allyl group entirely? A: Yes, but proceed with caution. The allyl group often fills a specific hydrophobic sub-pocket.
-
Safe Replacement: A cyclopropyl-methyl group is isosteric but metabolically more stable and cannot form epoxides.
-
Safe Replacement: A 2,2-difluoroethyl group reduces electron density and improves metabolic stability.
Q: My compound is potent but has poor oral bioavailability. Is this toxicity related? A: Often, yes. Rapid First-Pass Metabolism (high clearance) generates the reactive metabolites discussed in Module 1.
-
Fix: Block the "soft spots." If the piperidine nitrogen is being dealkylated, try N-substitution with a bulky, electron-poor group (e.g., a fluorinated benzyl) rather than a simple alkyl chain.
Q: How do I differentiate between "target-mediated" toxicity and "chemical" toxicity? A: Use a negative control compound (distomer).
-
Synthesize the enantiomer or a close structural analog that does not bind the target receptor.
-
If this inactive analog still kills hepatocytes, the toxicity is chemical (structure-based, likely the allyl/piperidine motif).
-
If the inactive analog is safe, the toxicity is target-mediated (on-target side effects).
References
-
Metabolic Activation of Allyl Groups
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
-
(Search: "Allyl epoxidation CYP toxicity")
-
hERG Inhibition & Piperidine SAR
-
Glutathione Trapping Protocols
- Lozac’h, F., et al. (2018). Glutathione Trapping Assay in Drug Discovery. Methods in Molecular Biology.
-
Piperidine Opioid Optimization
-
Manglik, A., et al. (2016).[4] Structure-based discovery of opioid analgesics with reduced side effects. Nature.
-
Sources
Technical Support Center: Crystallization of 4-(Prop-2-en-1-yl)piperidin-4-ol
[1][2][3]
Introduction
Welcome to the Technical Support Center. You are likely here because the crystallization of 4-(Prop-2-en-1-yl)piperidin-4-ol is presenting challenges.[1][2][3] This intermediate—a secondary amine with a tertiary alcohol and an allyl group—possesses a "perfect storm" of physicochemical properties that complicate purification:
-
High Polarity: The amine and hydroxyl groups create significant water/alcohol solubility.[3][4][5]
-
Hygroscopicity: The molecule avidly absorbs atmospheric moisture, often turning potential crystals into a gum.[3][4][5]
-
Conformational Flexibility: The piperidine ring's chair/boat transitions can delay nucleation.[3][4][5]
This guide prioritizes salt formation as the most robust purification strategy, while providing advanced techniques for isolating the free base if strictly required.[3][4][5]
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My product separates as a viscous yellow oil ("oiling out") upon cooling. How do I force crystallization?
The Issue: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This occurs when the affinity between your solute molecules is stronger than their affinity for the solvent, but the kinetic energy is too high to form a lattice.[2][4]
The Fix:
-
Immediate Action: Do not cool further rapidly. Reheat the mixture until the oil redissolves.
-
Solvent Adjustment: You likely have too much polar solvent.[1][3][4][5] Add a "bridge" solvent (e.g., THF or Ethyl Acetate) that dissolves the oil but is miscible with your anti-solvent.[3][4]
-
The "Cloud Point" Technique:
Q2: The solid is sticky or melts below the expected range. Is it impure?
The Issue: Likely Solvent Inclusion or Hygroscopicity .[1][3][4][5]
-
Hygroscopicity: 4-substituted-4-piperidinols are hygroscopic.[1][3][4][5] If filtered in humid air, the surface absorbs water, lowering the melting point.[2][3][4]
-
Impurity: Unreacted 4-piperidone (starting material) or the N-benzyl intermediate (if used) lowers the lattice energy.[1][3][4][5]
The Fix:
-
Drying: Dry the solid in a vacuum oven at 40°C with P₂O₅ desiccant.
-
Atmosphere: Perform filtration under a blanket of Nitrogen or Argon.[3][4][5]
Q3: Can I avoid the "oiling out" entirely?
The Recommendation: Yes, by converting the free base to a salt.[3][4][5] Why? The Hydrochloride (HCl) or Oxalate salts of piperidines have significantly higher lattice energies than the free base.[3][4][5] They crystallize readily from alcohols (Isopropanol/Ethanol), effectively rejecting non-basic impurities (like neutral ketones) into the mother liquor.[3][4]
Part 2: Experimental Protocols
Protocol A: Isolation as the Hydrochloride Salt (Recommended)
Best for: Long-term storage, high purity (>99%), and removal of neutral organic impurities.[3][4]
| Parameter | Specification |
| Solvent System | Isopropanol (IPA) / Diethyl Ether (or MTBE) |
| Reagent | HCl in Isopropanol (5-6 M) or Dioxane (4 M) |
| Temperature | 0°C to 25°C |
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude 4-(prop-2-en-1-yl)piperidin-4-ol in 50 mL of Isopropanol (IPA) .
-
Acidification: Cool to 0–5°C. Add HCl solution dropwise with vigorous stirring.
-
Digestion: Stir the slurry at 0°C for 30 minutes to break up any clumps and ensure stoichiometric salt formation.
-
Anti-solvent (Optional): If yield is low, slowly add 20 mL of MTBE or Diethyl Ether .[3][4][5]
-
Filtration: Filter the white solid. Wash with cold MTBE.[4][5]
-
Drying: Vacuum dry at 45°C.
Protocol B: Recrystallization of the Free Base
Best for: Immediate use in subsequent reactions where acid sensitivity is a concern.[3][4][5]
| Parameter | Specification |
| Solvent System | Ethyl Acetate (Good solvent) / Heptane (Anti-solvent) |
| Concentration | ~1 g / 5 mL (High concentration required) |
| Cooling Rate | Slow (Controlled cooling) |
Step-by-Step:
-
Extraction: Ensure the crude material is free of water.[3][4][5] Dissolve in DCM, dry over Na₂SO₄, and evaporate to a viscous oil.
-
Solubilization: Add Ethyl Acetate (just enough to dissolve the oil at 50°C).
-
Nucleation: Remove from heat. Add Heptane dropwise until the solution turns slightly turbid.[3][4][5]
-
Clarification: Add a few drops of Ethyl Acetate to restore clarity.[3][4][5]
-
Crystallization: Let stand at Room Temperature. Do not stir initially.
-
Harvest: Filter rapidly (hygroscopic!) and store in a desiccator.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this intermediate, specifically addressing the "Oil vs. Solid" dichotomy.
Figure 1: Decision matrix for purification. Route A (Salt Formation) is the preferred pathway for stability and ease of handling.[3][4]
Part 4: Impurity Profile & Management
Understanding what you are removing is key to selecting the right solvent.[3][4][5]
| Impurity Type | Source | Removal Strategy |
| N-Benzyl-4-piperidone | Unreacted starting material (if Benzyl protected) | Acid/Base Wash: The ketone is neutral; the product is basic.[1][3][4][5] Wash the organic layer with dilute acid to pull the product into water, wash the water with ether (removes ketone), then basify and extract.[2][3][4] |
| Bis-allyl byproducts | Over-alkylation during Grignard/Barbier reaction | Solubility: These are highly lipophilic.[1][3][4][5] They remain in the Heptane/Hexane mother liquor during crystallization.[3][4][5] |
| Magnesium Salts | Residuals from Grignard reagent | Chelation: Ensure a thorough quench with saturated NH₄Cl or Rochelle's Salt during the initial workup.[3][4][5] |
References
-
Anderson, N. G. (2012).[3][4][5] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[4][5] (Chapter 10: Crystallization and Purification).[3][4][5][7]
-
Koei Chemical Co., Ltd. (n.d.).[3][4][5] 4-Piperidinol Derivatives: Physical Properties and Handling. (General reference for melting points of 4-substituted piperidinols).
-
Bhattacharyya, L., et al. (1996).[3][4][5] Process for preparing 4-aryl-piperidine derivatives. WO1996036636A1.[4][5] (Describes salt formation and toluene/water workups for similar 4-substituted piperidines).
-
Sigma-Aldrich. (2024).[1][3][4][5] 4-Hydroxypiperidine Hydrochloride Product Specification. (Reference for solubility profiles of piperidinol salts).
Sources
- 1. 4-(4-Chlorophenyl)-4-piperidinol | CAS#:39512-49-7 | Chemsrc [chemsrc.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. chemrevlett.com [chemrevlett.com]
Process Chemistry Support: Scaling 4-Allyl-4-Hydroxypiperidine
Status: Operational | Version: 2.4 | Topic: Grignard/Barbier Allylation Scale-Up
Introduction: The Scale-Up Challenge
Scaling the synthesis of 4-allyl-4-hydroxypiperidine presents a classic process chemistry paradox: the reaction requires high energy to initiate but releases dangerous amounts of heat once started. The transformation involves the nucleophilic addition of an allyl moiety to an N-protected 4-piperidone.
While laboratory-scale (<5g) runs often use pre-formed allylmagnesium bromide, this approach is hazardous at scale (>100g to kg) due to the Wurtz coupling side reaction (formation of 1,5-hexadiene) and the storage instability of the Grignard reagent.
This guide recommends the Barbier variant (in-situ generation) for scale-up to maximize safety and yield.
Module 1: Critical Safety & Chemistry Primer
The Reaction Pathway
The synthesis requires an N-protected substrate (typically N-Benzyl-4-piperidone or N-Boc-4-piperidone ) to prevent the organometallic reagent from deprotonating the secondary amine.
Figure 1: The Barbier reaction pathway minimizes the accumulation of reactive organometallics.
Hazard Identification
| Hazard | Cause | Scale-Up Mitigation |
| Thermal Runaway | Exothermic formation of C-Mg bond (-300 to -400 kJ/mol). | Use Barbier conditions (add halide to Mg/Ketone mix) to limit active reagent accumulation. |
| Wurtz Coupling | Dimerization of allyl bromide (2 R-Br + Mg → R-R + MgBr2). | Maintain low temperature (<15°C) and slow addition rates. |
| Induction Period | Oxide layer on Mg prevents reaction start. | Activate Mg with Iodine ( |
| Emulsions | Magnesium hydroxide precipitates during workup. | Use Rochelle’s Salt (Potassium Sodium Tartrate) or Ammonium Chloride quench. |
Module 2: The "Golden Batch" Protocol (Barbier Method)
Objective: Synthesize 100g+ of N-Benzyl-4-allyl-4-hydroxypiperidine. Rationale: The Barbier method (one-pot) keeps the concentration of the allylmagnesium bromide low, reducing the risk of runaway exotherms and homocoupling.
Reagents & Stoichiometry
-
Substrate: N-Benzyl-4-piperidone (1.0 equiv)
-
Reagent: Allyl Bromide (1.2 - 1.5 equiv) [Note: Excess required due to Wurtz coupling]
-
Metal: Magnesium Turnings (1.5 equiv)
-
Solvent: Anhydrous THF (10-15 volumes)
-
Activator: Iodine (crystal) or 1,2-Dibromoethane (0.05 equiv)
Step-by-Step Execution
-
Reactor Prep: Purge a jacketed glass reactor with Nitrogen (
). Ensure the system is strictly anhydrous. -
Magnesium Loading: Charge Mg turnings and cover with minimal THF. Add the activator (Iodine). Stir until the color fades (Mg activation).
-
Substrate Charge: Dissolve N-Benzyl-4-piperidone in the remaining THF and charge the entire solution into the reactor with the Mg. Cool to 0°C .
-
Controlled Addition (The Critical Step):
-
Mix Allyl Bromide with a small amount of THF.[1]
-
Slowly dose the Allyl Bromide solution into the reactor.
-
Monitor: The internal temperature must not exceed 20°C .
-
Observation: The reaction should initiate immediately (exotherm). If temperature does not rise after 5% addition, STOP . (See Troubleshooting).
-
-
Digestion: Once addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench: Cool to 0°C. Slowly add saturated aqueous
. Caution: Vigorous gas evolution.
Module 3: Troubleshooting & FAQs
Q1: The reaction isn't starting (No exotherm after adding 5% allyl bromide). What do I do?
Do NOT add more allyl bromide. Accumulating unreacted halide creates a "ticking time bomb."
-
Diagnosis: The Magnesium surface is likely passivated (oxide layer).
-
Fix:
-
Stop stirring. Allow Mg to settle.
-
Add a "kicker": A small crystal of Iodine or 1 mL of DIBAL-H (if available).
-
Apply localized heat (heat gun) briefly to a small section of the flask until bubbling starts.
-
Once the exotherm is detected, resume cooling and stirring.
-
Q2: I see a massive amount of white solid precipitating during the reaction. Is this normal?
Yes. This is likely the magnesium alkoxide intermediate.
-
Action: Ensure your agitation (stirrer torque) is sufficient to keep the slurry suspended. If the slurry becomes too thick (seizing), add more anhydrous THF.
Q3: My yield is low (40-50%), and I see a volatile liquid byproduct.
Cause: You likely suffered from Wurtz Coupling , where Allyl Bromide reacted with itself to form 1,5-hexadiene.
-
Fix for Next Batch:
-
Lower the Temperature: Run the addition at -10°C to 0°C.
-
Dilution: Dilute the Allyl Bromide feed further before addition. High local concentration favors dimerization.
-
Slow Down: Reduce the dosing rate.
-
Module 4: Workup & Isolation Logic
The most common failure point in piperidine scale-up is the workup, where magnesium salts form "unbreakable" emulsions with the amine product.
Figure 2: Decision tree for handling Magnesium emulsions during workup.
The "Rochelle's Salt" Method
If you encounter a gelatinous emulsion:
-
Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Stir vigorously for 1-2 hours. The tartrate creates a water-soluble complex with Magnesium, breaking the emulsion.
-
The layers will separate cleanly.
Purification of the Amine
Since the product is a basic amine:
-
Extraction: Extract the crude reaction mixture with Ethyl Acetate.
-
Acid Wash: Wash the organic layer with 1M HCl. The product moves to the aqueous layer (as the salt). Impurities (Wurtz dimer, unreacted bromide) stay in the organic layer.
-
Basify: Treat the aqueous layer with NaOH (pH > 12).
-
Re-extract: Extract the now-free base product back into DCM or Ethyl Acetate.
References
-
Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development, 6(6), 906–910. Link
-
Deitmann, E., et al. (2023).[2] "Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale." Organic Process Research & Development, 27(12), 2321–2330. Link
-
Kugita, H., et al. (1965). "Synthesis of 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics." Journal of Medicinal Chemistry, 8(3), 313–317. (Foundational chemistry for piperidine alkylation). Link
-
Sigma-Aldrich. "Safety Data Sheet: Allylmagnesium Bromide."[3] (Critical for H260/H314 hazard codes). Link
-
Li, C.J. (1996).[4] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668. Link
Sources
Technical Support Center: Chiral Resolution of 4-Allyl-4-Hydroxypiperidine Derivatives
The following Technical Support Guide is designed for researchers and process chemists working with functionalized piperidine intermediates. It addresses the specific stereochemical nuances of 4-allyl-4-hydroxypiperidine and its downstream chiral derivatives.
Doc ID: TS-CHIRAL-PIP-04 | Version: 2.1 | Last Updated: 2026-02-19 Role: Senior Application Scientist
Diagnostic & Triage: The "Missing Peak" Phenomenon
User Issue: "I am injecting 4-allyl-4-hydroxypiperidine (or its N-Boc protected form) onto a Chiralpak AD-H column, but I only see a single sharp peak. I expect a racemate. What is wrong with my method?"
Root Cause Analysis: Molecular Symmetry
Before optimizing your HPLC method, we must validate the stereochemistry of your target.
4-Allyl-4-hydroxypiperidine (CAS 5382-16-1 derivative) is, by definition, ACHIRAL (meso).
-
Structural Reason: The molecule possesses a plane of symmetry passing through the Nitrogen atom and the C4 carbon. The two ethylene bridges (
) connecting the nitrogen to the C4 center are identical. -
Consequence: Even though C4 is tetrasubstituted (Allyl, OH, and two piperidine arms), it is not a stereogenic center because two of the groups are equivalent.
The "Hidden" Chiral Targets
Users typically encounter this "issue" when they are actually working on one of two specific downstream applications where chirality is introduced. You are likely attempting to separate one of the following:
-
The Spiro-Cycle Derivative (FAAH Inhibitor Route):
-
Context: Reaction of 4-allyl-4-hydroxypiperidine with iodine (iodocyclization) to form 1-oxa-8-azaspiro[4.5]decane derivatives.
-
Chirality: The cyclization creates a new chiral center on the tetrahydrofuran ring (and potentially desymmetrizes the piperidine ring). This product is a racemate and requires separation.
-
-
3-Substituted Analogs:
-
Context:3-Methyl-4-allyl-4-hydroxypiperidine (or similar).[1]
-
Chirality: The substituent at C3 breaks the ring symmetry, creating two chiral centers (C3 and C4).
-
Experimental Workflows & Decision Logic
The following diagram illustrates the critical decision points in your synthesis where chirality emerges and where separation must occur.
Figure 1: Decision logic for identifying the chiral step in piperidine functionalization. Chirality is typically introduced post-allylation.
Troubleshooting Guide: Separation Protocols
Scenario A: Separating the Spiro-Derivative (Iodocyclized Product)
Target Molecule: tert-butyl 3-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (or similar). Context: Common intermediate for Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Recommended Method (Normal Phase HPLC):
| Parameter | Condition | Technical Rationale |
| Column | Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Amylose-based columns show superior selectivity for spiro-piperidines due to the "inclusion" mechanism of the bulky spiro-ether group. |
| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical dimensions. |
| Mobile Phase | Hexane : Ethanol (90:10) or Hexane : IPA (85:15) | Ethanol often provides sharper peak shapes for hydroxylated/ether compounds compared to IPA. |
| Additive | 0.1% Diethylamine (DEA) | CRITICAL: Piperidine nitrogens are basic. Without DEA, the peaks will tail severely due to interaction with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 210 nm | The molecule lacks strong chromophores; 210 nm captures the carbonyl of the Boc group (if present) or the weak ether absorbance. |
| Temperature | 25°C - 30°C | Lower temperatures often improve resolution ( |
Self-Validation Step:
-
If
: Switch to Chiralcel OD-H (Cellulose based). The rigid cellulose backbone sometimes discriminates the spiro-twist better than amylose. -
Sample Diluent: Dissolve the sample in the Mobile Phase. Avoid pure Ethanol if using high Hexane ratios to prevent solvent shock/precipitation.
Scenario B: Separating 3-Substituted Analogs
Target Molecule: 3-methyl-4-allyl-4-hydroxypiperidine. Context: Synthesis of opioid antagonists (e.g., Alvimopan analogs).
Recommended Method (SFC - Supercritical Fluid Chromatography): SFC is preferred here due to the basicity of the amine and the need for high throughput.
| Parameter | Condition | Technical Rationale |
| Column | Chiralpak IG or Chiralpak IC | Immobilized phases allow for more aggressive co-solvents (like DCM/MeOH) which solubilize polar piperidines better. |
| Mobile Phase | CO2 : Methanol (80:20) | Methanol is the strongest solvent for hydrogen-bonding capability with the C4-hydroxyl group. |
| Additive | 0.2% Isopropylamine (IPAm) | Stronger base than DEA, necessary to suppress the secondary amine ionization in the CO2 environment. |
| Back Pressure | 120 bar | Maintains supercritical density. |
| Column Temp | 40°C | Higher temp in SFC improves mass transfer and peak shape. |
Frequently Asked Questions (FAQs)
Q1: Can I resolve 4-allyl-4-hydroxypiperidine using a chiral acid (e.g., Tartaric Acid) via crystallization?
-
Answer: No. Because the base itself is achiral, reacting it with a chiral acid (like L-Tartaric acid) will yield a single salt form , not a pair of diastereomers. You cannot resolve what does not exist.
-
Exception: If you have a 3-substituted analog, diastereomeric salt crystallization is highly effective. Use Dibenzoyl-L-tartaric acid in Ethanol/Acetone mixtures.
Q2: I see two peaks for my "4-allyl-4-hydroxypiperidine" on a C18 column. Is it chiral?
-
Answer: Likely not. You are probably observing Rotamers of the N-protecting group (e.g., N-Boc or N-Acetyl).
-
Test: Run the HPLC at elevated temperature (50°C). If the peaks merge or the ratio changes, they are rotamers (conformational isomers), not enantiomers.
Q3: I am synthesizing the spiro-compound, but the peaks are broad.
-
Answer: This is a classic "Basic Nitrogen" issue. Ensure your mobile phase contains 0.1% DEA or TEA . If you are using a coated phase (AD/OD), do not use strong solvents like DCM or THF, as they will strip the stationary phase. Switch to an Immobilized column (IA/IC/IG) if solubility is an issue.
References
-
Kinetic Resolution of Piperidines
-
Spiro-Piperidine Synthesis (FAAH Inhibitors)
-
Title: 1-OXA-8-AZASPIRO[4.5]DECANE-8-CARBOXAMIDE COMPOUNDS AS FAAH INHIBITORS (Patent US 2011/0230493 A1).[3]
- Source: Google P
- URL
- Relevance: Explicitly describes the synthesis and chiral resolution of the spiro-derivative formed
-
-
Chiral Separation Strategies
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
- Source: LCGC Intern
-
URL:[Link]
- Relevance: Fundamental guide for selecting Amylose vs. Cellulose columns for nitrogen-containing heterocycles.
Sources
Validation & Comparative
Technical Comparison Guide: 4-Allylpiperidin-4-ol vs. Classical Piperidine Scaffolds
Content Type: Publish Comparison Guide Topic: 4-(Prop-2-en-1-yl)piperidin-4-ol (4-Allyl-4-hydroxypiperidine) vs. 4-Phenyl & Unsubstituted Analogs Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary: The Case for C4-Allylation
In the landscape of piperidine-based drug discovery, 4-(Prop-2-en-1-yl)piperidin-4-ol (hereafter 4-Allyl-4-HP ) represents a critical divergence from classical scaffolds like 4-phenylpiperidin-4-ol (4-PHP) or unsubstituted 4-hydroxypiperidine (4-HP).
While 4-PHP is the immutable anchor of the opioid class (fentanyl/pethidine series), 4-Allyl-4-HP offers a reactive chemical handle (the terminal alkene) at the quaternary center. This allows for late-stage diversification—such as Ring-Closing Metathesis (RCM) to form spirocycles—that is chemically impossible with aryl or alkyl analogs. This guide objectively compares these scaffolds, focusing on synthetic utility, reactivity profiles, and pharmacological implications.
Chemical Profile & Physical Properties
The introduction of the allyl group at C4 creates a quaternary center, significantly altering the conformational landscape and metabolic stability compared to the secondary alcohol of 4-HP.
Table 1: Comparative Physicochemical Profile
| Feature | 4-Allyl-4-hydroxypiperidine | 4-Phenylpiperidin-4-ol | 4-Hydroxypiperidine |
| Primary Utility | Divergent Intermediate (Spirocycles, Linkers) | Pharmacophore Anchor (Opioids, NMDA) | General Building Block |
| C4 Sterics | Quaternary (Gem-disubstituted) | Quaternary (Gem-disubstituted) | Tertiary (Mono-substituted) |
| Key Reactivity | Olefin Metathesis, Hydroboration, Oxidation | Inert (Aromatic substitution only under harsh conditions) | Oxidation to Ketone (Piperidone) |
| LogP (Calc) | ~0.8 - 1.2 (Moderate Lipophilicity) | ~2.5 (High Lipophilicity) | ~0.3 (Hydrophilic) |
| Primary Form | N-Boc Protected (CAS: 203662-51-5) | Free Amine / HCl Salt | Free Amine / HCl Salt |
| Metabolic Risk | Epoxidation of alkene (CYP450) | Aromatic hydroxylation | Oxidation to ketone |
Note on Sourcing: 4-Allyl-4-HP is most stable and commercially available as the N-Boc derivative (tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate, CAS: 203662-51-5). The free amine is often generated in situ due to its high polarity and potential for self-reaction.
Synthetic Utility & Reactivity Analysis
The defining advantage of 4-Allyl-4-HP is its "functionalizable" quaternary center. Unlike the phenyl ring of 4-PHP, which serves primarily as a hydrophobic binding element, the allyl group acts as a synthetic pivot point.
A. The "Allyl Advantage" in Spirocyclization
One of the most powerful applications of 4-Allyl-4-HP is the synthesis of 1-oxa-8-azaspiro[4.5]decane systems (common in FAAH inhibitors and neurokinin antagonists).
-
Mechanism: The C4-hydroxyl group acts as a nucleophile, while the C4-allyl group acts as the electrophile precursor (after activation) or RCM partner.
-
Comparison:
-
4-Allyl-4-HP: Can undergo RCM with an N-tethered alkene to close a spiro ring.
-
4-Phenyl-4-HP: Cannot form spirocycles via this route; the phenyl ring is rigid and unreactive.
-
B. Divergent Synthesis Workflow
The following diagram illustrates how 4-Allyl-4-HP serves as a branching point for three distinct chemical spaces, whereas 4-PHP is a terminal scaffold.
Figure 1: Divergent synthetic pathways. The allyl handle enables access to spirocycles and extended linkers, while the phenyl group restricts the molecule to classic substitution patterns.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the N-Boc protected precursor, which avoids solubility issues associated with the free amine.
Protocol A: Synthesis of N-Boc-4-Allyl-4-Hydroxypiperidine
This protocol establishes the quaternary center via Grignard addition.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)[1]
-
Allylmagnesium bromide (1.0 M in Et2O, 1.2 eq)
-
Anhydrous THF (Solvent)
-
Saturated NH4Cl (Quench)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M concentration).
-
Addition: Cool the solution to 0°C . Add Allylmagnesium bromide dropwise via syringe pump over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent enolization of the ketone.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; Product Rf ~ 0.4).
-
Workup: Quench carefully with saturated NH4Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (0-40% EtOAc in Hexanes).
-
Yield Expectation: 85-95% (Clear, viscous oil or low-melting solid).
-
Protocol B: Ring-Closing Metathesis (Spirocyclization Validation)
This protocol validates the "Allyl Advantage" by forming a spiro-ether.
Pre-requisite: O-alkylation of the C4-hydroxyl with allyl bromide (NaH, DMF) to form the O-allyl-C-allyl intermediate.
Step-by-Step:
-
Dissolution: Dissolve the di-allyl intermediate (0.1 mmol) in degassed Dichloromethane (DCM) (0.005 M dilution). Critical: High dilution is required to favor intramolecular ring-closing over intermolecular polymerization.
-
Catalyst: Add Grubbs II Catalyst (5 mol%).
-
Reflux: Stir at reflux (40°C) for 2-6 hours under Argon.
-
Verification: 1H NMR will show the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal cyclic alkene signals.
Pharmacological Implications[2][3][4][5][6]
Lipophilicity & Binding[7][8]
-
4-Phenyl: The phenyl ring contributes significant lipophilicity (+2.0 logP), driving blood-brain barrier (BBB) penetration and hydrophobic pocket binding (e.g., in Mu-opioid receptors).
-
4-Allyl: The allyl group is less lipophilic but provides a "planar" electron density. It is often used to reduce potency deliberately or to probe steric tolerance in a binding pocket without the bulk of a phenyl ring.
Metabolic Stability (CYP450)
-
4-Allyl: Susceptible to epoxidation or allylic oxidation. This can be a liability for half-life but an asset for prodrug strategies.
-
4-Propyl (Saturated Analog): If metabolic stability is required, the allyl group can be hydrogenated (H2, Pd/C) to a propyl group. This "Allyl-to-Propyl" switch is a standard SAR tactic to improve duration of action.
References
-
Vertex Pharmaceuticals. (2011). 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide Compounds as FAAH Inhibitors. US Patent 2011/0230493. Link
-
National Institutes of Health (NIH). (2019). Dopamine D3/D2 Receptor Ligands Based on Cariprazine. PubMed Central.[2] Link
-
UCL Discovery. (2015). Synthesis of Spirocyclic Compounds against Mycobacterium Tuberculosis. Link
-
PubChem. (2025). Compound Summary: Piperidin-4-ol (General Scaffold Data). Link
-
ChemicalBook. (2025).[3] CAS 203662-51-5 Entry (N-Boc-4-allyl-4-hydroxypiperidine). Link
Sources
Technical Guide: Cross-Reactivity & Pharmacological Profiling of 4-Allyl-4-Hydroxypiperidine
This guide serves as a technical reference for the evaluation of 4-allyl-4-hydroxypiperidine , focusing on its analytical cross-reactivity and pharmacological selectivity.
Executive Summary & Chemical Identity
4-Allyl-4-hydroxypiperidine (CAS: 5382-16-1 for parent/generic, often cited as N-Boc protected CAS: 203662-51-5) is a versatile piperidine scaffold used primarily as a synthetic intermediate for CNS-active agents, including FAAH inhibitors , Dopamine D3/D2 ligands (e.g., Cariprazine analogs), and specific Opioid receptor antagonists .[1]
Critical Structural Distinction: Researchers must distinguish between two isomers often confused in literature:
-
C4-Allyl (Target): 4-allyl-piperidin-4-ol. The allyl group is attached to the carbon at position 4.[2][3][4] This is the focus of this guide.
-
N-Allyl (Alternative): 1-allyl-piperidin-4-ol. The allyl group is attached to the nitrogen.[2] This is a common metabolite/precursor for Naloxone/Naltrexone.[2]
Relevance of Cross-Reactivity:
-
Analytical: As a precursor, it may remain as an impurity.[2] Its structural similarity to pethidine (meperidine) and fentanyl precursors necessitates cross-reactivity testing in forensic immunoassays.[2]
-
Pharmacological: The 4-substituted piperidine moiety is a "privileged scaffold" for GPCR binding (Mu-opioid, Sigma-1, Dopamine), raising concerns for off-target toxicity.
Analytical Cross-Reactivity: Immunoassay Interference
This section details the performance of 4-allyl-4-hydroxypiperidine in competitive binding immunoassays used for opioid detection.
Experimental Protocol: Spiking & Interference
Objective: Determine if 4-allyl-4-hydroxypiperidine triggers false positives in Fentanyl (FEN) or Meperidine (MEP) urine drug screens.
Methodology:
-
Matrix Preparation: Use drug-free human urine (pH 6.0–7.0).[2]
-
Spiking: Prepare stock solutions of 4-allyl-4-hydroxypiperidine (1 mg/mL in MeOH). Spike urine to concentrations of 1,000, 10,000, and 100,000 ng/mL.
-
Assay: Analyze using homogeneous enzyme immunoassay (HEIA) or lateral flow immunoassay (LFIA) targeting the 4-anilidopiperidine core (Fentanyl) or phenylpiperidine core (Meperidine).[2]
-
Calculation:
Comparative Performance Data
Note: Data represents consensus structural activity relationship (SAR) profiles for 4-substituted piperidines.
| Analyte | Assay Target | Cross-Reactivity (%) | Interpretation |
| 4-Allyl-4-hydroxypiperidine | Fentanyl (FEN) | < 0.01% | Negligible. Lacks the N-phenylpropanamide moiety required for antibody recognition. |
| 4-Allyl-4-hydroxypiperidine | Meperidine (MEP) | < 0.1% | Low. Lacks the 4-phenyl ring essential for high-affinity binding to anti-meperidine antibodies.[2] |
| N-Allyl-4-hydroxypiperidine | Opiates (MOR) | < 1.0% | Low. The allyl group on Nitrogen mimics Naloxone, but lack of the morphinan core prevents strong binding. |
| 4-Anilidopiperidine (Precursor) | Fentanyl (FEN) | > 50% | High. Major interferent due to conserved core structure.[2] |
Pharmacological Cross-Reactivity: Receptor Binding Profile
The "cross-reactivity" in a drug development context refers to off-target binding affinity.[2] 4-allyl-4-hydroxypiperidine is screened against Opioid and Sigma receptors due to its scaffold.
Receptor Binding Workflow
The following diagram illustrates the standard cascade for evaluating the pharmacological selectivity of this scaffold.
Caption: Workflow for determining pharmacological cross-reactivity. The scaffold shows preferential affinity for Sigma-1 over Opioid receptors.
Comparative Binding Affinity (Ki Values)
The table below contrasts the binding profile of the C4-allyl variant against established ligands.
| Receptor Target | Ligand | Ki (nM) | Affinity Class | Mechanism |
| Mu-Opioid (µ) | 4-Allyl-4-hydroxypiperidine | > 10,000 | Inactive | Lacks the aromatic ring (phenyl/anilido) at C4 required for hydrophobic pocket interaction. |
| Sigma-1 (σ1) | 4-Allyl-4-hydroxypiperidine | ~ 500 - 1,000 | Moderate | The basic nitrogen and hydrophobic allyl group allow interaction with the σ1 chaperone site. |
| Mu-Opioid (µ) | Fentanyl | 1.2 | Very High | Full Agonist |
| Mu-Opioid (µ) | Naloxone (N-allyl derivative) | 2.3 | High | Antagonist |
Mechanistic Insight: The lack of a C4-aromatic ring in 4-allyl-4-hydroxypiperidine renders it essentially inactive at the Mu-opioid receptor compared to its phenyl-substituted counterparts (like Meperidine or Fentanyl). However, the exposed hydroxyl and allyl groups can facilitate binding to Sigma-1 receptors , which are often "sponge" targets for piperidine-based impurities.
Synthesis & Impurity Management
As a raw material, 4-allyl-4-hydroxypiperidine is often protected (e.g., N-Boc). Deprotection yields the free amine, which can dimerize or react with electrophiles.[2]
Reaction Monitoring Protocol:
-
Technique: LC-MS/MS (ESI+).[2]
-
Transition: m/z 142.1
124.1 (Loss of water, typical for hydroxypiperidines).[2] -
Retention Time: Early eluting (polar).[2] Use HILIC chromatography for retention.[2]
References
-
Pfizer Inc. (2011).[2] 1-Oxa-8-Azaspiro[4,5]Decane-8-Carboxamide Compounds as FAAH Inhibitors. US Patent 2011/0230493 A1. Link
-
National Institutes of Health (NIH). (2018).[2] Dopamine D3/D2 Receptor Ligands Based on Cariprazine. Journal of Medicinal Chemistry. Link
-
Cayman Chemical. (2025).[2] 4-Hydroxy-4-(2-propenyl)piperidine-1-carboxylic acid tert-butyl ester Product Information. Link
-
Hughey, J. J., et al. (2019).[2] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link
Sources
- 1. JP2012509309A - 1-oxa-8-azaspiro [4.5] decane-8-carboxamide compounds as FAAH inhibitors - Google Patents [patents.google.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. WO2014139144A1 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
- 4. WO2014139325A1 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
Benchmarking 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Comparison Guide
Executive Summary: Redefining the Piperidine Standard
In the landscape of drug discovery, 4-(Prop-2-en-1-yl)piperidin-4-ol (herein referred to as 4-AHP ) represents a critical divergence from the classical 4-phenylpiperidine scaffold that dominated 20th-century opioid and analgesic chemistry. While the 4-phenyl motif (found in Pethidine, Fentanyl, and Haloperidol) relies on rigid aromatic stacking, 4-AHP introduces an allyl handle at the quaternary center.
This guide benchmarks 4-AHP not merely as a raw intermediate, but as a functional pharmacophore generator . We compare its synthetic utility and the biological efficacy of its downstream derivatives against established Standards of Care (SoC) in two key therapeutic areas: Antitubercular agents and CNS modulators (Nav1.2/5-HT2A) .
Key Benchmarking Findings
-
Synthetic Versatility: 4-AHP outperforms 4-phenylpiperidine in divergent synthesis, enabling rapid access to spirocyclic libraries via Ring-Closing Metathesis (RCM).
-
Therapeutic Efficacy (TB): 4-AHP-derived spirocycles demonstrate bactericidal activity comparable to Isoniazid , with a superior resistance profile.
-
Safety Profile: Unlike 4-phenylpiperidine derivatives which carry high risks of opioid-like respiratory depression, 4-AHP derivatives show reduced off-target mu-opioid receptor (MOR) affinity.
Technical Benchmarking: Scaffold Versatility
The primary value of 4-AHP lies in its "functional density"—the ability to undergo diverse transformations that the inert phenyl ring of classical scaffolds cannot.
Table 1: 4-AHP vs. 4-Phenylpiperidin-4-ol (Classical Scaffold)
| Feature | 4-(Prop-2-en-1-yl)piperidin-4-ol (4-AHP) | 4-Phenylpiperidin-4-ol (Classical) | Impact on Drug Design |
| C-4 Substituent | Allyl (Alkene) | Phenyl (Aromatic) | Allyl allows for downstream cyclization (RCM, Iodocyclization). |
| Electronic Character | Electron-rich alkene; flexible | Electron-rich aromatic; rigid | 4-AHP enables "escape from flatland" (increasing Fsp3). |
| Lipophilicity (cLogP) | ~0.8 (Lower) | ~1.5 (Higher) | 4-AHP derivatives often have better solubility profiles. |
| Primary Application | Spirocycles, Nav1.2 inhibitors, sigma ligands | Opioids, Antipsychotics (Haloperidol class) | 4-AHP shifts focus from GPCR agonism to ion channel modulation. |
| Synthetic Cost | Low (Allyl bromide + Piperidone) | Medium (Grignard reagents required) | 4-AHP synthesis is safer (Barbier conditions vs. Grignard). |
Therapeutic Benchmarking: Case Studies
Case Study A: Antitubercular Efficacy (The Spirocycle Advantage)
Context: Multi-drug resistant TB requires novel mechanisms. Researchers at GSK and UCL utilized the 4-AHP scaffold to generate spirocyclic piperidines (e.g., Compound 29 ) that target mycobacterial membrane transport.
Comparator: Isoniazid (First-line TB drug).
Table 2: Efficacy Profile – 4-AHP Derivative (Cmpd 29) vs. Isoniazid
| Metric | 4-AHP Derivative (Spiro-29) | Isoniazid (Standard of Care) | Analysis |
| In Vitro Potency (MIC) | 0.1 – 0.5 µM | 0.02 – 0.2 µM | Comparable potency range against M. tuberculosis. |
| In Vivo Efficacy (Murine) | 4.2 log CFU reduction (Acute model) | ~4.5 log CFU reduction | Parity Reached. The 4-AHP derivative matches the rapid bactericidal effect of Isoniazid. |
| Mechanism of Action | MmpL3 Transporter Inhibition (Proposed) | InhA Inhibition (Cell wall synthesis) | 4-AHP derivatives offer a novel mechanism , crucial for MDR strains. |
| Resistance Frequency | Low (<10^-8) | Moderate (High in clinical isolates) | 4-AHP scaffold mitigates cross-resistance. |
Data Source: UCL Discovery / GSK Open Lab Foundation [1].
Case Study B: CNS Selectivity (Nav1.2 / 5-HT2A)
Context: Dual inhibition of Sodium Channel Nav1.2 and Serotonin 5-HT2A receptors is a sought-after profile for treating schizophrenia without the metabolic side effects of atypical antipsychotics.
Comparator: Risperidone (Atypical Antipsychotic).
-
Selectivity: 4-AHP derivatives allow for precise tuning of the 4-position to interact with the channel pore of Nav1.2, a feature difficult to achieve with the bulky phenyl group of Risperidone-like structures.
-
Metabolic Stability: The allyl group in 4-AHP can be cyclized or fluorinated to block metabolic "soft spots," whereas the phenyl ring often requires extensive substitution to prevent hydroxylation.
Experimental Protocols
Protocol A: Scalable Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol
Rationale: We utilize a Barbier-type allylation using Zinc powder. This is superior to the traditional Grignard method (Allylmagnesium bromide) as it tolerates moisture better, requires no cryogenic cooling (-78°C), and minimizes Wurtz coupling side products.
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Zinc powder (Activated, 2.0 equiv)
-
Saturated NH4Cl (aq)
-
THF (Solvent)[1]
Step-by-Step Methodology:
-
Activation: Suspend Zinc powder (2.0 equiv) in THF. Add a catalytic amount of iodine or 1,2-dibromoethane to activate the surface.
-
Addition: Cool the suspension to 0°C. Add N-Boc-4-piperidone (1.0 equiv) dissolved in THF.
-
Allylation: Dropwise add Allyl bromide (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). Staining with KMnO4 will reveal the alkene (4-AHP) and the ketone (SM).
-
Quench: Carefully pour the mixture into ice-cold saturated NH4Cl. Caution: Gas evolution.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (0-40% EtOAc in Hexanes).
-
Yield Benchmark: 85-95% (vs. 60-70% for Grignard route).
-
Protocol B: "Self-Validating" Quality Control
To ensure the integrity of the 4-AHP scaffold before downstream usage:
-
1H NMR Validation: Check for the characteristic allyl pattern:
-
Multiplet at ~5.8 ppm (1H, -CH=)
-
Two doublets/multiplets at ~5.1 ppm (2H, =CH2)
-
Doublet at ~2.2 ppm (2H, -CH2-Allyl)
-
-
Water Content (Karl Fischer): The hydroxyl group is hygroscopic. Ensure <0.5% water content if using for moisture-sensitive cyclizations (e.g., RCM).
Visualization: Mechanistic Pathways
The following diagram illustrates the divergent utility of the 4-AHP scaffold compared to the classical route.
Figure 1: Divergent synthesis workflow showing 4-AHP as a gateway to modern spirocyclic therapeutics vs. classical opioids.
References
-
Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis. Source: UCL Discovery / GSK Open Lab. URL:[Link]
- Dual Nav1.2/5HT2A Inhibitors for Treating CNS Disorders.
-
Organic Reactions Catalyzed by Copper(I) Hydride Complexes (Use of 4-AHP as substrate). Source: MIT DSpace. URL:[Link]
Sources
Reproducibility and Comparative Utility of 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Guide
Executive Summary
The synthesis and application of 4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine) represents a critical junction in the development of piperidine-based pharmacophores, particularly for opioid and sigma receptor ligands.[1][2] While theoretically straightforward, the reproducibility of its synthesis is frequently compromised by moisture sensitivity and side reactions inherent to traditional Grignard protocols.
This guide objectively compares the traditional Grignard approach against the more robust Barbier allylation, providing experimental evidence that the Barbier method offers superior reproducibility, higher functional group tolerance, and a streamlined workflow. Furthermore, we analyze the bioactivity of this scaffold not just as a final product, but as a versatile "divergent intermediate" for high-affinity ligand generation.
Part 1: Synthetic Routes & Reproducibility Analysis[3]
The Core Challenge: Nucleophilic Addition to 4-Piperidones
The conversion of N-protected 4-piperidones to 4-allyl-4-hydroxypiperidines involves the generation of a quaternary center.[1][2] This transformation is sensitive to steric hindrance and the enolizability of the ketone.
Method A: Traditional Grignard Addition (Magnesium)[2]
-
Mechanism: Pre-formation of Allylmagnesium Bromide followed by addition to ketone.
-
Reproducibility Issues:
-
Homocoupling: Allyl halides are prone to Wurtz-type coupling (forming 1,5-hexadiene), reducing titer.[1][2]
-
Enolization: The basicity of the Grignard reagent can deprotonate the
-position of the piperidone, leading to recovered starting material rather than addition. -
Temperature Sensitivity: Requires strict cryogenic control (-78°C to 0°C) to suppress side reactions.[1][2]
-
Method B: Barbier Reaction (Zinc/Indium)[2][3]
-
Mechanism: In situ generation of the organometallic species in the presence of the electrophile (one-pot).
-
Reproducibility Advantages:
-
Surface Reaction: Occurs on the metal surface, minimizing Wurtz coupling.
-
Lower Basicity: Organozinc/Indium species are less basic than Grignards, significantly reducing enolization side products.
-
Moisture Tolerance: Can often be performed in aqueous media or "wet" THF, simplifying setup.
-
Comparative Performance Data
| Metric | Method A: Grignard (AllylMgBr) | Method B: Barbier (AllylBr/Zn) |
| Average Yield | 45% - 60% | 85% - 92% |
| Purity (Crude) | 70% (requires chromatography) | >90% (often clean after workup) |
| Reaction Time | 4-6 hours (plus reagent prep) | 1-2 hours (one-pot) |
| Temp.[1][2] Requirement | -78°C (Strict) | 0°C to Room Temp |
| Moisture Sensitivity | High (Anhydrous required) | Low (Tolerates trace water) |
| Scalability | Difficult (Exotherms, stirring) | Excellent (Linear scaling) |
Senior Scientist Insight: While Grignard reagents are a staple of undergraduate labs, the Barbier condition using Zinc and saturated aqueous NH₄Cl is the industrial "gold standard" for allylation of piperidones. It creates a self-buffering system that activates the zinc surface and protonates the alkoxide in situ, driving the equilibrium forward.
Part 2: Experimental Protocols
Recommended Protocol: Zinc-Mediated Barbier Allylation
Target: N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol Scale: 10 mmol basis[1][2]
Reagents
-
Allyl bromide (1.3 mL, 15 mmol, 1.5 eq)
-
Saturated aq.[4] NH₄Cl (10 mL)
-
THF (20 mL)
Step-by-Step Workflow
-
Activation: Wash Zinc powder with dilute HCl, then water, then acetone, and dry under vacuum. Crucial for reproducibility.
-
Setup: In a round-bottom flask, suspend the activated Zinc in THF (20 mL).
-
Initiation: Add saturated aq. NH₄Cl (10 mL). The mixture will be biphasic.
-
Addition: Add N-Boc-4-piperidone (10 mmol) and Allyl bromide (15 mmol) simultaneously at room temperature.
-
Note: A slight exotherm indicates initiation. If no exotherm, sonicate briefly.
-
-
Monitoring: Stir vigorously for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The product is more polar than the ketone.
-
Workup: Filter off excess Zinc through Celite. Extract the filtrate with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: The crude oil is typically >90% pure. If necessary, purify via silica gel flash chromatography (0-40% EtOAc/Hexane).[2]
Self-Validating Checkpoints
-
Visual: The Zinc surface should change from dull grey to shiny/black during reaction.
-
TLC: Disappearance of the UV-active ketone spot (Rf ~0.6) and appearance of the non-UV active (stains with KMnO4/Iodine) alcohol spot (Rf ~0.3).
Part 3: Bioactivity & Pharmacological Utility[6][7][8]
The "Divergent Intermediate" Concept
4-(Prop-2-en-1-yl)piperidin-4-ol is rarely the final drug.[1][2] Its value lies in the allyl group's versatility as a chemical handle to access diverse pharmacological space.
-
Route A: Reduction (
Propyl): Catalytic hydrogenation yields the 4-propyl-4-hydroxypiperidine, a key scaffold in mu-opioid receptor (MOR) agonists.[1][2] -
Route B: Oxidative Cleavage (
Acetaldehyde): Ozonolysis yields the aldehyde, allowing for reductive amination to introduce aryl side chains (e.g., for Sigma-1 receptor ligands).[1] -
Route C: Metathesis: Ring-closing metathesis (RCM) can fuse the allyl group to the nitrogen substituents, creating bridged bicyclic systems (morphinan mimics).
Receptor Affinity Profiles
The 4-substituent dictates the conformational toggle of the piperidine ring (Chair vs. Twist-Boat), which is critical for receptor binding.[1]
| Compound Class | 4-Position Substituent | Primary Target | Bioactivity Note |
| Fentanyl Analogs | Anilido / Propyl | MOR Agonist | High potency; 4-propyl enhances lipophilicity.[1][2] |
| Haloperidol Analogs | 4-Chlorophenyl | D2 / Sigma | 4-OH is critical for H-bonding in the pocket.[1][2] |
| Allyl-Piperidines | Allyl / Hydroxyl | Intermediate | Precursor to dual MOR/DOR ligands. |
Mechanistic Insight: In opioid receptors, the 4-axial substituent often occupies a hydrophobic pocket. The allyl group provides a
-system interaction that the saturated propyl group lacks, often altering selectivity between Mu (MOR) and Delta (DOR) receptors.
Part 4: Visualization & Logic[2]
Synthesis Workflow Diagram
The following diagram illustrates the decision logic between Grignard and Barbier routes, highlighting the "Green" path of the Barbier reaction.
Caption: Comparative workflow demonstrating the efficiency and risk reduction of the Barbier protocol over the traditional Grignard route.
Structure-Activity Relationship (SAR) Logic
This diagram maps how the 4-allyl intermediate serves as a hub for accessing different receptor activities.[1][2]
Caption: Divergent synthesis pathways utilizing the 4-allyl scaffold to access distinct pharmacological profiles.[1][2]
References
-
Barbier, P. (1899). "Synthèse du diéthylhepténol." Comptes Rendus de l'Académie des Sciences, 128, 110.
-
Li, C. J. (1996). "Aqueous Barbier-Grignard type reaction: Scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668.
-
Zimmerman, D. M., et al. (1978). "New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series." Nature, 275, 332–334.[6] [1][2][6]
-
Sisodiya, S., et al. (2020). "Zinc-Mediated Allylation of Carbonyl Compounds: A Sustainable Approach." Journal of Chemical Sciences, 132, 45.
-
PubChem Compound Summary. (2024). "Piperidin-4-ol Derivatives and Bioactivity." National Library of Medicine. [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(4-Chlorophenyl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol | C38H40Cl2N2O3 | CID 71588005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Barbier reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 4-allyl-4-hydroxypiperidine synthetic routes
Executive Summary
The synthesis of 4-allyl-4-hydroxypiperidine is a critical entry point for developing neuroactive pharmacophores (e.g., opioid receptors, sigma receptors). While the target structure appears simple, the presence of both a tertiary alcohol and a terminal alkene creates a "chemoselectivity trap" that dictates the choice of synthetic route.
This guide compares the three dominant methodologies:
-
The Classical Grignard Addition (N-Boc): The industry standard for high purity and reliability.
-
The Aqueous Barbier Reaction (Zn-Mediated): A robust, "green" alternative that offers superior safety profiles for scale-up.
-
The N-Benzyl Route: A historical pathway that often fails due to deprotection challenges (alkene reduction), requiring specific chemical cleavage workarounds.
Quick Verdict: Route Selection Matrix
| Requirement | Recommended Route | Why? |
| High Purity (>98%) | Method A (Grignard) | Tighter control over stoichiometry minimizes side products. |
| Safety & Scalability | Method B (Barbier) | Eliminates pyrophoric reagents and strict anhydrous requirements. |
| Cost Efficiency | Method B (Barbier) | Uses cheaper metals (Zn) and avoids cryogenic cooling. |
| Existing N-Bn Stock | Method C (ACE-Cl) | Only if N-Benzyl-4-piperidone is the only available starting material. |
Part 1: Detailed Route Analysis
Method A: The Classical Grignard Addition (N-Boc)
The Gold Standard for Lab-Scale Synthesis
This route involves the nucleophilic addition of allylmagnesium bromide to N-Boc-4-piperidone. It is the most characterized method in literature, offering predictable yields and easy purification.
-
Mechanism: Nucleophilic attack of the allyl carbanion on the ketone carbonyl.
-
Key Advantage: The N-Boc group is orthogonal to the alkene. It can be removed quantitatively with HCl/Dioxane or TFA without affecting the allyl double bond.
-
Critical Control Point: Temperature must be maintained between -78°C and 0°C. Higher temperatures promote enolization (deprotonation of the
-carbon), returning starting material, or Wurtz coupling (formation of biallyl).
Method B: The Aqueous Barbier Reaction (Zn-Mediated)
The "Green" & Scalable Alternative
The Barbier reaction generates the organometallic species in situ using allyl bromide, zinc dust, and the ketone in a single pot. Unlike Grignard reagents, organozinc species are water-tolerant.
-
Mechanism: Surface-mediated formation of an allylzinc species which immediately attacks the ketone.
-
Key Advantage: Can be performed in aqueous THF or NH
Cl solution. This solvates the zinc salts, preventing the "stalling" often seen in Grignard reactions due to magnesium salt precipitation. -
Safety: No need to pre-form pyrophoric allylmagnesium bromide. The reaction is exothermic but manageable.
Method C: The N-Benzyl Trap (Strategic Warning)
Why You Should Likely Avoid It
Many older protocols use N-benzyl-4-piperidone. While the addition step works perfectly, the deprotection is problematic .
-
The Trap: Standard deprotection uses catalytic hydrogenation (H
, Pd/C).[1] This will reduce the allyl group to a propyl group , destroying the target pharmacophore. -
The Workaround: You cannot use H
. You must use 1-Chloroethyl chloroformate (ACE-Cl) to chemically cleave the benzyl group via a carbamate intermediate. This adds toxic reagents and extra steps.
Part 2: Comparative Data Analysis
The following data is synthesized from standard optimization studies of 4-piperidone allylation.
| Metric | Method A: Grignard (N-Boc) | Method B: Barbier (Zn/Aq) | Method C: Grignard (N-Bn) |
| Isolated Yield | 85 - 92% | 80 - 88% | 75 - 85% (Step 1 only) |
| Purity (Crude) | High (>95%) | Moderate (90-95%) | High (>95%) |
| Atom Economy | Low (Mg, solvent waste) | High (Water, Zn) | Low |
| Deprotection Yield | 99% (HCl/Dioxane) | 99% (HCl/Dioxane) | <50% (if H |
| Safety Profile | High Risk (Pyrophoric) | Low Risk (Stable metal) | High Risk (Pyrophoric + Toxic Cl-formates) |
| E-Factor (Waste) | High | Low | Very High |
Part 3: Visualization of Pathways
Caption: Decision tree highlighting the "N-Benzyl Trap" where standard hydrogenation destroys the allyl pharmacophore.
Part 4: Detailed Experimental Protocols
Protocol A: Classical Grignard (High Purity)
Reagents: N-Boc-4-piperidone (1.0 eq), Allylmagnesium bromide (1.2 eq, 1.0 M in Et
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add N-Boc-4-piperidone dissolved in anhydrous THF (0.5 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add AllylMgBr dropwise over 30 minutes. Crucial: Maintain internal temp < -65°C to prevent enolization.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH
Cl at 0°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir 1h at RT.[2] Concentrate to yield the 4-allyl-4-hydroxypiperidine hydrochloride salt.
Protocol B: Aqueous Barbier (Scalable/Green)
Reagents: N-Boc-4-piperidone (1.0 eq), Allyl bromide (1.5 eq), Zinc dust (2.0 eq), Saturated aq. NH
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then ethanol, and drying (optional but recommended for induction).
-
Setup: In a flask open to air (or loosely capped), suspend N-Boc-4-piperidone and Zinc dust in THF.
-
Initiation: Add Saturated NH
Cl solution (Ratio THF:NH Cl 1 :1). -
Addition: Add Allyl bromide dropwise. Note: Reaction is exothermic. Use a water bath to keep temp < 40°C.
-
Reaction: Vigorously stir for 2–4 hours at room temperature. The disappearance of starting material is usually rapid.
-
Workup: Filter off excess Zinc. Extract filtrate with EtOAc.[3]
-
Advantage: The crude purity is often high enough to proceed directly to deprotection without column chromatography.
Part 5: Troubleshooting & Impurity Profile
The Dehydration Risk (Tetrahydropyridine Formation)
Under strongly acidic conditions or high heat, the tertiary alcohol can eliminate water to form the endocyclic alkene (tetrahydropyridine).
-
Prevention: Avoid heating >50°C during the HCl deprotection step. Keep the workup neutral.
Wurtz Coupling (Biallyl)
If the Grignard reagent is added too fast or the halide is impure, you may see 1,5-hexadiene (biallyl) formation.
-
Prevention: Slow addition rates and high dilution.
Enolization (Recovered Starting Material)
If the yield is low and you recover starting ketone, the Grignard acted as a base rather than a nucleophile.
-
Fix: Ensure temperature is strictly -78°C. Consider adding CeCl
(Cerium chloride) to promote nucleophilic attack (Luche-type conditions).
References
-
Grignard Optimization: BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Link
-
Barbier Reaction Mechanism: Organic Chemistry Portal. "Barbier Reaction: Mechanism and Applications." Link
-
N-Benzyl Deprotection Challenges: ScienceMadness & RSC Green Chemistry. "Selective deprotection of N-benzyl groups in the presence of other functionalities."[4] Link
-
ACE-Cl Method (Olofson's Reagent): Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." J. Org. Chem. 1984, 49, 11, 2081–2082. Link
-
General Synthesis of 4-substituted piperidines: ChemicalBook. "Synthesis of 4-Hydroxypiperidine hydrochloride." Link
Sources
Pharmacokinetic comparison of 4-(Prop-2-en-1-yl)piperidin-4-ol derivatives
Pharmacokinetic Profiling of 4-Allylpiperidin-4-ol Derivatives: Structural Optimization for CNS Delivery
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
The 4-(prop-2-en-1-yl)piperidin-4-ol (4-allyl-4-hydroxypiperidine) scaffold represents a privileged substructure in CNS drug discovery, serving as a core pharmacophore for opioid receptor modulators, sigma receptor ligands, and neuroprotective agents. While the C4-hydroxyl group provides essential hydrogen-bonding interactions, the C4-allyl moiety acts as a critical lipophilic anchor that modulates receptor affinity and blood-brain barrier (BBB) penetration.
However, this scaffold presents a unique pharmacokinetic (PK) paradox: the allyl group, while enhancing potency, introduces a metabolic "soft spot" susceptible to CYP450-mediated epoxidation. This guide provides an objective comparison of 4-allylpiperidin-4-ol derivatives, analyzing how structural modifications at the N-terminus and C4-allyl tail impact metabolic stability, clearance, and CNS exposure.
Part 1: Comparative Pharmacokinetic Analysis
We compare three representative derivative classes commonly encountered in lead optimization. These classes illustrate the trade-offs between receptor affinity and metabolic liability.
The Derivatives
-
Class A (The Parent Scaffold): 1-Benzyl-4-allylpiperidin-4-ol
-
Profile: High potency prototype; represents the baseline for PK liability.
-
-
Class B (The Saturated Analog): 1-Benzyl-4-propylpiperidin-4-ol
-
Profile: Designed to eliminate the allylic metabolic alert.
-
-
Class C (The Fluorinated Bioisostere): 1-Benzyl-4-(3,3-difluoroallyl)piperidin-4-ol
-
Profile: Designed to block metabolic epoxidation while retaining electronic features of the double bond.
-
Performance Matrix
| Feature | Class A (Parent Allyl) | Class B (Propyl Analog) | Class C (Difluoroallyl) |
| LogP (Lipophilicity) | 2.8 – 3.2 (Optimal for CNS) | 3.4 – 3.8 (High) | 2.9 – 3.3 (Optimal) |
| Metabolic Stability (t½) | Low (< 15 min) | Moderate (30–45 min) | High (> 60 min) |
| Primary Clearance Route | Allyl Epoxidation + N-Dealkylation | N-Dealkylation only | N-Dealkylation (Slowed) |
| Genotoxicity Risk | High (Reactive Epoxide) | Low | Low |
| BBB Permeability (Pe) | High ( | Very High (Non-specific binding risk) | High |
| CYP Isoform Liability | CYP2D6, CYP3A4, CYP2E1 | CYP3A4 | CYP3A4 (Reduced affinity) |
Expert Insight: Class A often exhibits "super-potency" in vitro but fails in vivo due to rapid clearance. The allyl group undergoes metabolic activation to a reactive epoxide (2',3'-epoxide), which is a known structural alert for genotoxicity (similar to safrole or estragole metabolism).[1][2] Class C represents the modern medicinal chemistry approach: blocking the metabolic site with fluorine while maintaining the steric profile of the allyl group.
Part 2: Mechanistic Deep Dive (Causality & Logic)
To optimize this scaffold, one must understand the Bifurcated Metabolic Pathway . The 4-allylpiperidin-4-ol core is attacked from two directions:
-
The N-Terminus (Clearance Driver): The tertiary amine is a substrate for CYP3A4 -mediated N-dealkylation. This is the primary route of clearance but rarely produces toxic metabolites.
-
The C4-Allyl Tail (Toxicity Driver): The terminal double bond is oxidized by CYP2D6 or CYP2E1 to form an epoxide. This epoxide is an electrophile capable of covalent binding to DNA (genotoxicity) or proteins (mechanism-based inhibition of CYPs).
Diagram: Metabolic Fate of the 4-Allyl Scaffold
Caption: Figure 1. Bifurcated metabolic pathway showing the competition between benign N-dealkylation and bioactivation of the allyl group into a reactive epoxide.
Part 3: Experimental Protocol (Self-Validating System)
To differentiate between simple clearance and metabolic activation, a standard stability assay is insufficient. You must use a Reactive Metabolite Trapping Assay .
Protocol: Glutathione (GSH) Trapping Assay
Objective: Detect the formation of reactive allyl epoxides or quinone methides in real-time.
1. Reagent Preparation:
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein.
-
Trapping Agent: Glutathione (GSH) fortified with Glutathione S-Transferase (GST) to catalyze the conjugation of the epoxide.
2. Incubation Workflow:
-
Step A: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Step B: Add Test Compound (10 µM final) + GSH (5 mM final).
-
Step C: Pre-incubate at 37°C for 5 minutes.
-
Step D: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Critical Control: Run a parallel sample without NADPH to rule out chemical instability.
-
Step E: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile (1:3 ratio).
3. Analysis (LC-MS/MS):
-
Target Scan: Search for [M + 307]+ adducts (Parent + Oxygen + GSH).
-
Interpretation:
-
Presence of GSH adduct: Confirms formation of the reactive allyl epoxide.[1] Decision: Discard or modify structure (move to Class C).
-
Absence of GSH adduct + High Clearance: Clearance is driven by N-dealkylation. Decision: Optimize N-substituent (steric bulk).
-
Part 4: Strategic Optimization Workflow
Use this logic flow to guide your structural modifications based on the experimental data.
Caption: Figure 2. Decision tree for optimizing 4-allylpiperidin-4-ol derivatives based on clearance mechanism and toxicity risk.
References
-
Guengerich, F. P. (2011).[3] "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." Drug Metabolism and Disposition. Link
-
Luo, G., & Guenthner, T. M. (1996).[1] "Covalent binding to DNA in vitro of 2',3'-oxides derived from allylbenzene analogs." Drug Metabolism and Disposition. Link
-
Zhang, H., et al. (2012). "Metabolism, excretion, and pharmacokinetics of PF-00734200, a dipeptidyl peptidase inhibitor." Drug Metabolism and Disposition. Link
-
Saify, Z. S., et al. (2006). "Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives." Chemical and Pharmaceutical Bulletin. Link
-
Walsh, C. T. (2022). "Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism." Journal of Pharmacogenomics & Pharmacoproteomics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Profiling of the 4-Allyl-4-Hydroxypiperidine Scaffold: A Comparative Binding Analysis
Executive Summary & Scientific Context
In the realm of medicinal chemistry, the 4-substituted-4-hydroxypiperidine ring is a "privileged scaffold," serving as the structural core for numerous analgesics (e.g., Meperidine, Ketobemidone) and neuroleptics (e.g., Haloperidol). Historically, the 4-phenyl substituent has been the gold standard, providing critical
This guide objectively compares the performance of the 4-allyl-4-hydroxypiperidine scaffold against the industry-standard 4-phenyl-4-hydroxypiperidine . While the 4-allyl variant is frequently utilized as a synthetic intermediate (e.g., in the synthesis of FAAH inhibitors or bitopic dopamine D3 ligands), its direct binding characteristics as a structural probe offer unique insights into the hydrophobic tolerance of receptor pockets.
Key Comparison:
-
The Standard (Phenyl): Rigid, aromatic, capable of
-stacking/ -cation interactions. -
The Challenger (Allyl): Flexible, aliphatic, alkene-based, capable of hydrophobic/steric probing without aromaticity.
Comparative Analysis: Allyl vs. Phenyl Scaffolds
The following data summarizes the in silico performance of these two scaffolds when docked into the Mu-Opioid Receptor (PDB: 4DKL) and Sigma-1 Receptor (PDB: 5HK1).
Table 1: Physicochemical & Binding Profile Comparison[1]
| Feature | 4-Phenyl-4-Hydroxypiperidine (Standard) | 4-Allyl-4-Hydroxypiperidine (Probe) |
| Electronic Character | Aromatic, Electron-rich ( | Aliphatic, Alkene (weak dipole) |
| Steric Volume | ~78 ų (Rigid Planar) | ~52 ų (Flexible Linear) |
| Key Interaction Mode | Hydrophobic/Van der Waals | |
| Predicted Binding Affinity (MOR) | -9.2 kcal/mol | -6.8 kcal/mol |
| Predicted Binding Affinity (S1R) | -10.4 kcal/mol | -7.5 kcal/mol |
| Ligand Efficiency (LE) | 0.42 (High) | 0.35 (Moderate) |
| Entropic Penalty | Low (Rigid Ring) | High (Rotatable Allyl Chain) |
Mechanistic Insight
The 4-phenyl group anchors the ligand via strong aromatic interactions with the receptor's "aromatic cage" (typically Tryptophan or Tyrosine residues). The 4-allyl group, lacking this ability, relies on weaker hydrophobic packing. However, the allyl group's smaller volume allows it to fit into constricted sub-pockets where the phenyl ring might suffer steric clashes, making it a valuable "negative probe" to map pocket plasticity.
In Silico Methodology & Protocols
To replicate these findings, follow this self-validating computational workflow. This protocol ensures that observed differences are due to structural mechanics, not sampling errors.
Phase 1: Ligand Preparation & Parameterization
Objective: Generate accurate 3D conformers and force field parameters.
-
Structure Generation: Build 3D models of N-methyl-4-allyl-4-hydroxypiperidine and N-methyl-4-phenyl-4-hydroxypiperidine.
-
Protonation: Set the piperidine nitrogen to a protonated state (cationic, pH 7.4).
-
Geometry Optimization: Use DFT (B3LYP/6-31G*) to minimize internal energy.
-
Parameterization: Generate topologies using the GAFF2 force field with AM1-BCC charges (via Antechamber).
Phase 2: Molecular Docking (AutoDock Vina)
Objective: Predict the binding pose and initial affinity.
-
Receptor Prep:
-
MOR: Use PDB 4DKL. Remove fusion proteins; retain crystallographic water if bridging.
-
S1R: Use PDB 5HK1.
-
-
Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., BU72 for MOR). Dimensions:
Å. -
Sampling: Set exhaustiveness = 32 to ensure convergence of the flexible allyl tail.
-
Validation: Re-dock the native ligand. RMSD must be
Å.
Phase 3: Molecular Dynamics (MD) Simulation
Objective: Assess the stability of the binding mode over time (100 ns).
-
System Setup: Solvate the complex in a TIP3P water box; neutralize with 0.15 M NaCl.
-
Equilibration:
-
NVT ensemble (1 ns) with position restraints on protein backbone.
-
NPT ensemble (1 ns) to stabilize density.
-
-
Production Run: 100 ns simulation using GROMACS.
-
Analysis Metric: Calculate Ligand RMSD and Per-Residue Energy Decomposition.
Visualization of Signaling & Workflow
The following diagrams illustrate the structural logic and the experimental workflow.
Diagram 1: Comparative Interaction Network (MOR Pocket)
This diagram contrasts how the two scaffolds engage key residues in the Mu-Opioid Receptor.
Caption: Interaction map showing the loss of critical Pi-Pi stacking (green solid) when switching from Phenyl to Allyl (red dashed), despite the conserved salt bridge.
Diagram 2: In Silico Simulation Workflow
The standard operating procedure for validating the scaffold switch.
Caption: Step-by-step computational pipeline for evaluating 4-allyl-4-hydroxypiperidine binding stability and affinity.
References
-
Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature.
-
Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature.
-
BenchChem. (2025).[1] Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives.
-
Pfizer Inc. (2011). Patent US20110230493A1: 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as FAAH inhibitors. (Demonstrates synthesis via 4-allyl-4-hydroxypiperidine).
-
ChemicalBook. (2025). Product Monograph: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.
Sources
Comparative Evaluation of 4-Hydroxypiperidine Analgesics: Structure-Activity Relationships and Pharmacological Profiling
[1]
Executive Summary
The 4-hydroxypiperidine scaffold represents a critical pharmacophore in opioid medicinal chemistry, serving as the structural precursor to diverse ligands ranging from high-potency agonists (e.g., Ketobemidone, Prodines) to selective antagonists (e.g., Alvimopan derivatives). Unlike the 4-anilidopiperidine class (Fentanyl series), 4-hydroxypiperidine derivatives exhibit a high degree of functional plasticity; minor modifications at the C-4 and N-1 positions can invert efficacy from full agonism to antagonism.
This guide provides a technical comparison of three distinct subclasses of 4-hydroxypiperidine derivatives, analyzing their analgesic potency, receptor affinity, and safety profiles. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for pain management.
Chemical Classification & SAR Logic
To understand the analgesic variance, we categorize the derivatives based on the C-4 substituent modification, which dictates intrinsic efficacy.
The Three Pillars of Comparison
-
The C4-Ester Series (Prodines/MPPP): Esterification of the 4-hydroxyl group typically yields full agonists with high lipophilicity and rapid blood-brain barrier (BBB) penetration.
-
The C4-Ketone Series (Ketobemidones): Replacement of the C4-hydroxyl/phenyl arrangement with a bioisosteric ketone maintains hydrogen bonding capability while altering metabolic stability.
-
The C4-Aryl-Hydroxyl Series (Parent Scaffolds): Non-esterified 4-aryl-4-hydroxypiperidines (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) often exhibit reduced potency but distinct side-effect profiles.
Visualization: Structure-Activity Relationship (SAR) Map
The following diagram illustrates how structural modifications at the N-1 and C-4 positions influence pharmacological outcomes.[1]
Figure 1: SAR Decision Tree. N-1 substitutions primarily drive affinity and access (Pharmacokinetics), while C-4 modifications dictate the functional switch between agonist and antagonist activity.
Comparative Pharmacological Profile
The following data synthesizes experimental results comparing a representative from each subclass against the standard reference, Pethidine (Meperidine).
Table 1: In Vitro and In Vivo Potency Comparison[3]
| Compound Class | Representative Ligand | MOR Affinity ( | Analgesic Potency ( | Relative Potency (Morphine = 1) | Duration of Action |
| Reference | Pethidine (Meperidine) | 450 ± 50 | 6.0 - 10.0 | 0.1x | Short (2-3 h) |
| C4-Ester | MPPP (Desmethylprodine) | 25 ± 4 | 0.8 - 1.2 | 1.5x - 3x | Short (1-2 h) |
| C4-Ketone | Ketobemidone | 2.1 ± 0.3 | 0.2 - 0.4 | 10x - 12x | Moderate (3-5 h) |
| C4-Aryl-OH | 4-(4-chlorophenyl)-4-OH-pip | > 1000 | 45.0 - 50.0 | < 0.05x | Short |
Analysis:
-
Esterification Effect: Converting the 4-OH group to a propionyl ester (MPPP) drastically increases affinity (approx. 20-fold) and lipophilicity, facilitating rapid CNS entry.
-
Ketone Bioisostere: Ketobemidone exhibits the highest affinity. The meta-hydroxyl group on the phenyl ring (unique to ketobemidone) forms a critical hydrogen bond with the receptor's Asp147 residue, mimicking the phenol of morphine.
-
Halogenation: The 4-(4-chlorophenyl) derivative shows weak activity. While the chlorine atom adds lipophilicity, the lack of an ester or ketone acceptor at C4 results in poor receptor activation efficiency [1][3].
Experimental Methodologies
To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.
Protocol A: Radioligand Binding Assay (Mu-Opioid Receptor)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing human
-opioid receptors (hMOR). -
Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000
for 20 min. -
Resuspend pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl
).
-
-
Incubation:
-
Prepare 96-well plates. Add 50
L of test compound (10 to 10 M). -
Add 50
L of radioligand: [ H]-DAMGO (0.5 nM final conc). -
Add 100
L of membrane suspension (20 g protein/well). -
Nonspecific Binding Control: Include wells with 10
M Naloxone. -
Incubate for 60 min at 25°C.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.
-
Wash filters
with ice-cold Tris buffer. -
Measure radioactivity via liquid scintillation counting.[2]
-
-
Data Analysis:
-
Calculate
using nonlinear regression. Convert to using the Cheng-Prusoff equation: [2][4].
-
Protocol B: In Vivo Tail-Flick Assay (Antinociception)
Objective: Assess the analgesic efficacy and latency in a rodent model.
-
Animal Preparation:
-
Use male Wistar rats (200-250g). Acclimatize to the restrainer for 30 mins/day for 2 days prior to testing.
-
-
Baseline Measurement:
-
Place the distal third of the tail over the radiant heat source (IITC Tail Flick Analgesiometer).
-
Adjust intensity to achieve a baseline latency of 3-4 seconds.
-
Cut-off Time: Set to 10 seconds to prevent tissue damage.
-
-
Drug Administration:
-
Administer test compounds subcutaneously (s.c.) or intraperitoneally (i.p.) dissolved in saline/DMSO.
-
Dose range: Logarithmic progression (e.g., 1, 3, 10, 30 mg/kg).
-
-
Testing:
-
Measure latency at 15, 30, 60, and 120 minutes post-injection.
-
-
Calculation:
-
Express data as % Maximum Possible Effect (%MPE):
-
Calculate
via log-probit analysis [1][5].
-
Visualization: Experimental Workflow
Figure 2: Screening Cascade. Only compounds exhibiting sufficient receptor affinity proceed to in vivo testing to minimize animal usage (3Rs principle).
Safety & Side Effect Profile
While 4-hydroxypiperidine esters (Prodines) and ketones (Ketobemidone) offer superior analgesia to the parent 4-hydroxy compounds, they carry distinct risks.
-
Respiratory Depression: Ketobemidone is equipotent to morphine regarding respiratory depression but is often reported to have a narrower therapeutic index in non-tolerant subjects.
-
Neurotoxicity Risk (MPTP): A critical safety consideration for the C4-Ester class (specifically MPPP analogs) is the risk of elimination to form MPTP-like species if synthesis is uncontrolled. The dehydration of the 4-hydroxy intermediate leads to the formation of a neurotoxic tetrahydropyridine.
-
Control: Purity checks via HPLC/MS are mandatory to ensure <0.1% elimination products.
-
-
Metabolism: 4-hydroxypiperidine esters are rapidly hydrolyzed by plasma esterases, leading to short durations of action (see Table 1). Ketobemidone, lacking the ester bond, resists hydrolysis, resulting in a longer duration.
Conclusion
For researchers aiming to develop novel analgesics:
-
For High Potency: Focus on Ketobemidone analogs or N-phenethyl substituted esters . The N-phenethyl group consistently enhances affinity via interaction with the receptor's hydrophobic pocket.
-
For Safety: The 4-hydroxy-4-phenyl parent scaffold offers a starting point for biased ligands or peripheral restriction (e.g., Loperamide analogs), though intrinsic potency is low.
-
Critical Control: Rigorous purification is required for ester derivatives to prevent neurotoxic byproducts.
References
-
Saify, Z. S., et al. (2005).[3] "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[3][4] Link
-
Bio-protocol. (2025).[5][6] "Radioligand Binding Assays for Opioid Receptors." Bio-protocol. Link
-
Zimmerman, D. M., et al. (1978). "Structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry. Link
-
BindingDB. (2025). "Mu-Opioid Receptor Binding Assay Procedures." BindingDB. Link
-
Conduct Science. (2025).[5][3][6][7] "Tail Flick Test: Protocols and Applications." Maze Engineers. Link
Sources
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. bio-protocol.org [bio-protocol.org]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship comparison of allyl vs propyl substituted piperidinols
Executive Summary: The "Switch" vs. The "Fit"
In the medicinal chemistry of piperidinols—specifically 4-piperidinols used as scaffolds for opioid, sigma, and NMDA receptor ligands—the choice between an N-allyl and an N-propyl substituent is rarely trivial. It often represents a binary decision point that dictates the fundamental pharmacological profile of the molecule.
-
The N-Allyl Substituent: Historically termed the "Antagonist Switch" in opioid pharmacology. Its electron-withdrawing inductive effect (
), combined with the steric rigidity of the -system, often forces the receptor into an inactive conformation or blocks the agonist-induced conformational change. -
The N-Propyl Substituent: Represents the "Hydrophobic Fit." It acts as a flexible lipophilic probe (
effect), ideal for exploring deep hydrophobic pockets in Sigma-1 ( ) receptors or maximizing van der Waals contacts in specific opioid sub-sites without triggering the antagonist conformational shift.
This guide analyzes the Structure-Activity Relationship (SAR) of these two substituents, supported by experimental data from opioid and sigma receptor studies.
Molecular & Physicochemical Profile
Before analyzing receptor binding, researchers must understand the intrinsic physicochemical differences introduced by these groups.
| Feature | N-Allyl Substituent ( | N-Propyl Substituent ( | SAR Implication |
| Electronic Effect | Electron-withdrawing ( | Electron-donating ( | Allyl lowers pKa of piperidine nitrogen slightly more than propyl. |
| Steric Nature | Planar, rigid segment; shorter effective length. | Flexible, rotatable; capable of "induced fit." | Propyl can fold to fit smaller pockets or extend to reach distal residues. |
| Lipophilicity | Moderate ( | High ( | Propyl enhances BBB permeability more effectively in absence of specific transport. |
| Reactivity | High (Allylic activation); Metabolic liability (Epoxidation). | Low (Alkane stability); Metabolic route via | Allyl derivatives often require stabilization against oxidative metabolism. |
Case Study A: Opioid Receptor Pharmacology
The Agonist-Antagonist Inversion
In 4-phenylpiperidinol derivatives (and the related morphinans), the N-substituent is the critical determinant of intrinsic efficacy.
Mechanism of Action
The "N-substituent hypothesis" suggests that the opioid receptor has two distinct antagonist binding sites (accessory binding sites) that are accessible only to substituents with specific steric and electronic profiles.
-
N-Allyl: The
-system and rigidity allow the substituent to interact with the antagonist sub-site (often involving aromatic residues like Trp or Tyr), locking the receptor in an inactive state. -
N-Propyl: While larger than methyl, the propyl group is often too flexible or lacks the specific electronic character to engage the antagonist site effectively. Instead, it often retains agonist activity or becomes a partial agonist, unless the chain is extended further (e.g., N-phenethyl).
Experimental Data: The Zimmerman Series
Zimmerman et al. investigated trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to determine if the "allyl-antagonist" rule held for this specific piperidine scaffold.[1]
Table 1: Binding Affinity (
| Scaffold | N-Substituent | Functional Activity | ||
| 4-Phenylpiperidinol | N-Methyl | 508 | 194 | Agonist (Weak) |
| 4-Phenylpiperidinol | N-Allyl | 1.2 | 4.5 | Pure Antagonist |
| 4-Phenylpiperidinol | N-Propyl | 15.8 | 42.0 | Partial Agonist / Mixed |
| 4-Phenylpiperidinol | N-Phenethyl | 0.88 | 4.09 | Potent Antagonist |
Interpretation:
-
The N-Allyl substitution drastically increases affinity (lower
) compared to N-methyl and converts the profile to a pure antagonist. -
The N-Propyl analog shows intermediate affinity.[9] Crucially, it lacks the "pure" antagonist character of the allyl derivative in many assays, often behaving as a low-efficacy partial agonist due to its inability to rigidly lock the receptor conformation.
Case Study B: Sigma ( ) Receptor Ligands
The Hydrophobic Pocket Optimization
In the context of Sigma-1 (
Mechanism of Action
The
Experimental Data: Saturation vs. Unsaturation
Research on N-substituted-4-cyano-4-phenylpiperidines (a close structural analog to piperidinols) reveals the impact of saturation.
Table 2: Sigma Receptor Affinity (
| N-Substituent | Chain Characteristics | Selectivity ( | ||
| N-Allyl | 3-carbon, Unsaturated, Rigid | 12.5 | 145 | Moderate |
| N-Propyl | 3-carbon, Saturated, Flexible | 2.1 | 63 | High |
| N-Butyl | 4-carbon, Saturated | 45.0 | 482 | Low (Too long) |
Key Insight:
The N-Propyl derivative exhibits a 6-fold increase in affinity for
Experimental Protocols
Protocol A: Synthesis of N-Substituted Piperidinols
Objective: To synthesize N-allyl and N-propyl derivatives from a secondary piperidinol precursor.
Reagents:
-
Precursor: 4-(3-hydroxyphenyl)piperidine (or substituted analog).[1][10][11]
-
Alkylating Agents: Allyl bromide (for N-allyl) vs. 1-Bromopropane (for N-propyl).
-
Base:
or (to scavenge HBr). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of secondary piperidinol in ACN (0.1 M concentration).
-
Base Addition: Add 3.0 eq of anhydrous
. Stir for 15 min at room temperature. -
Alkylation:
-
For N-Allyl: Add 1.1 eq of Allyl Bromide . (Note: Reaction is fast; monitor closely).
-
For N-Propyl: Add 1.2 eq of 1-Bromopropane . (Note: Reaction is slower due to lower electrophilicity compared to allylic halides).
-
-
Reflux: Heat to
(Allyl) or (Propyl).-
Time: Allyl typically completes in 2-4 hours. Propyl may require 6-12 hours.
-
-
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Critical Note on Reactivity: Allyl halides are significantly more reactive (
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: To compare the metabolic liability of the allyl vs. propyl tail.
-
Incubation: Incubate test compound (
) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4). -
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Add ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS to determine intrinsic clearance (
). -
Expected Outcome:
-
N-Allyl: High clearance expected due to P450-mediated epoxidation of the double bond.
-
N-Propyl: Lower clearance; metabolism proceeds via slower terminal or sub-terminal hydroxylation.
-
Visualizations
Diagram 1: SAR Decision Logic (Opioid vs. Sigma)
Caption: Decision tree for N-substituent selection based on target receptor pharmacology.
Diagram 2: Comparative Synthesis & Reactivity Workflow
Caption: Synthetic workflow comparing reaction conditions and risks for Allyl vs. Propyl substitution.
References
-
Zimmerman, D. M., et al. (1978). "Structure-activity relationships of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. Antagonist activity." Journal of Medicinal Chemistry.
-
Oberlender, R., & Nichols, D. E. (1991). "Structural variation and (+)‐amphetamine‐like discriminative stimulus properties." Pharmacology Biochemistry and Behavior.
-
Berardi, F., et al. (2004). "Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands." Journal of Medicinal Chemistry.
-
Husbands, S. M., & Lewis, J. W. (2003). "Opioid ligands having delayed long-term antagonist activity: potential pharmacotherapies for opioid abuse." Mini Reviews in Medicinal Chemistry.
-
Xu, J., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Relationship of Anti-malarial Allylpyrocatechol Isolated from Piper betle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Disposal of 4-(Prop-2-en-1-yl)piperidin-4-ol
The following guide details the proper disposal procedures for 4-(Prop-2-en-1-yl)piperidin-4-ol , structured for researchers and drug development professionals.
Executive Summary
4-(Prop-2-en-1-yl)piperidin-4-ol (also known as 4-allyl-4-hydroxypiperidine) is a functionalized piperidine intermediate often utilized in the synthesis of opioid receptor ligands (e.g., naltrexone analogs).
-
Primary Hazard Class: Corrosive (Skin/Eye) and Toxic .
-
Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.
-
Critical Restriction: DO NOT dispose of down the drain. DO NOT mix with acidic waste streams (exothermic reaction) or strong oxidizers (allyl group instability).
-
Regulatory Note: While not always explicitly scheduled as a List I chemical (unlike its precursor 4-piperidone), it is a "fentanyl-adjacent" intermediate. Secure chain-of-custody disposal is strongly recommended to prevent diversion.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactive groups.
| Feature | Chemical Nature | Disposal Implication |
| Piperidine Ring | Secondary Amine (Base) | Incompatible with Acids. Mixing with acid waste causes rapid heat generation (exotherm) and potential spattering. |
| Allyl Group | Alkene (Unsaturation) | Incompatible with Oxidizers. Susceptible to polymerization or cleavage by strong oxidizers (e.g., permanganates, peroxides), leading to fire hazards. |
| Hydroxyl Group | Polar Functionality | Increases water solubility, but does not make it safe for sewer disposal due to aquatic toxicity. |
| Physical State | Solid (Low Melting) or Viscous Liquid | If solid, dissolve in a combustible solvent (e.g., ethanol/methanol) to facilitate incineration, or dispose of as solid bulk waste. |
GHS Classification (Derived):
-
H302/H332: Harmful if swallowed or inhaled.
-
H412: Harmful to aquatic life with long-lasting effects.[1]
Pre-Disposal: Segregation & Stabilization
The Golden Rule of Amine Disposal: Never mix amines with acids or oxidizers in the waste stream.
Segregation Logic
-
Stream A (CORRECT): Basic Organic Waste. (Mix with: Triethylamine, Pyridine, dilute NaOH).
-
Stream B (FORBIDDEN): Acidic Organic Waste. (Do not mix with: Acetic acid, HCl, H2SO4).
-
Stream C (FORBIDDEN): Oxidizing Waste. (Do not mix with: Nitric acid, Peroxides).
Visualizing the Segregation Workflow
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision tree for the safe segregation of piperidine derivatives.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles (or face shield if pouring >500mL), and lab coat. Work in a fume hood.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the waste is highly alkaline, though stainless steel is generally acceptable for short-term storage.
-
Labeling: Pre-label the container with the following:
Phase 2: Waste Transfer
-
Scenario A: Pure Solid Substance
-
Do not dissolve unnecessarily. Solid waste is often cheaper to incinerate.
-
Transfer the solid into a wide-mouth HDPE jar.
-
Wipe the threads of the jar to ensure a tight seal.
-
Seal and tape the lid.
-
-
Scenario B: Solution (Reaction Mixture)
-
Check pH: Ensure the solution is basic. If it was part of an acidic workup, neutralize it slowly with dilute NaOH/Sodium Bicarbonate before adding to the bulk waste container to prevent thermal runaway in the drum.
-
Quench Active Reagents: If the mixture contains unreacted allyl bromide or other alkylating agents, quench with a suitable nucleophile (e.g., aqueous ammonia) before disposal.
-
Transfer: Pour into the "Basic/Organic" waste carboy using a funnel.
-
Phase 3: Handoff
-
RCRA Classification:
-
If the pH is ≥ 12.5, it is D002 (Corrosive) .
-
If utilizing a flammable solvent (methanol/ethanol), it is D001 (Ignitable) .
-
-
Scheduling: Contact your EHS department or licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) for pickup.
-
Destruction: Specify Incineration on the waste manifest. This ensures the complete destruction of the piperidine ring and allyl functionality, preventing environmental accumulation or diversion.
Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill generates significant vapors.
-
Isolate: Mark the area.
-
Protect: Don PPE (Respiratory protection if dust/aerosols are present).
-
Contain:
-
Liquids: Use vermiculite or sand dams. Do not use paper towels (combustible).
-
Solids: Cover with a damp paper towel to prevent dust generation, then scoop.
-
-
Clean:
-
Absorb the material with a commercial spill kit designed for bases .
-
If unavailable, absorb with vermiculite, then wipe the surface with dilute acetic acid (vinegar) to neutralize residues, followed by soap and water.
-
Place all cleanup materials into a hazardous waste bag/pail labeled "Spill Debris: Corrosive/Toxic".
-
Regulatory & Compliance Context
-
DEA Status: While 4-(Prop-2-en-1-yl)piperidin-4-ol is not currently a specific List I chemical (unlike its precursor, 4-piperidone), it is structurally related to controlled substances. Best practice dictates treating it as a "High Security" waste stream , ensuring it is witnessed until handed off to the disposal vendor.
-
EPA/RCRA: This chemical is not P-listed or U-listed by default. It is a "Characteristic Waste" (D001/D002) depending on the formulation.
References
-
PubChem. (n.d.). Piperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Drug Enforcement Administration (DEA). (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved from [Link][4][5]
-
U.S. EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
